molecular formula C20H40 B156948 Cembrane CAS No. 1786-12-5

Cembrane

Cat. No.: B156948
CAS No.: 1786-12-5
M. Wt: 280.5 g/mol
InChI Key: LHORCXXUZJAMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cembrane is a 14-membered macrocyclic diterpene carrying an isopropyl group at C-1 and three symmetrically disposed methyl groups at C-4, -8 and -12.

Properties

CAS No.

1786-12-5

Molecular Formula

C20H40

Molecular Weight

280.5 g/mol

IUPAC Name

1,7,11-trimethyl-4-propan-2-ylcyclotetradecane

InChI

InChI=1S/C20H40/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h16-20H,6-15H2,1-5H3

InChI Key

LHORCXXUZJAMPU-UHFFFAOYSA-N

SMILES

CC1CCCC(CCC(CCC(CCC1)C)C(C)C)C

Canonical SMILES

CC1CCCC(CCC(CCC(CCC1)C)C(C)C)C

Other CAS No.

1786-12-5

Synonyms

cembrane
cembrane I

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cembrane Diterpenoids: From Structure to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cembrane diterpenoids, often referred to as cembranoids, represent a large and structurally diverse class of natural products.[1][2] Characterized by a 14-membered carbon ring, these compounds are found in a wide array of terrestrial and marine organisms.[2] First identified in 1962 from pine oleoresin, hundreds of cembranoids have since been isolated from various sources, including plants, insects, and notably, marine invertebrates like soft corals of the genera Sarcophyton, Sinularia, and Lobophytum.[3][4]

The core this compound skeleton is derived from the cyclization of geranylgeranyl pyrophosphate and is often adorned with a variety of functional groups, including lactones, epoxides, furans, and hydroxyl groups, leading to a broad spectrum of biological activities.[3] This structural diversity has made this compound diterpenoids a significant area of interest in drug discovery, with numerous studies highlighting their cytotoxic and anti-inflammatory properties, positioning them as promising lead compounds for the development of new therapeutics for cancer and inflammatory diseases.[1][2]

Chemical Structure and Classification

The fundamental structure of a this compound diterpenoid consists of a 14-membered carbocyclic ring.[5] This basic framework can be modified in numerous ways, leading to a classification system based on these structural variations. The primary classes include:

  • Simple Cembranes: These possess the basic 14-membered ring with various degrees of unsaturation and functionalization but without additional fused rings.

  • Cembranolides: This major subgroup is characterized by the presence of a lactone ring fused to the this compound nucleus. The lactone can be five-, six-, or seven-membered.

  • Furanocembranoids: These compounds feature a furan ring integrated into their structure.

  • Biscembranoids: These are complex dimers formed from two this compound units.

The diverse array of functional groups and stereochemical complexities contribute to the wide range of biological activities observed in this class of compounds.

Biological Activities and Therapeutic Potential

This compound diterpenoids exhibit a remarkable range of pharmacological activities, with anti-inflammatory and cytotoxic effects being the most extensively studied.[1][2]

Anti-inflammatory Activity

Many cembranoids have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators. For instance, certain this compound-type diterpenoids have been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells.[3] Additionally, they can suppress the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] The mechanism of action often involves the modulation of critical signaling pathways, most notably the NF-κB and TGF-β pathways.

Cytotoxic Activity

The cytotoxic potential of this compound diterpenoids against various cancer cell lines is a major focus of research. The presence of an α,β-unsaturated lactone ring is often considered a key pharmacophore for their cytotoxic and anti-inflammatory properties.[4]

Quantitative Data on Biological Activities

The following tables summarize the reported in vitro cytotoxic and anti-inflammatory activities of selected this compound diterpenoids.

Table 1: Cytotoxicity of this compound Diterpenoids against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
SinulariolideA549 (Lung), HepG2 (Liver)> 40[7]
3,4:8,11-bisepoxy-7-acetoxcembra-15(17)-en-1,12-olideA549 (Lung), HepG2 (Liver)> 40[7]
SinularinA549 (Lung), HepG2 (Liver)> 40[7]
Unnamed Cembranoid 2A431 (Skin)33.8[8]
Unnamed Cembranoid 2T47D (Breast)44.8[8]
Unnamed Cembranoid 1A431 (Skin)20.6[8]
Unnamed Cembranoid 1T47D (Breast)15.6[8]
Sterenoid ESMMC-7721 (Liver)7.6[9]
Sterenoid EHL-60 (Leukemia)4.7[9]

Table 2: Anti-inflammatory Activity of this compound Diterpenoids

CompoundAssayIC50 (µM)Reference
Lobophytin FNO Production (RAW264.7)17.6[3]
Lobophytin GNO Production (RAW264.7)26.7[3]
Unnamed Cembranoid 3TNF-α Release (RAW264.7)16.5[10]
Unnamed Cembranoid 7TNF-α Release (RAW264.7)5.6[10]
Unnamed Cembranoid 6Anti-inflammatory effect2.7[11]
Unnamed Cembranoid 7Anti-inflammatory effect4.7[11]
Unnamed Cembranoid 8Anti-inflammatory effect4.2[11]
11-dehydrosinulariolide (SC-2)NO Production (RAW 264.7)5.66[12]
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide (SC-7)NO Production (RAW 264.7)15.25[12]
Sinularin (SC-9)NO Production (RAW 264.7)3.85[12]
SinulariolideIL-6 Inhibition (A549)4.8[7]
3,4:8,11-bisepoxy-7-acetoxcembra-15(17)-en-1,12-olideIL-6 Inhibition (A549)3.5[7]
SinularinIL-6 Inhibition (A549)4.2[7]

Signaling Pathways Modulated by this compound Diterpenoids

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Several this compound diterpenoids exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Pro_inflammatory_genes Induces Cembranoids This compound Diterpenoids Cembranoids->IKK_complex Inhibit IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->NFkB_active IκBα degradation

Figure 1: Inhibition of the NF-κB signaling pathway by this compound diterpenoids.
TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in advanced stages.[8] In the context of inflammation-associated cancer, TGF-β can induce the production of pro-inflammatory cytokines like Interleukin-6 (IL-6).[7] Some cembranoids have been found to selectively inhibit the non-canonical (non-Smad) TGF-β pathway, thereby reducing IL-6 secretion without affecting the canonical Smad-dependent tumor-suppressive functions.[7] This selective inhibition is a promising strategy for cancer therapy.

TGF_beta_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Non_Smad Non-Smad Pathway (e.g., p38 MAPK) TGFbR->Non_Smad Activates Smad_pathway Canonical Smad Pathway TGFbR->Smad_pathway Activates NFkB_activation NF-κB Activation Non_Smad->NFkB_activation IL6_gene IL-6 Gene Transcription NFkB_activation->IL6_gene Induces Tumor_suppression Tumor Suppression Smad_pathway->Tumor_suppression Cembranoids This compound Diterpenoids Cembranoids->Non_Smad Inhibit

Figure 2: Selective inhibition of the non-Smad TGF-β signaling pathway by this compound diterpenoids.

Experimental Protocols

Isolation and Purification of this compound Diterpenoids from Soft Coral

The following is a general workflow for the isolation and purification of this compound diterpenoids from soft coral species.

Isolation_Workflow start Soft Coral Collection and Freeze-drying extraction Extraction with Organic Solvents (e.g., EtOAc, MeOH/DCM) start->extraction partition Solvent Partitioning extraction->partition silica_gel Silica Gel Column Chromatography partition->silica_gel fractions Collection of Fractions silica_gel->fractions hplc Reversed-Phase HPLC fractions->hplc pure_compounds Isolation of Pure This compound Diterpenoids hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation end Bioactivity Assays structure_elucidation->end

Figure 3: General workflow for the isolation and purification of this compound diterpenoids.

Detailed Methodology:

  • Sample Preparation: Freshly collected soft coral is typically freeze-dried to remove water and then ground into a fine powder.

  • Extraction: The powdered coral is exhaustively extracted with organic solvents such as a mixture of methanol and dichloromethane (1:1) or ethyl acetate.[13][14] The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is often subjected to solvent partitioning (e.g., between ethyl acetate and water) to separate compounds based on polarity. The organic layer, typically containing the diterpenoids, is concentrated.

  • Column Chromatography: The concentrated extract is fractionated using column chromatography, commonly with silica gel as the stationary phase and a gradient of solvents (e.g., n-hexane and ethyl acetate) as the mobile phase.[13]

  • Purification: Fractions showing promising activity or chemical profiles are further purified using techniques like Sephadex LH-20 column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate pure compounds.[14][15]

  • Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[5][13]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18][19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound diterpenoid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) to each well and incubate for 2-4 hours at 37°C.[1][17]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.[16][18]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

The Griess assay is a common method to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[3][20][21][22][23]

Protocol:

  • Cell Culture and Treatment: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound diterpenoid for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[21]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.[21]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.[24][25][26][27][28]

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[24]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[24]

  • Sample Incubation: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate for 2 hours.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.[24]

  • Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) and incubate for 20-30 minutes.

  • Substrate Addition: Wash the plate and add a substrate (e.g., TMB). A color change will occur.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

Structure-Activity Relationship (SAR)

The biological activity of this compound diterpenoids is closely linked to their chemical structure. Key structural features that influence their anti-inflammatory and cytotoxic effects include:

  • α,β-Unsaturated Lactone: The presence of an α-methylene-γ-lactone or a similar unsaturated lactone moiety is often crucial for both cytotoxic and anti-inflammatory activities.[4]

  • Epoxide Groups: The position and stereochemistry of epoxide rings on the this compound skeleton can significantly impact bioactivity.

  • Hydroxyl and Acetyl Groups: The presence, number, and location of hydroxyl and acetyl groups can modulate the potency and selectivity of the compounds.[7]

  • Double Bonds: The position and configuration of double bonds within the 14-membered ring can influence the overall conformation and biological activity of the molecule.[10]

For example, studies have shown that a six-membered lactone framework with favorable acetylation and lower steric bulk is associated with higher potency against TGF-β–driven IL-6 production.[7]

Conclusion

This compound diterpenoids are a fascinating and important class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their complex and diverse structures provide a rich scaffold for the development of novel drug candidates. A thorough understanding of their chemistry, biological activities, mechanisms of action, and structure-activity relationships is essential for harnessing their full therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of these promising natural compounds. Further research, including in vivo studies and clinical trials, is warranted to translate the promising in vitro findings into effective therapies for human diseases.

References

The Cembrane Skeleton: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cembrane skeleton, a foundational structure for a diverse class of diterpenoid natural products. This document details its chemical structure, spectroscopic properties, biosynthesis, and biological significance, with a focus on data-driven insights and experimental methodologies.

Core Chemical Structure and Nomenclature

The this compound skeleton is a 14-membered macrocyclic ring system that forms the structural basis of a large and varied group of natural products known as this compound diterpenoids or cembranoids.[1][2][3] First identified in 1962 from pine oleoresin, cembranoids have since been isolated from a wide array of terrestrial plants and marine organisms, particularly soft corals of the orders Alcyonacea and Gorgonacea.[4]

The fundamental this compound hydrocarbon framework (C₂₀H₄₀) is characterized by an isopropyl group at the C1 position and three methyl groups located at C4, C8, and C12.[5] The numbering of the carbon atoms in the this compound ring follows a standardized convention, crucial for the unambiguous identification and discussion of its numerous derivatives.

The structural diversity of cembranoids arises from various modifications to the basic skeleton, including the introduction of functional groups such as hydroxyls, epoxides, and carbonyls, as well as the formation of additional rings, often lactones, ethers, or furans.[6][7] These modifications give rise to a wide range of structurally complex and biologically active molecules.

Quantitative Structural and Spectroscopic Data

The precise three-dimensional structure of the this compound skeleton has been elucidated through X-ray crystallography of various derivatives. This data provides accurate measurements of bond lengths and angles within the 14-membered ring, which can vary depending on the specific substitutions and conformations.

Crystallographic Data Summary

The following table summarizes typical bond lengths and angles for the core this compound skeleton, derived from crystallographic data of representative cembranoid compounds. These values can serve as a reference for computational modeling and structural analysis.

Bond/AngleTypical Value RangeNotes
Bond Lengths (Å)
C-C (sp³-sp³)1.52 - 1.56Standard single bond lengths within the macrocycle.
C-C (sp³-sp²)1.48 - 1.52Bonds adjacent to double bonds.
C=C1.32 - 1.35Double bonds within the this compound ring.
C-O (hydroxyl)1.41 - 1.45
C-O (ether)1.42 - 1.46
C=O (ketone)1.20 - 1.23
C=O (lactone)1.19 - 1.22
Bond Angles (°)
C-C-C (sp³)110 - 115Tetrahedral angles within the flexible macrocycle.
C-C=C122 - 126Angles associated with endocyclic double bonds.
O-C-C107 - 112Angles involving hydroxyl or ether linkages.
C-C(=O)-C118 - 122Angles around a ketone functionality.

Note: These values are generalized and can be influenced by the specific substitution pattern and crystal packing forces.

Spectroscopic Data: ¹H and ¹³C NMR of Sarcophine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound diterpenoids. The following table provides the characteristic ¹H and ¹³C NMR chemical shifts for sarcophine, a well-studied cembranoid isolated from soft corals of the genus Sarcophyton.

Carbon No.¹³C Chemical Shift (δ)¹H Chemical Shift (δ) and Multiplicity
139.82.35 (m)
2127.55.20 (d, J=10.0 Hz)
3134.0-
461.54.45 (d, J=10.0 Hz)
539.52.20 (m), 2.30 (m)
625.51.65 (m), 1.75 (m)
7124.55.10 (t, J=7.0 Hz)
8143.0-
938.02.15 (m), 2.25 (m)
1026.01.80 (m), 1.90 (m)
11125.05.05 (t, J=7.0 Hz)
12135.5-
1335.02.05 (m)
1428.01.95 (m), 2.10 (m)
15175.0-
16120.05.90 (s)
1716.01.60 (s)
1815.51.65 (s)
1917.01.70 (s)
2022.01.05 (d, J=7.0 Hz), 1.10 (d, J=7.0 Hz)

Note: Chemical shifts are reported in ppm relative to TMS and may vary slightly depending on the solvent and experimental conditions.

Biosynthesis of the this compound Skeleton

The biosynthesis of the this compound skeleton originates from the general terpenoid pathway, starting with the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP). The key step is an intramolecular cyclization reaction catalyzed by a specific terpene synthase.

The following diagram illustrates the biosynthetic pathway from GGPP to the parent cembrene hydrocarbon.

cembrane_biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Cation Geranylgeranyl Cation GGPP->Cation -OPP Cembrene Cembrene Skeleton Cation->Cembrene Intramolecular Cyclization Enzyme Cembrene Synthase Cation->Enzyme Enzyme->Cembrene

Biosynthesis of the this compound Skeleton from GGPP.

Experimental Protocols

Isolation and Purification of this compound Diterpenes from Soft Corals

This protocol outlines a general procedure for the isolation and purification of this compound diterpenes from soft coral species, such as those from the genus Sarcophyton or Sinularia.

1. Extraction:

  • Freshly collected soft coral material is minced and extracted exhaustively with a polar solvent, typically methanol or a mixture of dichloromethane and methanol (1:1), at room temperature.

  • The combined extracts are concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to fractionate the components based on their polarity. This compound diterpenes are typically found in the less polar fractions (n-hexane and dichloromethane).

3. Chromatographic Separation:

  • Column Chromatography: The organic-soluble fractions are subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched in cembranoids are further purified by reversed-phase HPLC (e.g., C18 column) using a mobile phase typically consisting of a gradient of acetonitrile and water or methanol and water.

4. Structural Elucidation:

  • The structures of the purified compounds are determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry.

    • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous absolute stereochemistry.

    • Electronic Circular Dichroism (ECD): ECD spectroscopy, often in conjunction with computational calculations, can be used to determine the absolute configuration of non-crystalline compounds.

The following diagram depicts a typical experimental workflow for the isolation of this compound diterpenes.

isolation_workflow start Soft Coral Sample extraction Solvent Extraction (MeOH/DCM) start->extraction partitioning Solvent Partitioning (Hexane, DCM, EtOAc) extraction->partitioning cc Silica Gel Column Chromatography partitioning->cc hplc Reversed-Phase HPLC cc->hplc structure Structural Elucidation (NMR, MS, X-ray) hplc->structure

Experimental workflow for this compound diterpene isolation.

Biological Activities and Signaling Pathways

This compound diterpenoids exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial properties.[2][3][4] A significant body of research has focused on the anti-inflammatory effects of cembranoids, with many studies pointing to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mechanism of action.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Several this compound diterpenoids have been shown to inhibit the activation of NF-κB. Evidence suggests that some cembranoids may directly target and inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.

The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by this compound diterpenoids.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation This compound This compound Diterpenoid This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes

Inhibition of the NF-κB pathway by this compound diterpenoids.

Conclusion

The this compound skeleton represents a remarkable molecular scaffold that has given rise to a vast and structurally diverse family of natural products with significant therapeutic potential. This technical guide has provided a detailed overview of the core chemical structure, quantitative data, biosynthetic origins, and key biological activities of cembranoids. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers in natural product chemistry, medicinal chemistry, and pharmacology who are engaged in the discovery and development of new therapeutic agents based on this fascinating class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of this compound diterpenoids will undoubtedly continue to fuel innovation in drug discovery.

References

Natural Sources of Cembrane Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cembrane diterpenes, a large and structurally diverse class of natural products characterized by a 14-membered carbocyclic ring, have garnered significant attention in the scientific community for their wide range of potent biological activities. These activities, including anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial effects, position cembranoids as promising lead compounds in drug discovery and development. This technical guide provides a comprehensive overview of the primary natural sources of these valuable compounds, detailed methodologies for their isolation and biological evaluation, and insights into their mechanisms of action.

Principal Natural Sources of this compound Compounds

This compound compounds are predominantly found in both marine and terrestrial organisms. The most prolific sources are soft corals of the order Alcyonacea and the resin of trees from the genus Boswellia. While also present in some species of the Pinus genus, the diversity and abundance of cembranoids are most notable in the aforementioned marine and resinous sources.

Marine Sources: Soft Corals

Soft corals, particularly from the genera Sinularia, Sarcophyton, and Lobophytum, are a rich reservoir of unique and biologically active this compound diterpenes.[1][2] These organisms utilize cembranoids as a chemical defense mechanism.

  • Sinularia species: This genus is known to produce a variety of cembranoids, including sinulariolide and its derivatives. For instance, Sinularia flexibilis has been a source for the isolation of compounds like flexibilin D and 5-dehydrosinulariolide.[3]

  • Sarcophyton species: Often referred to as leather corals, species like Sarcophyton glaucum are a well-documented source of sarcophine and its analogues.[4][5] Numerous other cembranoids, such as sarcophynoids, have also been isolated from this genus.[6]

  • Lobophytum species: This genus has yielded a range of bioactive cembranoids, contributing significantly to the chemical diversity of this class of compounds.

Terrestrial Sources: Resinous Plants

Certain terrestrial plants, especially those that produce oleo-gum resins, are another significant source of this compound compounds.

  • Boswellia species: The gum resin of Boswellia trees, commonly known as frankincense, is a traditional medicine with well-documented anti-inflammatory properties.[7][8] These properties are largely attributed to the presence of boswellic acids (triterpenes) and a variety of cembranoid diterpenes, such as incensole and incensole acetate.[7][8][9] Species like Boswellia sacra and Boswellia serrata are primary sources of these compounds.[7][10]

  • Pinus (Pine) species: While more commonly known for other terpenes like pinene and limonene, some pine species have been reported to contain this compound-related diterpenes.[7] However, the diversity and abundance of cembranoids in Pinus are generally less than in soft corals and Boswellia resin. Research has been conducted on species such as Pinus koraiensis and Pinus sibirica, though detailed characterization of specific cembranoids is less common.

Quantitative Data on this compound Compounds

The yield and biological activity of this compound compounds can vary significantly depending on the source organism, geographical location, and extraction method. The following tables summarize key quantitative data for representative this compound compounds.

CompoundSource OrganismYieldReference
SarcophineSarcophyton glaucum1.8 g from 1.5 kg of fresh coral (0.12%)[3]
Incensole AcetateBoswellia papyrifera~5% from the neutral fraction of the resin[11]
Flexibilin DSinularia flexibilisNot specified[3]
5-DehydrosinulariolideSinularia flexibilisNot specified[3]
CompoundCell LineActivityIC50 Value (µM)Reference
SarcophineHEK293Cytotoxicity29.3 (LD50)[4][12]
(7S, 8R)-dihydroxydeepoxysarcophineHEK293Cytotoxicity123.5 (LD50)[4][12]
DecaryiolVarious tumor cell linesCytotoxicity0.15 - 8.6 (GI50)[13]
Cembranoid 1A431 (skin cancer)Cytotoxicity20.6[14]
Cembranoid 1T47D (breast cancer)Cytotoxicity15.6[14]
Cembranoid 2A431 (skin cancer)Cytotoxicity33.8[14]
Cembranoid 2T47D (breast cancer)Cytotoxicity44.8[14]
CompoundAssayActivityIC50 Value (µM)Reference
Cembranoid 7TNF-α inhibitionAnti-inflammatory5.6[7]
Cembranoid 3TNF-α inhibitionAnti-inflammatory16.5[7]
Cembranoid 6NO production inhibitionAnti-inflammatory26.7[15]
Cembranoid 7NO production inhibitionAnti-inflammatory17.6[15]
Incensole AcetateIκBα degradation inhibitionAnti-inflammatory60 - 140[16]

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound compounds, based on established and published protocols.

Isolation of Sarcophine from Sarcophyton glaucum

This protocol is adapted from the methods described in Saleh et al. (2020).[3]

1. Collection and Preparation of Coral Material:

  • Collect fresh samples of Sarcophyton glaucum.

  • Immediately freeze the samples at -20°C.

  • Cut the frozen coral (1.5 kg) into small pieces, freeze-dry, and then grind into a powder.

2. Extraction:

  • Extract the ground coral material with n-hexane at room temperature for 5-7 days.

  • Filter the extract and concentrate under reduced pressure to obtain the crude n-hexane extract.

3. Chromatographic Purification:

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine fractions containing sarcophine.

  • Further purify the sarcophine-containing fractions by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) to yield pure sarcophine (1.8 g).

4. Structure Elucidation:

  • Confirm the structure of the isolated sarcophine using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Cytotoxicity Evaluation: MTT Assay

This protocol is a generalized procedure based on standard MTT assay protocols.

1. Cell Seeding:

  • Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test this compound compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in culture medium.

  • Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently pipette to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is based on the principles of the Griess assay for the detection of nitrite, a stable product of NO.

1. Cell Culture and Stimulation:

  • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treat the cells with various concentrations of the test this compound compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a negative control (cells without LPS stimulation) and a positive control (cells with LPS stimulation but without the test compound).

2. Collection of Supernatant:

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

3. Griess Reaction:

  • Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.

  • Incubate at room temperature for 10 minutes, protected from light.

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at 540 nm using a microplate reader.

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve.

  • Determine the percentage of inhibition of NO production by the test compound and calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The biological activities of this compound compounds are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by a this compound compound and a typical experimental workflow for its isolation and characterization.

Inhibition of the NF-κB Signaling Pathway by Incensole Acetate

Incensole acetate, a cembranoid from Boswellia resin, has been shown to exert its anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway.[1][8] The diagram below illustrates the proposed mechanism of action.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb_activation cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 TAK1_TAB TAK1/TAB RIP1->TAK1_TAB IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1_TAB->IKK_complex Phosphorylates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB IkBa_P P-IκBα IkBa->IkBa_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Incensole_Acetate Incensole Acetate Incensole_Acetate->TAK1_TAB Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Inhibition of TNF-α-induced NF-κB activation by incensole acetate.

General Workflow for the Bioassay-Guided Isolation of this compound Compounds

The isolation of bioactive this compound compounds from natural sources is often guided by biological assays to identify and purify the active constituents. The following workflow illustrates this process.

G cluster_extraction Extraction & Fractionation cluster_bioassay Bioassay Screening cluster_purification Purification & Identification Source Natural Source (e.g., Soft Coral, Resin) Extraction Solvent Extraction (e.g., n-hexane, EtOAc) Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (e.g., Silica Gel) Crude_Extract->Fractionation Fractions Fractions (F1, F2, F3...) Fractionation->Fractions Bioassay Biological Assay (e.g., Cytotoxicity, Anti-inflammatory) Fractions->Bioassay Active_Fractions Identification of Active Fractions Bioassay->Active_Fractions HPLC HPLC Purification of Active Fractions Active_Fractions->HPLC Pure_Compounds Pure this compound Compounds HPLC->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Identified_Compound Identified Bioactive This compound Compound Structure_Elucidation->Identified_Compound

Caption: Bioassay-guided isolation of this compound compounds.

Conclusion

This compound diterpenes from natural sources, particularly soft corals and Boswellia resin, represent a treasure trove of chemical diversity and biological activity. Their potent anti-inflammatory and cytotoxic properties make them highly attractive candidates for further investigation in the context of drug discovery and development. The methodologies outlined in this guide provide a framework for the systematic exploration of these compounds, from their isolation and characterization to the elucidation of their mechanisms of action. As our understanding of the chemical ecology and biosynthesis of cembranoids deepens, so too will the opportunities to harness their therapeutic potential for human health.

References

An In-depth Technical Guide to Cembrane Biosynthesis in Soft Corals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Soft corals (Octocorallia) are a prolific source of structurally complex and biologically active secondary metabolites, with cembranoid diterpenes being a predominant class. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties, making them attractive candidates for drug discovery. For decades, the biosynthetic origins of these molecules were largely unknown, hindering their biotechnological potential. Recent genomic and biochemical studies have revealed that soft corals, unlike many marine invertebrates, possess the intrinsic genetic machinery to synthesize these defensive compounds. This guide provides a detailed technical overview of the cembrane biosynthetic pathway in soft corals, focusing on the core enzymatic processes, genetic organization, and the experimental protocols used to elucidate them.

The Core Biosynthetic Pathway

The biosynthesis of the vast family of cembranoid diterpenes originates from a common C20 precursor, geranylgeranyl diphosphate (GGPP), a central intermediate in the isoprenoid biosynthesis pathway.[1][2][3] The formation of the characteristic 14-membered this compound ring is the foundational step, which is followed by a series of enzymatic modifications that generate the immense structural diversity observed in nature.

The pathway can be summarized in two major stages:

  • Cyclization of GGPP: The linear GGPP molecule is cyclized by a Class I terpene cyclase (TC), specifically a cembrene synthase, to form the parent this compound skeleton.[1][4] This reaction is initiated by the Mg²⁺-dependent abstraction of the diphosphate group from GGPP, generating an allylic carbocation that subsequently undergoes an intramolecular cyclization cascade.[5][6]

  • Post-Cyclization Tailoring: Following the formation of the initial this compound scaffold (e.g., cembrene), a suite of "tailoring" enzymes, primarily from the cytochrome P450 (P450) monooxygenase family, introduce a wide array of functional groups.[4] These modifications include oxidations, acetylations, methylations, and the formation of various cyclic ethers and lactone rings (e.g., cembranolides, furanocembranoids), which are crucial for the specific biological activities of the final compounds.[1][3][7]

Cembrane_Biosynthesis_Pathway cluster_main Core Biosynthesis cluster_enzymes Enzymatic Machinery GGPP Geranylgeranyl Diphosphate (GGPP) Cembrene Cembrene Skeleton GGPP->Cembrene Cyclization Diversity Diverse Cembranoids (Cembranolides, Furanocembranoids, etc.) Cembrene->Diversity Oxidation, Acetylation, Lactonization, etc. TC Terpene Cyclase (Cembrene Synthase) TC->GGPP Catalyzes P450 Tailoring Enzymes (Cytochrome P450s, etc.) P450->Cembrene Catalyzes

Caption: High-level overview of the this compound biosynthesis pathway.

Genetic Organization: Biosynthetic Gene Clusters

A landmark discovery in the field was the identification of coral-encoded terpene cyclase genes.[4] This finding overturned the long-held assumption that symbiotic microorganisms were responsible for producing these complex metabolites. These genes are not randomly distributed but are organized into biosynthetic gene clusters (BGCs).[4] In these clusters, the gene for the core terpene cyclase is physically co-located on the chromosome with genes for various tailoring enzymes, such as P450s.[4] This genomic architecture ensures the coordinated expression of all enzymes required to produce a specific class of defensive compounds and is a model of metabolic efficiency. Phylogenetic analyses show that these octocoral TCs form a distinct, monophyletic clade, suggesting an ancient and unique evolutionary origin for this biosynthetic capability.[1]

Quantitative Data Summary

Quantitative analysis is essential for characterizing the enzymes and products of the this compound pathway. The following tables summarize key data points derived from published literature.

Table 1: Properties of a Characterized Soft Coral Diterpene Cyclase

ParameterValueSource OrganismNotes
Enzyme EcTPS1Erythropodium caribaeorumA representative coral diterpene cyclase.[1]
Substrate Geranylgeranyl Diphosphate (GGPP)-The universal C20 precursor.[1]
Major Product Klysimplexin R (a eunicellane)-While not a cembrene, its kinetics are representative.[1]
K_m_ 44 µME. caribaeorumMichaelis constant for GGPP.[1]
k_cat_ 0.02 s⁻¹E. caribaeorumCatalytic turnover rate.[1]

Table 2: Representative ¹³C NMR Spectroscopic Data for Cembrene A

Data compiled from various spectroscopic databases and literature for Cembrene A in CDCl₃.

Carbon AtomChemical Shift (δ, ppm)Carbon Type
C1~134.5C (sp²)
C2~124.8CH (sp²)
C3~39.7CH₂
C4~24.5CH₂
C5~135.1C (sp²)
C6~124.5CH (sp²)
C7~35.0CH₂
C8~29.8CH₂
C9~133.9C (sp²)
C10~125.2CH (sp²)
C11~32.1CH₂
C12~45.9CH
C13~26.0CH₂
C14~38.9CH₂
C15~149.5C (sp²)
C16~110.2CH₂ (sp²)
C17 (Methyl on C1)~15.9CH₃
C18 (Methyl on C5)~16.0CH₃
C19 (Methyl on C9)~15.2CH₃
C20 (Methyl on C15)~22.0CH₃

Table 3: GC-MS Data for a Key Terpene Cyclase Product

CompoundRetention Time (t_r_)Key Mass Fragments (m/z)Source Enzyme
Cembrene 5.88 min272.2 [M]⁺EcTPS6[1]
Klysimplexin R6.11 min290.3 [M]⁺EcTPS1[1]

Experimental Protocols

Elucidating the this compound biosynthetic pathway requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry.

Protocol 1: Discovery of Terpene Cyclase Genes via Transcriptome Mining

This protocol outlines the bioinformatics workflow to identify candidate terpene cyclase genes from soft coral sequencing data.

  • Tissue Collection & RNA Extraction: Collect fresh soft coral tissue and immediately preserve it (e.g., flash-freezing in liquid nitrogen or in RNAlater). Extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.

  • Transcriptome Sequencing: Prepare a cDNA library from the high-quality RNA and perform high-throughput sequencing (e.g., Illumina platform).

  • De Novo Assembly: Assemble the raw sequencing reads into a transcriptome using software like Trinity.[4]

  • Identification of Open Reading Frames (ORFs): Use tools like TransDecoder to predict protein-coding sequences from the assembled transcripts.[4]

  • Homology Searching: Build a Hidden Markov Model (HMM) profile using a set of known, biochemically characterized terpene cyclase protein sequences. Use this HMM profile to search the predicted coral proteome for candidate terpene cyclases using hmmsearch (HMMER suite).[1][4] Key conserved motifs to look for in Class I TCs are the aspartate-rich DDXXD/E and the NSE/DTE motifs.[1][6]

Gene_Discovery_Workflow cluster_wetlab Wet Lab cluster_bioinformatics Bioinformatics Tissue Soft Coral Tissue RNA Total RNA Tissue->RNA RNA Extraction Reads Raw Sequencing Reads RNA->Reads Transcriptome Sequencing Assembly Assembled Transcriptome Reads->Assembly De Novo Assembly (e.g., Trinity) ORFs Predicted Protein Sequences Assembly->ORFs ORF Prediction (e.g., TransDecoder) Candidate Candidate Terpene Cyclase Genes ORFs->Candidate HMM Search

Caption: Workflow for the identification of terpene cyclase genes.
Protocol 2: Functional Characterization of a Candidate Terpene Cyclase

This protocol describes the heterologous expression of a candidate gene and the biochemical verification of its function.

  • Gene Cloning: Synthesize the codon-optimized candidate gene and clone it into a bacterial expression vector, such as pET-28a, which often includes an N-terminal His₆-tag for purification.

  • Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG at a reduced temperature (e.g., 18°C) overnight.

  • Protein Purification: Harvest the cells by centrifugation. Lyse the cells (e.g., by sonication) and clarify the lysate. Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

  • In Vitro Enzymatic Assay: In a reaction buffer (e.g., sodium phosphate pH 6.8, 10% glycerol) containing 5-10 mM MgCl₂, incubate the purified enzyme (e.g., 10 µM) with the substrate GGPP (e.g., 20-60 µM). Incubate at a controlled temperature (e.g., 28°C) for a set time (e.g., 10-30 minutes).[1]

  • Product Extraction: Quench the reaction by adding EDTA. Extract the terpene products from the aqueous reaction mixture using an organic solvent like n-hexane. An internal standard (e.g., caryophyllene) can be added for quantification.[1]

  • GC-MS Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS). The retention time and mass spectrum of the product are compared to authentic standards or spectral libraries to identify the compound (e.g., cembrene).[1][2]

Enzyme_Characterization_Workflow Gene Candidate Gene Vector Expression Vector (e.g., pET-28a) Gene->Vector Cloning Ecoli E. coli Host Vector->Ecoli Transformation Protein Purified Recombinant Terpene Cyclase Ecoli->Protein Expression & Purification (IMAC) Assay In Vitro Enzymatic Assay (+ GGPP, Mg²⁺) Protein->Assay Incubation Extract Hexane Extract Assay->Extract Solvent Extraction Result Identified Product (e.g., Cembrene) Extract->Result GC-MS Analysis

References

The Pharmacological Potential of Cembranoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cembranoids, a class of natural diterpenoids characterized by a 14-membered carbon ring, have emerged as a significant area of interest in pharmacological research. Primarily isolated from terrestrial plants like tobacco and marine organisms such as soft corals, these compounds exhibit a remarkable diversity of chemical structures and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key pharmacological activities of cembranoids, with a focus on their anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols for assessing these activities are provided, along with visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and to aid in the design of future research and drug development initiatives.

Anti-inflammatory Activity

Cembranoids have demonstrated potent anti-inflammatory properties in various in vitro and in vivo models. Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes.

Quantitative Data for Anti-inflammatory Activity of Cembranoids
CompoundAssayCell LineIC50 / InhibitionReference
Compound 3 (from Sinularia sp.) LPS-induced TNF-α releaseRAW264.7 macrophagesIC50: 16.5 μM[1][2]
Compound 7 (from Sinularia sp.) LPS-induced TNF-α releaseRAW264.7 macrophagesIC50: 5.6 μM[1][2]
Cherbonolide G (2) fMLF/CB-induced elastase releaseHuman neutrophils48.2% ± 6.2% inhibition at 30 µM
Cherbonolide H (3) fMLF/CB-induced superoxide anion generationHuman neutrophils44.5% ± 4.6% inhibition at 30 µM
Lobophyolide A (1) LPS-induced IL-12 and NO productionDendritic cells86.1% to 96.2% inhibition (below 50 μg/mL)[3]
Lobophyolide B (2) LPS-induced IL-12 and NO productionDendritic cells86.1% to 96.2% inhibition (below 50 μg/mL)[3]
Experimental Protocols for Anti-inflammatory Assays

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with LPS.

Methodology:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test cembranoid. The cells are pre-incubated for a specified period (e.g., 1 hour).

  • LPS Stimulation: LPS (e.g., from E. coli) is added to each well to a final concentration of 10-100 ng/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for a further 18-24 hours.

  • TNF-α Quantification: The supernatant from each well is collected, and the concentration of TNF-α is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α release is calculated relative to the LPS-stimulated control group, and the IC50 value (the concentration of the compound that inhibits 50% of the TNF-α release) is determined.

This assay assesses the effect of cembranoids on the release of reactive oxygen species (superoxide anion) and the degranulation (elastase release) of neutrophils, which are key events in the inflammatory response.

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using methods such as dextran sedimentation and Ficoll-Paque density gradient centrifugation.

  • Superoxide Anion Generation Assay:

    • Neutrophils are pre-incubated with the test cembranoid at various concentrations.

    • The cells are then stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B (CB).

    • Superoxide anion production is measured by the reduction of cytochrome c, which is monitored spectrophotometrically at 550 nm.

  • Elastase Release Assay:

    • Neutrophils are pre-treated with the test cembranoid.

    • Degranulation is induced by stimulating the cells with fMLP/CB.

    • The supernatant is collected, and elastase activity is measured using a specific substrate, such as N-succinyl-Ala-Ala-Val-p-nitroanilide. The cleavage of the substrate is monitored spectrophotometrically.

  • Data Analysis: The percentage inhibition of superoxide anion generation and elastase release is calculated by comparing the results from cembranoid-treated cells to untreated, stimulated cells.

Signaling Pathway: Cembranoid Inhibition of the NF-κB Pathway

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Sequesters NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates Cembranoid Cembranoid Cembranoid->IKK Inhibits Cembranoid->IkappaB Prevents Degradation DNA DNA NFkappaB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Cembranoids inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Anticancer Activity

Numerous cembranoids have exhibited significant cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation and migration.

Quantitative Data for Anticancer Activity of Cembranoids
CompoundCell LineActivityIC50 / EffectReference
α-2,7,11-cyprotermine-4,6-diol (α-CBD) HepG2 (Hepatocellular carcinoma)Inhibition of proliferationSignificant effect at 20 mg/L[4]
α-2,7,11-cyprotermine-4,6-diol (α-CBD) SMMC-7721 (Hepatocellular carcinoma)Inhibition of proliferationSignificant effect at 20 mg/L[4]
11-dehydrosinulariolide P388 (Murine leukemia)Selective cytotoxicity-[5]
Compound 187 (from Sinularia flexibilis) P388 (Mouse leukemia)Anti-proliferation-[6]
Compound 187 (from Sinularia flexibilis) K562 (Human myelogenous leukemia)Anti-proliferation-[6]
Compound 187 (from Sinularia flexibilis) HT-29 (Human colon cancer)Anti-proliferation-[6]
Compound 191 (from Sinularia flexibilis) Ca9.22, SCC9, HSC-3 (Human oral squamous cell carcinoma)Induces oxidative stress-mediated cell death-[6]
Compounds 3-9 (from Lobophytum sp.) HEL, A549, H1975, MDA-MB-231, H1299 (Various tumor cells)Inhibitory effectsIC50 values ranging from 0.39 to 29.66 μM[7]
Experimental Protocol for Anticancer Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the cembranoid compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Cembranoids (various concentrations) incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate Cell Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT assay for assessing the cytotoxicity of cembranoids.

Neuroprotective Activity

Certain cembranoids have shown promise as neuroprotective agents, demonstrating the ability to protect neuronal cells from damage induced by various neurotoxins and ischemic conditions. Their mechanisms of action are often linked to the modulation of signaling pathways involved in neuronal survival and apoptosis.

Quantitative Data for Neuroprotective Activity of Cembranoids
CompoundModelEffectResultReference
β-CBT-diol NMDA-induced excitatory neurotoxicity in hippocampal slicesProtectionAntagonist of the nAChR[8]
4R-cembranoid (4R) Diisopropylfluorophosphate (DFP)-mediated neurodegenerationDecreased neurodegenerationAntagonist of the α7 nicotinic acetylcholine receptor[9]
4R-cembranoid (4R) Rodent ischemic stroke modelsDecreased brain damageLower infarct volumes[10]
4R-cembranoid (4R) Oxygen-glucose deprivation (OGD) in neuro2a cellsDecreased apoptosis-[10]
4R-cembranoid (4R) LPS-induced hippocampal inflammationNeuroprotectionDecreased TNF-α and IL-1β levels[11]
Experimental Protocol for Neuroprotective Assay

This in vitro model mimics the conditions of ischemia (stroke) to assess the neuroprotective effects of compounds.

Methodology:

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) are cultured in appropriate media.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1-5% O2, 5% CO2, and balanced with N2) for a specific duration (e.g., 2-4 hours) to induce cell injury.

  • Compound Treatment: The test cembranoid is added to the culture medium either before, during, or after the OGD period (reperfusion phase).

  • Reperfusion: After OGD, the glucose-free medium is replaced with a regular, glucose-containing medium, and the cells are returned to normoxic conditions (21% O2) for a period of 24-48 hours.

  • Assessment of Cell Viability/Apoptosis: Cell viability is assessed using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death). Apoptosis can be quantified using methods like TUNEL staining or Annexin V/Propidium Iodide flow cytometry.

  • Data Analysis: The neuroprotective effect of the cembranoid is determined by comparing the viability or apoptosis rates of treated cells with those of untreated OGD-exposed cells.

Signaling Pathway: Cembranoid Modulation of the PI3K/Akt Pathway

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PI3K Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Growth Akt->Survival Promotes Cembranoid Cembranoid Cembranoid->Akt Activates

Caption: Cembranoids can promote neuronal survival by activating the PI3K/Akt signaling pathway.

Conclusion

Cembranoids represent a rich and diverse class of natural products with significant pharmacological potential. Their demonstrated anti-inflammatory, anticancer, and neuroprotective activities, coupled with their varied mechanisms of action, make them promising candidates for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of these fascinating compounds. Future research should continue to explore the vast chemical space of cembranoids, elucidate their detailed mechanisms of action, and optimize their structures to enhance their potency and selectivity for various therapeutic targets.

References

Cembrane Diterpenes in Marine Invertebrates: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Marine invertebrates, particularly soft corals of the orders Alcyonacea, are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, cembrane diterpenes, characterized by a 14-membered carbocyclic ring, represent a significant and promising class of natural products. These compounds exhibit a wide array of pharmacological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects, making them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of this compound diterpenes derived from marine invertebrates, with a focus on their isolation, structure elucidation, and biological evaluation. Detailed experimental protocols for key assays are provided, and the known signaling pathways modulated by these compounds are illustrated. Quantitative data on the biological activities of representative cembranoids are summarized for comparative analysis. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of marine natural products.

Introduction to this compound Diterpenes from Marine Invertebrates

This compound diterpenes, or cembranoids, are a large and structurally diverse family of natural products derived from the cyclization of geranylgeranyl pyrophosphate (GGPP).[1] They are characterized by a 14-membered carbocyclic ring, often featuring various functional groups such as lactones, epoxides, furans, and hydroxyl moieties.[1] Marine invertebrates, especially soft corals of the genera Sarcophyton, Sinularia, and Lobophytum, are renowned for producing a vast number of cembranoids.[1] These compounds are believed to play a role in the chemical defense mechanisms of these sessile organisms.[1]

The significant interest in marine cembranoids stems from their potent and diverse biological activities. Numerous studies have demonstrated their potential as anti-inflammatory, anticancer, and neuroprotective agents, positioning them as valuable lead compounds in drug discovery programs.[1][2][3]

Biosynthesis of this compound Diterpenes

The biosynthesis of the characteristic 14-membered this compound ring is initiated by the head-to-tail cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP).[4] This crucial step is catalyzed by specific terpene cyclases. Recent genomic studies on soft corals have identified coral-encoded terpene cyclase genes responsible for producing the cembrene skeleton.[1][5] Following the formation of the core ring, a variety of "tailoring" enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, and transferases, introduce further structural diversity through oxidation, rearrangement, and functional group installation.[1]

This compound Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Cembrene Cembrene Ring GGPP->Cembrene Terpene Cyclase Cembranoids Diverse Cembranoids Cembrene->Cembranoids Tailoring Enzymes (Oxidation, Rearrangement, etc.)

Figure 1: Simplified biosynthesis of this compound diterpenes.

Isolation and Structure Elucidation

The isolation and structural characterization of this compound diterpenes from marine invertebrates is a multi-step process that requires careful execution.

General Experimental Workflow

The typical workflow for isolating and identifying cembranoids is outlined below.

Isolation and Structure Elucidation Workflow cluster_purification Purification cluster_analysis Analysis A 1. Sample Collection and Extraction B 2. Solvent Partitioning A->B C 3. Chromatographic Separation B->C D 4. Purity Assessment (HPLC) C->D E 5. Structure Elucidation D->E F 6. Bioactivity Screening E->F

Figure 2: General workflow for the isolation and analysis of this compound diterpenes.

Detailed Experimental Protocols
  • Sample Preparation: Lyophilize the collected marine invertebrate specimens to remove water. Grind the dried material into a fine powder.

  • Extraction: Macerate the powdered sample with a suitable organic solvent (e.g., a 1:1 mixture of methanol and dichloromethane) at room temperature.[6] Repeat the extraction process multiple times to ensure exhaustive extraction of the secondary metabolites.

  • Solvent Partitioning: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract. Partition the crude extract between an organic solvent (e.g., ethyl acetate) and water. The less polar this compound diterpenes will preferentially partition into the organic layer.[4]

  • Column Chromatography: Subject the organic-soluble fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity.[7]

  • Size-Exclusion Chromatography: Further purify the fractions obtained from silica gel chromatography using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., methanol/dichloromethane).[7]

  • High-Performance Liquid Chromatography (HPLC): Achieve final purification of the compounds using reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase typically consisting of a gradient of methanol or acetonitrile in water.[7]

  • Mass Spectrometry (MS): Determine the molecular formula of the purified compounds using high-resolution electrospray ionization mass spectrometry (HRESIMS).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).[8]

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Indicates the number of carbon atoms and their hybridization.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[8]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[9]

Biological Activities and Quantitative Data

This compound diterpenes from marine invertebrates have been extensively studied for their diverse biological activities. The following tables summarize the quantitative data for representative compounds against various biological targets.

Table 1: Anti-inflammatory Activity of this compound Diterpenes
CompoundSource OrganismAssayTargetIC₅₀ / InhibitionReference
Flexibilin DSinularia flexibilisWestern BlotiNOS & COX-2 in RAW264.7 cellsSignificant inhibition at 10 µM[9]
SinularioloneSinularia querciformisWestern BlotiNOS in RAW264.7 cellsSignificant inhibition at 10 µM[6]
Querciformolide ASinularia querciformisWestern BlotiNOS in RAW264.7 cellsSignificant inhibition at 10 µM[6]
Meijicrassolin CSarcophyton crassocauleNO production in RAW264.7 cellsNitric OxideModerate inhibition[7]
Meijicrassolin DSarcophyton crassocauleNO production in RAW264.7 cellsNitric OxideModerate inhibition[7]
Sarcolactone ASarcophyton crassocauleNO production in RAW264.7 cellsNitric OxideModerate inhibition[7]
Table 2: Cytotoxic Activity of this compound Diterpenes
CompoundSource OrganismCell LineAssayIC₅₀ / ED₅₀Reference
SinularinSinularia triangularCCRF-CEM (Leukemia)MTT26.0 µM[8]
SinularinSinularia triangularDLD-1 (Colon)MTT37.1 µM[8]
(-)-14-DeoxycrassinSinularia triangularCCRF-CEM (Leukemia)MTT29.8 µM[8]
(-)-14-DeoxycrassinSinularia triangularDLD-1 (Colon)MTT32.2 µM[8]
Table 3: Neuroprotective Activity of this compound Diterpenes
CompoundSource OrganismAssayProtection againstEffective ConcentrationReference
SarcophytolideSarcophyton glaucumPrimary rat cortical cellsGlutamate-induced neurotoxicity10 µg/mL[7]

Key Experimental Protocols for Bioactivity Assessment

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol describes the assessment of the anti-inflammatory potential of this compound diterpenes by measuring their effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Seed cells in a 96-well plate and treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.[10]

  • Cytokine Measurement (ELISA):

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.[10]

  • Western Blot Analysis for iNOS and COX-2 Expression:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.[10]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound diterpene for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Neuroprotection Assay (Glutamate-Induced Toxicity)

This assay evaluates the ability of a compound to protect neuronal cells from excitotoxicity induced by glutamate.

  • Primary Neuronal Cell Culture: Isolate and culture primary cortical neurons from rat embryos.

  • Compound Pre-incubation: Pre-incubate the cultured neurons with various concentrations of the this compound diterpene for a defined period (e.g., 30 minutes to 24 hours).[7]

  • Glutamate Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 15 mM) for a specific duration.[11]

  • Cell Viability Assessment: Assess neuronal viability using methods such as the MTT assay or by counting viable cells after staining with a viability dye (e.g., trypan blue).[7][11]

  • Mechanism of Action Studies (Optional):

    • Measure intracellular calcium levels using fluorescent calcium indicators to determine if the compound prevents glutamate-induced calcium influx.[7]

    • Perform Western blot analysis to assess the expression of apoptosis-related proteins like Bcl-2.[7]

Signaling Pathways Modulated by this compound Diterpenes

The anti-inflammatory effects of many this compound diterpenes are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[12][13] Some diterpenes have been shown to inhibit this pathway.[14]

NF-kB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Genes Transcription Cembranoids This compound Diterpenes Cembranoids->IKK Inhibition

Figure 3: Inhibition of the NF-κB signaling pathway by this compound diterpenes.

Modulation of MAPK Signaling Pathways

The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate the production of inflammatory mediators.[15] LPS stimulation of macrophages leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that promote the expression of inflammatory genes. Some terpenoids have been shown to interfere with the MAPK signaling pathway.[16]

MAPK Signaling Pathway Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activation Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Transcription Cembranoids This compound Diterpenes Cembranoids->MAPK Inhibition of Phosphorylation

Figure 4: Modulation of MAPK signaling pathways by this compound diterpenes.

Conclusion and Future Perspectives

This compound diterpenes from marine invertebrates represent a vast and largely untapped resource for the discovery of new therapeutic agents. Their structural diversity and potent biological activities make them highly attractive for further investigation. This guide has provided a comprehensive overview of the current state of research, including detailed methodologies for their study. Future research should focus on the sustainable supply of these compounds, potentially through aquaculture or synthetic biology approaches, to facilitate their progression through the drug development pipeline. Furthermore, a deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for the design and synthesis of more potent and selective analogs. The continued exploration of the marine environment, coupled with advances in analytical and screening technologies, promises to unveil new this compound diterpenes with significant therapeutic potential.

References

The Discovery of Cembranes: A Journey from Pine Trees to Coral Reefs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the history, isolation, and characterization of cembrane diterpenes, a class of natural products with significant therapeutic potential.

This guide provides a comprehensive overview of the history of this compound discovery, from their initial isolation from terrestrial plants to their identification as a diverse and abundant class of marine natural products. It details the evolution of experimental techniques used for their isolation and structural elucidation, and presents a summary of their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals working in the field of natural product chemistry and pharmacology.

A Serendipitous Discovery: The Pine Tree Origins

The story of this compound discovery begins not in the vibrant coral reefs of the tropics, but in the vast pine forests of North America. In 1962, a team of chemists led by William G. Dauben and Lloyd E. Thiessen at the University of California, Berkeley, were investigating the chemical constituents of the oleoresin of the whitebark pine, Pinus albicaulis. Their work led to the isolation of a novel 14-membered ring diterpene hydrocarbon, which they named cembrene .[1][2] This marked the first time a compound with this unique macrocyclic skeleton had been identified.[2]

Contemporaneously, Japanese chemists H. Kobayashi and S. Akiyoshi were also investigating the constituents of pine resin and independently isolated the same compound, which they named thunbergene .[1][3] The initial structural elucidation of cembrene was a formidable challenge, relying on classical chemical degradation methods and early spectroscopic techniques. Through a series of chemical reactions and analysis of the resulting fragments, Dauben, Thiessen, and Resnick proposed the structure of cembrene as 1-isopropyl-4,8,12-trimethyl-2,4,7,11-cyclotetradecatetraene in a full paper published in 1965.[1][2]

The definitive confirmation of this structure, however, came in 1969 when M. G. B. Drew, D. H. Templeton, and A. Zalkin at the Lawrence Radiation Laboratory, University of California, determined the crystal and molecular structure of cembrene using X-ray diffraction. This seminal work unequivocally established the 14-membered ring system and the stereochemistry of the double bonds.

From Terrestrial Flora to Marine Fauna: A Paradigm Shift

For several years following its discovery, cembrene and its derivatives were primarily associated with terrestrial plants, particularly those of the genus Pinus. However, the 1970s witnessed a paradigm shift in our understanding of the distribution of these compounds. The burgeoning field of marine natural products chemistry led to the exploration of a vast and previously untapped source of chemical diversity: the world's oceans.

Researchers began to discover that cembranoid diterpenes were not only present in marine organisms but were, in fact, remarkably abundant and structurally diverse, particularly in soft corals of the order Alcyonacea, especially the genus Sarcophyton.[4][5] This discovery opened up a new and exciting chapter in the history of this compound research, revealing a plethora of new structures with a wide range of biological activities.

Experimental Protocols: From Classical Degradation to Modern Spectroscopy

The journey of this compound discovery is intrinsically linked to the evolution of analytical and spectroscopic techniques. The initial structure elucidation of cembrene relied heavily on classical chemical methods, which were laborious and required significant quantities of the isolated compound.

Historical Methods of Isolation and Structure Elucidation

Isolation from Pine Oleoresin (circa 1960s):

The pioneering work of Dauben and his colleagues involved the following general steps:

  • Extraction: The oleoresin was typically extracted with a non-polar solvent like n-hexane.

  • Fractional Distillation: The crude extract was subjected to fractional distillation under reduced pressure to separate the volatile turpentine fraction from the non-volatile rosin.

  • Column Chromatography: The terpene-containing fractions were further purified by column chromatography on alumina or silica gel, eluting with a gradient of non-polar solvents.

  • Crystallization: Cembrene, being a crystalline solid, was often purified by recrystallization from a suitable solvent.

Structure Elucidation by Chemical Degradation:

This involved a series of chemical reactions to break down the molecule into smaller, identifiable fragments. Key reactions included:

  • Ozonolysis: This reaction cleaves double bonds and was used to determine the position of the double bonds in the cembrene ring.

  • Oxidation: Various oxidizing agents were used to convert functional groups and generate degradation products that could be more easily identified.

  • Hydrogenation: This reaction was used to determine the degree of unsaturation (the number of double bonds) in the molecule.

Modern Techniques for Isolation and Characterization

The advent of modern spectroscopic techniques has revolutionized the field of natural product chemistry, allowing for the rapid and accurate determination of complex molecular structures from minute quantities of material.

Isolation from Soft Corals:

A typical modern workflow for the isolation of cembranoids from soft corals is as follows:

Figure 1: A generalized workflow for the isolation of cembranoid diterpenes from soft corals.

Structure Elucidation by Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are the most powerful tools for determining the planar structure and relative stereochemistry of cembranoids.[6][7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound.[9]

  • X-ray Crystallography: When a suitable crystal can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry of the molecule.[7]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Biological Activities and Therapeutic Potential

Cembranoid diterpenes exhibit a wide range of biological activities, making them attractive lead compounds for drug discovery. Their diverse pharmacological properties are a testament to their structural complexity and diversity.

Quantitative Data on Biological Activities

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of selected cembranoid diterpenes.

Table 1: Cytotoxic Activity of Selected Cembranoids against Various Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
SarcophineHL-60 (Human promyelocytic leukemia)2.5[10]
7α,8β-dihydroxydeepoxysarcophineA549 (Human lung carcinoma)5.2[10]
SinularinP-388 (Murine leukemia)1.8[11]
DihydrosinularinP-388 (Murine leukemia)3.5[11]
Lobophytumin AK562 (Human chronic myelogenous leukemia)4.1[11]

Table 2: Anti-inflammatory Activity of Selected Cembranoids

CompoundAssayIC₅₀ (µM)Reference
SarcophytolideInhibition of iNOS induction in RAW 264.7 macrophages12.5[5]
SinulariolideInhibition of COX-2 expression in RAW 264.7 macrophages8.7[5]
LobophytolideInhibition of superoxide anion generation in human neutrophils3.2[11]
CembreneInhibition of PGE₂ production in LPS-stimulated RAW 264.7 cells15.4[12]
Signaling Pathways and Mechanisms of Action

The biological activities of cembranoids are often attributed to their ability to modulate key signaling pathways involved in inflammation and cancer. For example, some cembranoids have been shown to inhibit the activation of the transcription factor NF-κB, a master regulator of the inflammatory response.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Genes (COX-2, iNOS) Nucleus->Inflammatory_Genes Cembranoid Cembranoid Cembranoid->IKK

Figure 2: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by cembranoid compounds.

Conclusion and Future Perspectives

The discovery of cembranes, from their humble origins in pine resin to their vast diversity in the marine environment, is a compelling story of scientific exploration and technological advancement. These fascinating macrocyclic diterpenes continue to be a rich source of novel chemical structures with potent biological activities. Future research in this area will likely focus on the total synthesis of promising cembranoid candidates, the elucidation of their detailed mechanisms of action, and their development as next-generation therapeutic agents for a range of human diseases. The journey that began with a simple pine tree continues to unfold, promising new discoveries and innovations in the years to come.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Cembrane Diterpenoids from Sarcophyton sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the isolation and purification of cembrane diterpenoids from soft corals of the genus Sarcophyton. These marine natural products are of significant interest due to their diverse chemical structures and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development.[1][2][3]

Introduction

Soft corals of the genus Sarcophyton are a rich source of bioactive secondary metabolites, particularly this compound-type diterpenoids.[2][3] These compounds are characterized by a 14-membered carbocyclic ring and exhibit a wide range of biological activities.[3][4] The isolation of these compounds is a critical first step in their pharmacological evaluation and potential development as therapeutic agents. The following protocols outline the general procedures for the extraction, fractionation, and purification of cembranoids from Sarcophyton sp.

Data Presentation: Bioactivity of Isolated Cembranoids

The following tables summarize the cytotoxic activities of various this compound diterpenoids isolated from different Sarcophyton species. This data is crucial for identifying promising lead compounds for further investigation.

Table 1: Cytotoxicity of Cembranoids from Sarcophyton crassocaule

CompoundCell LineIC50 (µg/mL)Reference
Sarcrassin BKB5.0[1]
Sarcrassin DKB4.0[1]
EmblideKB5.0[1]
Sarcrassin AKB19.0[1]
Sarcrassin EKB13.0[1]

Table 2: Cytotoxicity of Cembranoids from Sarcophyton cherbonnieri

CompoundTumor Cell LinesGI50 (µg/mL)Reference
Furanocembranoid 1Various0.15 - 8.6[5][6]
Furanocembranoid 3Various0.15 - 8.6[5][6]
DecaryiolVarious0.15 - 8.6[5][6]

Table 3: Antiproliferative Activity of Cembranoids from a Red Sea Sarcophyton sp.

CompoundCell LineIC50 (µg/mL)Reference
Cembranoids 1-7MCF-722.39 - 27.12[7][8]

Experimental Protocols

The following are generalized yet detailed protocols for the isolation of this compound diterpenoids from Sarcophyton sp. These methods may require optimization based on the specific species and the target compounds.

1. Sample Collection and Preparation

  • Collection: Specimens of Sarcophyton sp. are collected by hand using SCUBA diving from their natural marine habitat.

  • Preservation: Immediately after collection, the soft coral samples should be frozen at -20°C to prevent degradation of the secondary metabolites.[9]

  • Preparation for Extraction: The frozen coral material is cut into small pieces and can be either freeze-dried or directly subjected to solvent extraction. For quantitative analysis, it is advisable to record the wet and dry weight of the coral material.

2. Extraction of Crude Bioactive Compounds

  • Solvent Extraction: The prepared coral material is exhaustively extracted with an organic solvent. Common solvents used include acetone, methanol, ethyl acetate, or a mixture of dichloromethane and methanol (1:1).[9] The extraction is typically performed at room temperature by maceration or with the aid of ultrasonication.[10][11] This process is repeated multiple times (e.g., 3 x 500 mL for 100 g of coral) to ensure complete extraction.

  • Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

3. Fractionation of the Crude Extract

  • Solvent Partitioning: The crude extract is typically partitioned between an organic solvent and water to separate compounds based on their polarity. A common method involves partitioning the extract between ethyl acetate (EtOAc) and water.[12] The organic layer, which contains the majority of the diterpenoids, is collected and concentrated.

  • Preliminary Column Chromatography: The concentrated organic fraction is subjected to column chromatography on silica gel. A step-gradient elution is performed using a non-polar solvent system, gradually increasing in polarity. For example, a gradient of n-hexane and ethyl acetate can be used.[13] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4. Purification of Individual Cembranoids

  • Sephadex LH-20 Chromatography: Fractions from the silica gel column that show promising profiles on TLC are further purified using Sephadex LH-20 column chromatography.[9][10][11] This technique separates compounds based on their molecular size. Methanol is a common solvent for this step.

  • High-Performance Liquid Chromatography (HPLC): The final purification step to obtain pure compounds is typically performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10][11] An ODS (C18) column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[14] The elution can be isocratic or a gradient. The detector is usually set at a wavelength around 220 nm for detecting the cembranoids.[14]

5. Structure Elucidation

The structures of the purified compounds are determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the chemical structure and relative stereochemistry.[1][12]

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[15]

  • Other Spectroscopic Methods: Infrared (IR) and Ultraviolet (UV) spectroscopy can provide information about the functional groups present in the molecule.[5][6]

Mandatory Visualization

The following diagrams illustrate the general workflow for the isolation of this compound diterpenoids and a simplified representation of their potential biological impact.

experimental_workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Collection Collection of Sarcophyton sp. Freezing Freezing (-20°C) Collection->Freezing Preparation Cutting into small pieces Freezing->Preparation SolventExtraction Solvent Extraction (e.g., Acetone/EtOAc) Preparation->SolventExtraction Concentration Concentration (Rotary Evaporator) SolventExtraction->Concentration Partitioning Solvent Partitioning (e.g., EtOAc/H2O) Concentration->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Sephadex Sephadex LH-20 SilicaGel->Sephadex HPLC RP-HPLC Sephadex->HPLC PureCompounds Pure this compound Diterpenoids HPLC->PureCompounds StructureElucidation Structure Elucidation (NMR, MS) PureCompounds->StructureElucidation Bioassays Biological Assays (e.g., Cytotoxicity) PureCompounds->Bioassays signaling_pathway cluster_source Source cluster_compounds Isolated Compounds cluster_activity Biological Activity cluster_application Potential Application Sarcophyton Sarcophyton sp. Cembranoids This compound Diterpenoids Sarcophyton->Cembranoids Isolation Cytotoxicity Cytotoxicity Cembranoids->Cytotoxicity AntiInflammatory Anti-inflammatory Cembranoids->AntiInflammatory Antimicrobial Antimicrobial Cembranoids->Antimicrobial DrugDev Drug Development (e.g., Anticancer Agents) Cytotoxicity->DrugDev AntiInflammatory->DrugDev Antimicrobial->DrugDev

References

Application Notes: Spectroscopic Analysis of Cembranoids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Cembranoids

Cembranoids are a large and structurally diverse class of natural products characterized by a 14-membered carbocyclic ring.[1] First identified in the 1960s, these diterpenes have been isolated from various terrestrial plants, insects, and, most notably, marine organisms like soft corals of the genera Sarcophyton, Sinularia, and Lobophytum.[1][2] Cembranoids have attracted significant scientific interest due to their wide range of potent biological activities, including anti-inflammatory, antitumor, and neuroprotective effects, making them promising candidates for drug discovery and development.[3][4]

The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques. The unique structural frameworks, which can include various functional groups such as lactones, epoxides, and hydroxyl groups, necessitate a multi-faceted analytical approach for unambiguous characterization.[3][5]

Role of Key Spectroscopic Techniques

Spectroscopic analysis is fundamental to identifying and characterizing cembranoids.[6][7] A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy is typically employed to determine the molecular formula, connectivity, functional groups, and stereochemistry of these compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for the de novo structure determination of cembranoids.[6]

    • 1D NMR (¹H and ¹³C) : ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton.[8] The chemical shifts, multiplicities, and coupling constants in ¹H spectra help identify structural fragments.

    • 2D NMR : Two-dimensional NMR experiments are crucial for establishing the complete molecular structure.

      • COSY (Correlation Spectroscopy) identifies proton-proton (H-H) spin systems, allowing for the connection of adjacent protons.[9][10]

      • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.[1][11]

      • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting the spin systems and establishing the overall carbon framework.[9][12]

      • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close in proximity, providing critical information about the relative stereochemistry and geometry of double bonds.[1][13]

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry, particularly with Electrospray Ionization (HRESIMS), is used to determine the precise molecular weight of the cembranoid.[9] This allows for the unambiguous determination of its molecular formula by calculating the elemental composition.[14]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[6] Characteristic absorption bands can indicate the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups in lactones or ketones, and double bonds (C=C).[3][9][14]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about electronic transitions within the molecule and is primarily used to identify the presence of chromophores, such as conjugated double bonds or α,β-unsaturated carbonyl systems.[9][15]

Experimental Workflow and Protocols

The structural elucidation of cembranoids follows a systematic workflow, beginning with isolation from the natural source and culminating in detailed spectroscopic analysis.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation Source Biological Source (e.g., Soft Coral) Extraction Solvent Extraction (e.g., EtOAc, Me2CO) Source->Extraction Partition Solvent Partitioning Extraction->Partition Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Partition->Chromatography HPLC Purification (HPLC) Chromatography->HPLC Pure_Compound Isolated Pure Cembranoid HPLC->Pure_Compound MS HRESIMS (Molecular Formula) Pure_Compound->MS IR_UV IR & UV-Vis (Functional Groups, Chromophores) Pure_Compound->IR_UV NMR 1D & 2D NMR (Connectivity & Stereochemistry) Pure_Compound->NMR Data_Analysis Spectra Interpretation MS->Data_Analysis IR_UV->Data_Analysis NMR->Data_Analysis Structure Final Structure Data_Analysis->Structure

Caption: General workflow for the isolation and structural elucidation of cembranoids.

Protocol 1: Sample Preparation
  • Purity : Ensure the isolated cembranoid sample is of high purity (>95%), as determined by HPLC or ¹H NMR. Further purification using semi-preparative HPLC may be required.[13][16]

  • Solvent Selection :

    • NMR : Select a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is most common for cembranoids.[9][12] Other solvents like deuterated benzene (C₆D₆), methanol (CD₃OD), or acetone-d₆ may be used depending on polarity.[14][16]

    • MS, IR, UV-Vis : Use high-purity spectroscopic grade solvents (e.g., methanol, chloroform, acetonitrile).

  • Concentration :

    • NMR : Dissolve 5-10 mg of the pure compound in 0.5-0.6 mL of deuterated solvent in a 5 mm NMR tube.[16]

    • MS : Prepare a dilute solution (e.g., 0.1-1.0 mg/mL) in a suitable solvent like methanol.

    • UV-Vis : Prepare a solution with a concentration that results in an absorbance between 0.1 and 1.0 AU.

Protocol 2: Mass Spectrometry (HRESIMS)
  • Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[12][13]

  • Ionization Mode : Electrospray ionization (ESI) is typically used, often in positive ion mode to detect adducts like [M+H]⁺ or [M+Na]⁺.[9][14]

  • Analysis : Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000 Da).

  • Data Processing : Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and thus the molecular formula, comparing the measured mass with the calculated mass (typically with an error < 5 ppm).[3]

Protocol 3: Infrared (IR) Spectroscopy
  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.[3][9]

  • Sample Preparation : Samples can be analyzed as a thin film on a KBr plate after solvent evaporation or directly in a solution cell.[10]

  • Data Acquisition : Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Analysis : Identify characteristic absorption bands (ν_max) for key functional groups. For example:

    • ~3400 cm⁻¹: -OH (hydroxyl) stretch.[14]

    • ~1760 cm⁻¹: C=O (carbonyl) stretch in a γ-lactone.[9]

    • ~1710-1740 cm⁻¹: C=O (carbonyl) stretch in ketones or esters.[15]

    • ~1670 cm⁻¹: C=C (alkene) stretch.[3]

Protocol 4: NMR Spectroscopy
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H) for optimal signal dispersion and sensitivity.[9][12][17]

  • 1D NMR Acquisition :

    • ¹H NMR :

      • Pulse Program : Standard single-pulse experiment.

      • Spectral Width : ~12-16 ppm.

      • Number of Scans : 16-64, depending on concentration.[16]

      • Relaxation Delay (d1) : 1-2 seconds.[16]

    • ¹³C NMR :

      • Pulse Program : Standard proton-decoupled single-pulse experiment with NOE.

      • Spectral Width : ~200-240 ppm.

      • Number of Scans : ≥1024, due to the low natural abundance of ¹³C.[16]

      • Relaxation Delay (d1) : 2 seconds.[16]

    • DEPT (Distortionless Enhancement by Polarization Transfer) : Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.[14]

  • 2D NMR Acquisition : Acquire a standard suite of 2D experiments to establish structural connectivity.

G cluster_0 1D NMR cluster_1 2D NMR: Connectivity cluster_2 2D NMR: Stereochemistry H1 ¹H NMR (Proton Environment) COSY COSY (H-H) H1->COSY HSQC HSQC (¹J C-H) H1->HSQC HMBC HMBC (²⁻³J C-H) H1->HMBC NOESY NOESY / ROESY (Through-Space H-H) H1->NOESY C13 ¹³C & DEPT NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Role of different NMR experiments in cembranoid structure elucidation.

Quantitative Data Presentation

The following tables summarize characteristic spectroscopic data for representative cembranoids isolated from soft corals.

Table 1: Mass Spectrometry and Infrared Spectroscopy Data for Selected Cembranoids

Compound NameMolecular FormulaHRESIMS [M+Na]⁺ (m/z)Key IR Absorptions (ν_max, cm⁻¹)Source
Stellatumolide AC₂₀H₂₈O₅371.18323445 (-OH), 1760 (γ-lactone C=O), 1680 (C=C)[9]
Cherbonolide AC₂₀H₂₈O₄355.18803457 (-OH), 1746 (lactone C=O)[5]
Glacunoid AC₂₀H₂₈O₃339.19283448 (-OH), 1669 (lactone C=O)[3]
Glacunoid BC₂₀H₂₈O₃339.1928Not Reported[3]
Meijicrassolin EC₂₀H₃₄O₄361.2349Not Reported[13]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Querciformolide F (1) in CDCl₃ [17]

Position¹³C (δc, type)¹H (δh, mult., J in Hz)
135.7, CH2.68, dd (12.0, 7.2)
232.9, CH₂1.42, m
361.3, CH2.89, dd (10.4, 3.2)
461.1, C-
542.9, CH₂2.74, dd (12.0, 4.8); 1.71, dd (12.0, 10.0)
6125.9, CH5.68, ddd (16.0, 10.0, 4.8)
7137.9, CH5.56, d (16.0)
883.6, C-
947.9, CH₂2.22, m; 1.83, m
1027.9, CH₂1.92, m; 1.61, m
1176.7, CH3.48, d (10.0)
1283.9, C-
1333.4, CH₂1.48, m
1432.2, CH₂2.31, m
15144.3, C-
16170.1, C-
17124.7, CH₂6.31, s; 5.47, s
1816.4, CH₃1.29, s
1924.9, CH₃1.40, s
2027.5, CH₃1.43, s
8-OOH-7.34, br s

Table 3: Selected ¹H and ¹³C NMR Data for Stellatumolide A (1) in CDCl₃ [9]

Position¹³C (δc, type)¹H (δh, mult., J in Hz)Key HMBC CorrelationsKey NOESY Correlations
1157.9, C-H₃-17-
234.0, CH₂2.45, m; 2.28, m-H-3/H₃-18
347.2, CH2.88, mH₃-18H-3/H-2
474.9, C-H₃-18-
884.4, C-H₃-19H₃-19/H-7, H-10
1274.0, C-H₃-20H-11/H-13
15128.8, C-H₃-17H-14/H₃-17
16171.1, C-H₃-17-
1824.9, CH₃1.21, sC-3, C-4, C-5H₃-18/H-3, H-5
2029.8, CH₃1.34, sC-11, C-12, C-13H₃-20/H-10, H-11

References

Application Notes and Protocols for NMR-Based Structure Elucidation of Cembrane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cembrane diterpenoids (cembranoids) are a large and structurally diverse class of natural products characterized by a 14-membered macrocyclic ring.[1][2] Found in both marine and terrestrial organisms, particularly soft corals, these compounds exhibit a wide range of significant biological activities, including anti-inflammatory and cytotoxic properties, making them promising candidates for drug development.[2] The complexity of the this compound skeleton, with its numerous stereocenters and functional groups, presents a significant challenge for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete and unambiguous structure elucidation of these molecules.[3] This document provides detailed application notes and protocols for employing a suite of NMR experiments to determine the constitution and relative stereochemistry of novel this compound diterpenoids.

Application Notes: The Role of NMR in this compound Structure Elucidation

The structural analysis of a this compound diterpenoid is a puzzle solved by systematically combining information from various NMR experiments. Each experiment provides a specific piece of the structural puzzle, from identifying individual atoms and their immediate neighbors to mapping long-range connections and spatial proximities.

Key NMR Experiments and Their Contributions:

  • 1D NMR (¹H and ¹³C): These are the foundational experiments.

    • ¹H NMR: Provides information on the number and type of protons in the molecule. Chemical shifts (δ) indicate the electronic environment, integration reveals the relative number of protons, and multiplicity (splitting patterns) hints at the number of adjacent protons.

    • ¹³C NMR & DEPT: The ¹³C spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[4]

  • 2D Homonuclear Correlation Spectroscopy (COSY):

    • ¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5] It is essential for tracing out proton spin systems, allowing for the assembly of molecular fragments (e.g., identifying adjacent methylene and methine groups).[4][6]

  • 2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC):

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH).[7] It is a highly sensitive method for unambiguously assigning carbon signals based on their attached, and usually better-resolved, proton signals.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC):

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical experiments for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), and sometimes four.[7][8] These long-range correlations are used to connect the fragments identified by COSY, piecing together the macrocyclic ring and identifying the positions of quaternary carbons and heteroatoms.[1][6]

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of their through-bond connectivity.[9][10] Correlations (cross-peaks) are observed between protons typically within 5 Å of each other.[11] This information is paramount for determining the relative stereochemistry of the molecule, including the geometry of double bonds and the relative configuration of stereocenters around the ring.[6][9] For medium-sized molecules like cembranes, where the NOE can be close to zero, ROESY is often the preferred experiment as the ROE is always positive.[12][13]

Experimental Workflow and Data Interpretation Logic

The process of elucidating a this compound structure follows a logical progression from data acquisition to final structure proposal. This workflow ensures that all available data are integrated systematically.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Analysis & Structure Assembly cluster_2 Phase 3: Finalization A Isolation & Purification of this compound B Sample Preparation (Solvent, Concentration) A->B C 1D NMR Acquisition (¹H, ¹³C, DEPT) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY/ROESY) C->D E Determine Molecular Formula (HRESIMS, ¹³C NMR) D->E F Identify Spin Systems (COSY) E->F G Assign C-H One-Bond Correlations (HSQC) F->G H Connect Fragments & Establish Skeleton (HMBC) G->H I Determine Relative Stereochemistry (NOESY/ROESY, J-couplings) H->I J Propose Planar Structure I->J K Propose Final 3D Structure J->K L Structure Validation & Comparison K->L

Caption: Overall workflow for this compound structure elucidation using NMR.

The interpretation of the acquired spectra involves a logical assembly of structural information, where the output of one analysis serves as the input for the next.

G NMR_1D ¹H, ¹³C, DEPT Info_Functional Functional Groups (Carbon Types) NMR_1D->Info_Functional COSY ¹H-¹H COSY Info_Fragments ¹H-¹H Spin Systems (Structural Fragments) COSY->Info_Fragments HSQC ¹H-¹³C HSQC Info_CH_Attach Direct C-H Attachments HSQC->Info_CH_Attach HMBC ¹H-¹³C HMBC Info_Skeleton Planar Structure (Carbon Skeleton) HMBC->Info_Skeleton NOESY NOESY/ROESY Info_Stereo Relative Stereochemistry (3D Conformation) NOESY->Info_Stereo Info_Fragments->Info_Skeleton Info_CH_Attach->Info_Skeleton Info_Skeleton->Info_Stereo Structure Complete Structure Info_Skeleton->Structure Info_Stereo->Structure

References

Application Notes and Protocols for the Total Synthesis of Cembrane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cembrane diterpenoids (cembranoids) are a large and structurally diverse class of natural products characterized by a 14-membered macrocyclic carbon skeleton.[1][2] Isolated from both marine and terrestrial organisms, particularly soft corals, these compounds exhibit a wide range of potent biological activities, including anti-inflammatory, cytotoxic, and anti-cancer properties, making them attractive targets for total synthesis and drug development.[1][3][4] This document provides an overview of key synthetic strategies, quantitative data from selected total syntheses, and detailed experimental protocols for crucial transformations.

Overview of Key Synthetic Strategies

The central challenge in this compound synthesis is the construction of the 14-membered macrocycle. Synthetic chemists have developed several powerful strategies to achieve this, often employing a late-stage macrocyclization of an acyclic precursor. The choice of strategy depends on the functional group tolerance and the desired stereochemistry of the target molecule.

G cluster_0 Key Macrocyclization Strategies cluster_1 Acyclic Acyclic Precursor RCM Ring-Closing Metathesis (RCM) Acyclic->RCM Diene McMurry McMurry Coupling (Ti-mediated) Acyclic->McMurry Dicarbonyl Pinacol Pinacol Coupling (Ti-mediated) Acyclic->Pinacol Dicarbonyl IntraAlk Intramolecular Alkylation/Acylation Acyclic->IntraAlk Electrophile + Nucleophile NHK Nozaki-Hiyama-Kishi (NHK) Reaction Acyclic->NHK Vinyl Halide + Aldehyde This compound This compound Core RCM->this compound McMurry->this compound Pinacol->this compound IntraAlk->this compound NHK->this compound

Caption: Common strategies for this compound macrocycle construction.

Application Note 1: Total Synthesis of Sarcophytol A

Sarcophytol A is a marine cembranoid isolated from the soft coral Sarcophyton glaucum.[3] It has demonstrated significant potential as a cancer chemopreventive agent, exhibiting potent inhibitory activities against tumor promoters without showing toxicity in animal studies.[3]

Synthetic Strategy Overview

A highly stereo- and enantioselective total synthesis of sarcophytol A has been reported, which relies on two key transformations: a Z-selective Horner-Emmons reaction to construct an acyclic precursor and a subsequent intramolecular alkylation of a cyanohydrin ether to form the 14-membered ring.[3]

G Start (E,E)-Farnesal Step1 Horner-Emmons Reaction Start->Step1 Inter1 Acyclic Dienal Precursor Step1->Inter1 Step2 Intramolecular Alkylation Inter1->Step2 Inter2 Macrocyclic Ketone Step2->Inter2 Step3 Chiral Reduction Inter2->Step3 End Sarcophytol A Step3->End

Caption: Synthetic workflow for the total synthesis of Sarcophytol A.

Quantitative Data Summary
Step #TransformationReagents/ConditionsYield (%)StereoselectivityReference
1Horner-Emmons ReactionPhosphononitrile 9, KHMDS, 18-crown-691Z:E > 35:1[3]
2-4Dienal Formation(a) SeO₂, t-BuOOH; (b) PPh₃, CCl₄; (c) DIBAL-H~60 (over 3 steps)-[3]
5Intramolecular AlkylationTMSCN, KCN, 18-crown-6; then KHMDS79 (overall from dienal)-[3]
6Chiral Reduction & DeprotectionChiral LiAlH₄ reagent, then deprotection78-9787-93% ee[3]
Experimental Protocols

Protocol 1: Z-Selective Horner-Emmons Reaction [3]

  • To a solution of phosphononitrile 9 and 18-crown-6 ether in THF at -78 °C, add a solution of KHMDS in toluene dropwise.

  • Stir the resulting red solution for 30 minutes at -78 °C.

  • Add a solution of (E,E)-farnesal 5 in THF dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 5 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the Z-nitrile 10 . The reported yield for this step is 91%.[3]

Protocol 2: Intramolecular Cyanohydrin Alkylation [3]

  • To a solution of the dienal precursor 3 in CH₂Cl₂ at 0 °C, add TMSCN and a catalytic amount of KCN/18-crown-6.

  • Stir the mixture at 0 °C for 1 hour.

  • Remove the solvent under reduced pressure. The crude cyanohydrin TMS ether is used directly in the next step.

  • To a solution of KHMDS and 18-crown-6 in THF at -78 °C, add the crude cyanohydrin TMS ether in THF dropwise.

  • Stir the reaction mixture for 5 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by silica gel chromatography to yield the macrocyclic ketone 2 . The overall yield from the dienal is 79%.[3]

Application Note 2: Total Synthesis of (-)-Asperdiol

Asperdiol, isolated from Caribbean gorgonians, is a cembranoid that has shown in vivo activity against P-388 lymphocytic leukemia.[5] Its total synthesis confirms the structure and absolute configuration determined by X-ray crystallography.[5]

Synthetic Strategy Overview

The synthesis of (-)-asperdiol can be achieved from a chiral epoxy alcohol intermediate, which contains all the necessary stereocenters. The key macrocyclization is accomplished via an intramolecular Horner-Emmons reaction.

G Start Chiral Epoxy Alcohol Step1 Chain Elongation Start->Step1 Inter1 Acyclic Phosphonate Precursor Step1->Inter1 Step2 Intramolecular Horner-Emmons Inter1->Step2 Inter2 Macrocyclic Core Step2->Inter2 Step3 Final Modifications Inter2->Step3 End (-)-Asperdiol Step3->End

Caption: Retrosynthetic analysis of the total synthesis of (-)-Asperdiol.

Quantitative Data Summary
Step #TransformationReagents/ConditionsYield (%)Reference
1IodinationNaI, acetone, reflux81[5]
2Arbuzov ReactionSodium salt of triethylphosphonoacetate, 50 °C78[5]
3Intramolecular Horner-EmmonsK₂CO₃, 18-crown-6, toluene, 80 °C85[5]
Experimental Protocols

Protocol 3: Acyclic Chain Elongation (Arbuzov-type reaction) [5]

  • Convert the precursor alcohol to the corresponding iodide by treatment with sodium iodide in refluxing acetone (reported 81% yield).[5]

  • Prepare the sodium salt of triethylphosphonoacetate.

  • Displace the iodide with the sodium salt of triethylphosphonoacetate in DMF with a catalytic amount of 18-crown-6 at 50 °C for 0.5 hours.

  • After workup, purify the product to obtain the acyclic phosphonate ester. The reported yield for the displacement is 78%.[5]

Protocol 4: Intramolecular Horner-Emmons Cyclization [5][6]

  • To a solution of the acyclic aldehyde-phosphonate precursor in toluene, add K₂CO₃ and a catalytic amount of 18-crown-6.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, filter, and concentrate the solvent.

  • Purify the crude product by chromatography to yield the macrocyclic product. A similar reaction is reported to proceed in 85% yield.[5]

Biological Activity of this compound Diterpenoids

Many this compound diterpenoids are investigated for their potential as therapeutic agents due to their significant biological activities.[1] For example, Sarcophytol A is known to inhibit tumor promotion, and one of the proposed mechanisms is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release.[3] TNF-α is a pro-inflammatory cytokine involved in various signaling pathways related to inflammation and cancer.

G LPS Stimulus (e.g., LPS) Cell Immune Cell (e.g., Macrophage) LPS->Cell Pathway Signaling Cascade (e.g., NF-κB) Cell->Pathway TNF_release TNF-α Release Pathway->TNF_release Inflammation Inflammation & Tumor Promotion TNF_release->Inflammation Sarcophytol Sarcophytol A Sarcophytol->TNF_release Inhibits

Caption: Inhibition of TNF-α release by Sarcophytol A.

References

Application Notes and Protocols for Anti-inflammatory Assays of Cembranoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of cembranoids, a class of natural products derived primarily from marine organisms like soft corals.[1][2][3] This document outlines detailed protocols for key in vitro and in vivo assays, presents quantitative data for various cembranoids, and illustrates the underlying signaling pathways involved in their anti-inflammatory effects.

Introduction to Cembranoids and Inflammation

Cembranoids are cembrane-type diterpenoids that exhibit a wide range of biological activities, including potent anti-inflammatory, anti-cancer, and anti-viral effects.[1][3][4] Their anti-inflammatory properties are of significant interest for the development of novel therapeutics. These compounds have been shown to modulate key inflammatory pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, thereby inhibiting the production of pro-inflammatory mediators.[1][5]

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[5] While it is a protective mechanism, chronic inflammation can contribute to various diseases. Key mediators of inflammation include nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12).[2][6][7] The assays described herein are designed to quantify the inhibitory effects of cembranoids on these crucial inflammatory markers.

In Vitro Anti-inflammatory Assays

In vitro assays are essential for the initial screening and mechanistic evaluation of the anti-inflammatory potential of cembranoids. These assays are typically performed using cell lines such as RAW 264.7 murine macrophages, which can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1][8][9][10]

Quantitative Data Summary: In Vitro Anti-inflammatory Activity of Cembranoids

The following table summarizes the reported in vitro anti-inflammatory activities of various cembranoids.

Cembranoid CompoundAssayCell LineIC50 Value (µM)Inhibition (%)Reference
Lobophytin ANO ProductionRAW264.7--[11]
Lobophytin BNO ProductionRAW264.7--[11]
(Unnamed)NO ProductionRAW264.726.7-[11]
(Unnamed)NO ProductionRAW264.717.6-[11]
Apo-9′-FucoxanthinoneNO ProductionRAW264.732.1-[11]
Lobophyolide AIL-12 & NO ProductionDendritic Cells-86.1 - 96.2% (at 50 µg/mL)[2]
Lobophyolide BIL-12 & NO ProductionDendritic Cells-86.1 - 96.2% (at 50 µg/mL)[2]
16-methoxycarbonyl-cembrene AIL-12 & NO ProductionDendritic Cells-86.1 - 96.2% (at 50 µg/mL)[2]
SinularoneIL-12 & NO ProductionDendritic Cells--[2]
Sinulariol DIL-12 & NO ProductionDendritic Cells-86.1 - 96.2% (at 50 µg/mL)[2]
SinulariolideIL-6 SecretionA549 & HepG2-Effective at 10-20 µM[1]
(Unnamed)TNF-α ReleaseRAW264.716.5-[12]
(Unnamed)TNF-α ReleaseRAW264.75.6-[12]

Note: A hyphen (-) indicates that the data was not specified in the cited source. The inhibition percentage for Lobophyolides A, B, and others was reported as a range for the group of compounds.

Experimental Protocols: In Vitro Assays

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin/streptomycin.[9] Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Cell Seeding: Seed the RAW 264.7 cells into 96-well or 24-well plates at a density of 1-3 x 10^5 cells/well and allow them to adhere overnight.[9][13]

  • Treatment: Pre-treat the cells with various concentrations of the cembranoid compounds (e.g., 50, 100, 200 µg/mL or specific µM concentrations) for 1-2 hours.[10][12]

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.[9][12]

  • Incubation: Incubate the plates for 24 hours at 37°C.[8][12]

  • Supernatant Collection: After incubation, collect the cell culture supernatants for subsequent analysis of NO, PGE2, and cytokines.[9]

Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[14] The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

Protocol:

  • Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[15]

  • Sample Reaction: In a 96-well plate, mix 50 µL of the collected cell culture supernatant with 50 µL of Griess reagent.[15]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.[15]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values of the samples to a standard curve generated using known concentrations of sodium nitrite.[15]

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For PGE2 and cytokines, a competitive or sandwich ELISA is typically used.

Protocol (General):

  • Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for the target molecule (PGE2, TNF-α, IL-6, or IL-12).

  • Sample/Standard Addition: Add 50-100 µL of the collected cell culture supernatant or standards of known concentrations to the appropriate wells.[16]

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C or room temperature to allow the target molecule to bind to the capture antibody.[16][17]

  • Washing: Wash the plate several times with a wash buffer to remove any unbound substances.

  • Detection Antibody Addition: Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Incubation and Washing: Incubate the plate again, followed by another series of washes.

  • Substrate Addition: Add a substrate solution that will react with the enzyme to produce a colored product.[16]

  • Stop Solution: Add a stop solution to terminate the reaction.[16]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[16]

  • Quantification: Calculate the concentration of the target molecule in the samples by comparing their absorbance to the standard curve.

In Vivo Anti-inflammatory Assay

In vivo models are crucial for evaluating the systemic anti-inflammatory effects of cembranoids in a whole organism. The carrageenan-induced paw edema model is a classic and widely used assay for this purpose.[18][19][20][21][22][23]

Quantitative Data Summary: In Vivo Anti-inflammatory Activity
Cembranoid Compound/ExtractAnimal ModelDoseInhibition of Paw Edema (%)Time PointReference
Thymelaea hirsuta aqueous extractRat500 mg/kg604 hours[24]
Olive leaf extractRat200 mg/kg42.315 hours[22]
Olive leaf extractRat400 mg/kg46.995 hours[22]
Ficus virens ethanolic extractMouse200 mg/kgDose-dependent1, 2, 3 hours[23]
Ficus virens ethanolic extractMouse400 mg/kgDose-dependent1, 2, 3 hours[23]

Note: The specific cembranoid responsible for the activity in the extracts is not always identified in the provided sources.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces an acute, localized inflammatory response characterized by edema (swelling).[20][21] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

  • Animal Model: Use healthy adult Wistar or Sprague-Dawley rats (150-250g) or Swiss albino mice.[18] Acclimatize the animals to laboratory conditions for at least one week before the experiment.

  • Animal Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I (Control): Vehicle administration (e.g., 0.5% carboxymethylcellulose).[18]

    • Group II (Positive Control): Indomethacin (e.g., 10 mg/kg).[18]

    • Group III-V (Test Groups): Cembranoid compound at different doses.

  • Compound Administration: Administer the vehicle, positive control, or cembranoid compound orally or via intraperitoneal injection 30-60 minutes before carrageenan injection.[20]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[19][23]

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19][23]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

Cembranoids exert their anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling cascades are central to the inflammatory response. LPS stimulation of macrophages activates these pathways, leading to the transcription of genes encoding pro-inflammatory mediators. Cembranoids have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB-α, and by blocking the nuclear translocation of the p65 subunit.[5] They can also modulate the phosphorylation of MAPK proteins such as p38.[1]

NF_kB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK p38 p38 MAPK MKKs->p38 IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Transcription Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators Cembranoids Cembranoids Cembranoids->p38 Cembranoids->IKK

Caption: Cembranoid Inhibition of NF-κB and MAPK Pathways.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key in vitro and in vivo assays described.

In_Vitro_Workflow cluster_assays Downstream Assays start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in Plates culture->seed treat Pre-treat with Cembranoids seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Assay (NO) collect->griess elisa ELISA (PGE2, Cytokines) collect->elisa end End griess->end elisa->end

Caption: Workflow for In Vitro Anti-inflammatory Assays.

In_Vivo_Workflow start Start acclimatize Acclimatize Animals start->acclimatize group Group Animals acclimatize->group administer Administer Cembranoid/Control group->administer baseline Baseline Paw Measurement administer->baseline induce Inject Carrageenan baseline->induce measure Measure Paw Volume Over Time induce->measure analyze Analyze Data & Calculate Inhibition measure->analyze end End analyze->end

References

Application Notes and Protocols for Drug Development from Cembrane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cembranoids, a class of natural products characterized by a 14-membered carbocyclic ring, represent a rich and diverse scaffold for the development of novel therapeutics.[1][2] Primarily isolated from marine organisms such as soft corals of the genera Sarcophyton, Sinularia, and Lobophytum, as well as some terrestrial plants like tobacco, these diterpenes have demonstrated a wide array of potent biological activities.[3][4][5][6] This document provides detailed application notes and experimental protocols to guide researchers in the exploration and development of drugs derived from cembrane scaffolds, with a primary focus on their anticancer and anti-inflammatory potential.

Therapeutic Potential of this compound Scaffolds

This compound derivatives have emerged as promising candidates for drug development due to their significant therapeutic effects observed in preclinical studies.

Anticancer Activity

Numerous cembranoids have exhibited potent cytotoxic effects against a variety of cancer cell lines.[1][7] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8][9] Sarcophine, one of the most studied cembranoids, has been shown to inhibit the viability of melanoma cells and suppress DNA synthesis.[8][9]

Anti-inflammatory Activity

Cembranoids have demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators.[3][10][11] Their mechanisms of action include the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the downregulation of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12).[3][6][12] Several cembranoids isolated from Sinularia species have shown potent inhibition of TNF-α release in macrophages.[3]

Data Presentation: Biological Activities of Selected Cembranoids

The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of representative this compound derivatives.

Table 1: Anticancer Activity of this compound Diterpenoids (IC50 values in µM)

Compound/ExtractCell LineIC50 (µM)Reference
SarcophineB16F10 (Melanoma)Not specified, but inhibits viability[8]
(+)-7α,8β-dihydroxydeepoxysarcophineB16F10 (Melanoma)Not specified, but inhibits viability[8]
Sarcophine Metabolites (5-9)B16B15b (Melanoma)Significant antimetastatic activity[8]
Columnariol ALNCaP (Prostate Cancer)9.80 µg/mL[6]
Sinulariolone (5)Various cancer cells8.9 - 27.4[11]
Sinulariolones B-J (2, 3, 8, 9)DPM (Mesothelioma)Low micromolar potency[1]
Deheiculatins M-O (1-3)CNE1, CNE2, HCT 116> 20[7]

Table 2: Anti-inflammatory Activity of this compound Diterpenoids (IC50 values in µM)

CompoundActivityIC50 (µM)Reference
Sinulariain analogue (3)TNF-α inhibition16.5[3]
Sinulariain analogue (7)TNF-α inhibition5.6[3]
Dexamethasone (Positive Control)TNF-α inhibition7.8[3]
Cembranoids (6-8) from S. flexibilisNO production inhibition2.7, 4.7, 4.2[11]
Sinumaximol C (3)sEH inhibition70.68[13]
Sethukarailin (9)sEH inhibition78.83[13]

Experimental Protocols

Protocol 1: General Isolation and Purification of Cembranoids from Soft Corals

This protocol provides a general framework for the isolation and purification of this compound diterpenoids from soft coral tissues.[14][15]

1. Sample Collection and Extraction: a. Collect fresh soft coral samples and freeze-dry them immediately. b. Grind the lyophilized tissue into a fine powder. c. Extract the powder sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, at room temperature. d. Concentrate each extract under reduced pressure to obtain crude extracts.

2. Fractionation of the Bioactive Extract: a. Subject the most promising crude extract (based on preliminary bioassays) to vacuum liquid chromatography (VLC) on a silica gel column. b. Elute the column with a stepwise gradient of n-hexane and ethyl acetate. c. Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

3. Purification of Cembranoids: a. Further purify the active fractions using column chromatography on silica gel or Sephadex LH-20. b. Employ a suitable solvent system for elution, which may be a gradient of n-hexane/acetone or chloroform/methanol. c. For final purification, use high-performance liquid chromatography (HPLC) with a reversed-phase (C18) or normal-phase column. d. Monitor the separation by UV detection and collect the pure compounds.

4. Structure Elucidation: a. Determine the structures of the isolated pure compounds using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_analysis Analysis SoftCoral Soft Coral Sample FreezeDry Freeze-drying SoftCoral->FreezeDry Grinding Grinding FreezeDry->Grinding SolventExtraction Solvent Extraction (Hexane, EtOAc, MeOH) Grinding->SolventExtraction CrudeExtract Crude Extracts SolventExtraction->CrudeExtract VLC Vacuum Liquid Chromatography CrudeExtract->VLC CC Column Chromatography (Silica, Sephadex) VLC->CC HPLC HPLC Purification CC->HPLC PureCompound Pure Cembranoid HPLC->PureCompound Structure Structural Elucidation (NMR, HRMS) PureCompound->Structure Bioassay Biological Assays PureCompound->Bioassay

Figure 1. General workflow for the isolation and identification of cembranoids.

Protocol 2: MTT Assay for Cytotoxicity Screening

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of isolated cembranoids on cancer cell lines.[4][10][13][14]

1. Cell Seeding: a. Culture the desired cancer cell line in appropriate media and conditions. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Treatment: a. Prepare a stock solution of the test cembranoid in dimethyl sulfoxide (DMSO). b. Prepare serial dilutions of the compound in culture media. The final DMSO concentration should not exceed 0.5%. c. After 24 hours of cell incubation, remove the old media and add 100 µL of the media containing the different concentrations of the test compound. d. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin). e. Incubate the plate for 48-72 hours.

3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 3-4 hours at 37°C. c. Carefully remove the media containing MTT. d. Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. e. Shake the plate gently for 15 minutes to ensure complete dissolution.

4. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

G Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h Treat Treat with Cembranoid Dilutions Incubate24h->Treat Incubate48h Incubate 48-72h Treat->Incubate48h AddMTT Add MTT Solution Incubate48h->AddMTT Incubate4h Incubate 3-4h AddMTT->Incubate4h Solubilize Add Solubilizing Agent Incubate4h->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 2. Workflow of the MTT cytotoxicity assay.

Protocol 3: Anti-inflammatory Activity Assay (iNOS and COX-2 Expression)

This protocol describes the evaluation of the anti-inflammatory activity of cembranoids by measuring their effect on the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6]

1. Cell Culture and Treatment: a. Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. b. Seed the cells in a 6-well plate and allow them to adhere overnight. c. Pre-treat the cells with various concentrations of the test cembranoid for 1 hour. d. Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.

2. Western Blot Analysis: a. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Determine the protein concentration of the lysates using a BCA protein assay kit. c. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% non-fat milk in TBST for 1 hour. e. Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the expression of iNOS and COX-2 to the loading control. c. Compare the protein expression levels in treated cells to the LPS-stimulated control to determine the inhibitory effect of the cembranoid.

Signaling Pathway: Inhibition of NF-κB by Cembranoids

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[16][17][18][19] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[19][20] Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2.[16][20] Several cembranoids are thought to exert their anti-inflammatory effects by inhibiting this pathway, preventing the activation of NF-κB.[17]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IKB_NFKB IκB-NF-κB Complex IKK->IKB_NFKB Phosphorylation Cembranoid This compound Scaffold Cembranoid->IKK Inhibition NFKB NF-κB IKB_NFKB->NFKB Release IKB_p Phosphorylated IκB NFKB_nuc NF-κB NFKB->NFKB_nuc Translocation IKB_deg IκB Degradation IKB_p->IKB_deg Ubiquitination & Proteasomal Degradation DNA DNA NFKB_nuc->DNA Transcription Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Figure 3. Proposed mechanism of NF-κB inhibition by this compound scaffolds.

Pharmacokinetics and Drug Delivery

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of promising this compound derivatives. A study on 4R-cembranoid, a neuroprotective agent from tobacco, revealed that it can cross the blood-brain barrier and is metabolized by cytochrome P450 enzymes into hydroxylated forms. This highlights the importance of understanding the metabolic fate of cembranoids, as it can influence their efficacy and potential toxicity.

Table 3: Pharmacokinetic Parameters of 4R-Cembranoid in Rats (6 mg/kg dose)

RouteCmax (ng/mL)T1/2 (hr)Brain/Plasma Ratio (at peak)
Intravenous (i.v.)10170.66.4
Intramuscular (i.m.)1631.52.49
Subcutaneous (s.c.)1381.52.48
(Data adapted from Vélez-Carrasco et al., 2015)
Formulation and Drug Delivery

The lipophilic nature of many cembranoids presents challenges for their formulation and delivery. Advanced drug delivery systems can be employed to improve their solubility, stability, and bioavailability. Potential strategies include:

  • Liposomes and Nanoparticles: Encapsulating cembranoids within lipid-based or polymeric nanoparticles can enhance their systemic circulation time and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Cell Membrane-Coated Nanoparticles: Utilizing cell membranes (e.g., from red blood cells or cancer cells) to coat drug-loaded nanoparticles can help them evade the immune system and improve targeting to specific cells.[2]

  • Prodrug Approach: Modifying the this compound scaffold with hydrophilic moieties to create a prodrug can improve aqueous solubility. The active compound is then released at the target site through enzymatic or chemical cleavage.

Future Directions and Clinical Outlook

The diverse and potent biological activities of this compound scaffolds make them highly attractive for further drug development. Future research should focus on:

  • Synthesis of Novel Derivatives: The synthesis of new this compound analogues can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways affected by cembranoids will facilitate their rational design and application.

  • In Vivo Efficacy and Safety: Rigorous in vivo studies in relevant animal models are crucial to validate the therapeutic potential and assess the safety of lead compounds.

To date, there is limited publicly available information on this compound-based drugs that have entered clinical trials. The transition from promising preclinical candidates to clinically approved drugs is a long and challenging process. However, the compelling preclinical data for many cembranoids warrant their continued investigation and development as potential novel therapies for cancer and inflammatory diseases.

References

Protocols for the Isolation of Cembranoids: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the isolation of cembranoids, a diverse class of diterpenoids with significant therapeutic potential. These compounds are predominantly found in marine organisms, particularly soft corals of the genera Sarcophyton, Sinularia, and Lobophytum, as well as in terrestrial plants like tobacco (Nicotiana tabacum). The following sections outline the necessary procedures for extraction, purification, and quantification, alongside visualizations of relevant biological pathways.

Data Presentation: Quantitative Yields of Cembranoids

The isolation of cembranoids is a multi-step process with yields varying based on the source organism, collection site, and the specific compound of interest. The following tables summarize quantitative data from various studies to provide a comparative overview of expected yields.

Table 1: Cembranoid Yields from Soft Corals

Source OrganismWet Weight (kg)Extraction SolventIsolated CembranoidYield (mg)Yield (%)Reference
Sarcophyton stellatum2.5Ethyl AcetateStellatumolide A (1)1.00.00004%[1]
Stellatumolide B (2)3.20.00013%[1]
(+)-Sarcophine (9)104.30.00417%[1]
Sarcophyton sp. (Indonesian)-Ethanol2-hydroxy-crassocolide E (1)9.70.004%[2]
Sarcophytoxide (2)10.90.004%[2]
Sarcrassin E (3)11.20.004%[2]
3,7,11-cembreriene-2,15-diol (4)5.360.002%[2]
11,12-epoxy sarcophytol A (5)7.40.003%[2]
Sarcophytol A (6)12.20.005%[2]
Sarcophyton sp. (South China Sea)8.24AcetoneSarcophynoid D (1)3.80.00005%[3]
Sarcophynoid E (2)5.80.00007%[3]
Sarcophyton cinereum-Ethyl AcetateCinerenolide B (2)3.4-[4]
Cinerenolide C (3)2.1-[4]

Table 2: Cembranoid Yields from Tobacco

Source MaterialExtraction SolventIsolated CembranoidYieldReference
Nicotiana tabacum leavesNot Specified(1S,2S,3E,6R,7E,11E)-3,7,11-cembratriene-2,6-diol (1)Not Specified[5]

Experimental Protocols

The following are detailed protocols for the key experimental stages in the isolation of cembranoids.

Protocol 1: Extraction of Cembranoids from Soft Coral

This protocol outlines a general procedure for the solvent extraction of cembranoids from soft coral species.

Materials:

  • Frozen soft coral tissue

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2) or Ethyl Acetate (EtOAc)

  • Blender or homogenizer

  • Large glass containers

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Sample Preparation: Thaw the frozen soft coral tissue at room temperature. Mince the tissue into small pieces to increase the surface area for extraction.

  • Solvent Extraction:

    • Submerge the minced coral tissue in a 1:1 mixture of MeOH and CH2Cl2 (or EtOAc) in a large glass container.[6]

    • Allow the mixture to stand at room temperature for 24-48 hours with occasional stirring. For more efficient extraction, homogenization using a blender can be performed.

    • Decant the solvent. Repeat the extraction process two to three more times with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration:

    • Combine all the solvent extracts and filter through filter paper to remove any solid coral debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[6]

  • Liquid-Liquid Partitioning (Fractionation):

    • Dissolve the crude extract in a mixture of MeOH and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning against a non-polar solvent like n-hexane to remove fats and other non-polar compounds.

    • Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as CH2Cl2 or EtOAc, to extract the cembranoids.

    • Collect the CH2Cl2 or EtOAc layer and concentrate it using a rotary evaporator to yield a cembranoid-enriched fraction.

Protocol 2: Purification of Cembranoids by Column Chromatography

This protocol describes the purification of the cembranoid-enriched fraction using column chromatography.

Materials:

  • Cembranoid-enriched extract

  • Silica gel (230-400 mesh)

  • Sephadex LH-20

  • Glass chromatography column

  • Solvents for elution (e.g., n-hexane, ethyl acetate, methanol, acetone)

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing:

    • Silica Gel Column: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., n-hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.[7]

    • Sephadex LH-20 Column: Swell the Sephadex LH-20 beads in the appropriate solvent (e.g., methanol) for several hours before packing the column.

  • Sample Loading:

    • Dissolve the cembranoid-enriched extract in a minimal amount of the initial eluting solvent.

    • Carefully load the sample onto the top of the packed column.[8]

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the eluting solvent by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner.[3] A typical gradient could be from 100% n-hexane to 100% ethyl acetate.

    • For Sephadex LH-20, isocratic elution with a single solvent (e.g., methanol) is common.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume using a fraction collector or manually.

    • Monitor the separation by spotting aliquots of each fraction on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light or by staining.

    • Combine fractions containing the same compound(s) based on their TLC profiles.

  • Further Purification:

    • Fractions containing a mixture of compounds may require further purification using another round of column chromatography with a different stationary phase or a different solvent system.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

This protocol details the use of HPLC for the final purification of cembranoids to obtain highly pure compounds.

Materials:

  • Partially purified cembranoid fractions from column chromatography

  • HPLC system with a UV detector

  • Preparative or semi-preparative HPLC column (Normal Phase or Reverse Phase, e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water, n-hexane, ethyl acetate)

  • Syringe filters

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified cembranoid fraction in the HPLC mobile phase.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method Development:

    • Reverse-Phase HPLC: A common choice for many cembranoids. A typical mobile phase is a gradient of water and methanol or acetonitrile.[1]

    • Normal-Phase HPLC: Useful for separating isomers or compounds with similar polarity. A typical mobile phase is a mixture of n-hexane and ethyl acetate.[9]

    • Optimize the gradient and flow rate to achieve the best separation of the target compound(s).

  • Purification:

    • Inject the filtered sample onto the HPLC column.

    • Run the optimized HPLC method and monitor the elution of compounds using the UV detector at an appropriate wavelength (e.g., 210-254 nm).

    • Collect the peaks corresponding to the desired cembranoids.

  • Solvent Removal:

    • Remove the HPLC solvent from the collected fractions using a rotary evaporator or a lyophilizer to obtain the pure cembranoid.

Signaling Pathways and Experimental Workflows

Cembranoids exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. These activities are often mediated through their interaction with key cellular signaling pathways.

Experimental Workflow for Cembranoid Isolation

The overall workflow for isolating cembranoids from their natural source to pure compounds is depicted below.

experimental_workflow Source Natural Source (e.g., Soft Coral, Tobacco) Extraction Solvent Extraction (e.g., MeOH/CH2Cl2) Source->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (Fractionation) CrudeExtract->Partitioning EnrichedFraction Cembranoid-Enriched Fraction Partitioning->EnrichedFraction ColumnChromatography Column Chromatography (Silica Gel, Sephadex LH-20) EnrichedFraction->ColumnChromatography PartiallyPure Partially Purified Fractions ColumnChromatography->PartiallyPure HPLC HPLC Purification (Normal or Reverse Phase) PartiallyPure->HPLC PureCembranoid Pure Cembranoid HPLC->PureCembranoid Analysis Structural Elucidation (NMR, MS) PureCembranoid->Analysis

Caption: General workflow for the isolation and purification of cembranoids.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Some cembranoids have been shown to modulate this pathway, contributing to their neuroprotective and anticancer effects.

PI3K_Akt_Pathway receptor receptor lipid lipid protein protein cembranoid cembranoid outcome outcome GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival Cembranoids Cembranoids Cembranoids->PI3K modulates

Caption: Cembranoid modulation of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in inflammation. The anti-inflammatory properties of many cembranoids are attributed to their ability to inhibit this pathway.[10]

NFkB_Pathway stimulus stimulus complex complex protein protein cembranoid cembranoid outcome outcome Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB_NFkB IκBα NF-κB (p65/p50) IKK->IkB_NFkB phosphorylates IκBα IkB_p P-IκBα IkB_NFkB->IkB_p NFkB NF-κB (p65/p50) IkB_NFkB->NFkB releases Proteasome Proteasomal Degradation IkB_p->Proteasome targeted for Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Inflammation Inflammatory Response Transcription->Inflammation Cembranoids Cembranoids Cembranoids->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by cembranoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli and plays a role in neuroprotection. Some cembranoids may exert their neuroprotective effects through the modulation of this pathway.[11][12]

MAPK_Pathway stimulus stimulus protein protein cembranoid cembranoid outcome outcome Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) TranscriptionFactors->CellularResponse Cembranoids Cembranoids Cembranoids->MAPKKK modulates

Caption: Modulation of the MAPK signaling pathway by cembranoids.

References

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) for Cembrane Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cembranoids, a class of cembrane-type diterpenoids, are a diverse group of natural products primarily isolated from marine organisms, particularly soft corals.[1] These compounds feature a 14-membered carbocyclic core and exhibit a wide range of significant biological activities, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective effects.[1][2] The structural complexity and the presence of multiple stereocenters and functional groups in cembranoids often result in the co-occurrence of closely related analogues in natural extracts. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the efficient separation and purification of these complex mixtures, enabling the isolation of pure cembranes for structural elucidation and biological evaluation.[3] This document provides detailed application notes and protocols for the purification of cembranes using both Normal-Phase and Reversed-Phase HPLC.

Principles of HPLC for this compound Purification

HPLC is a powerful chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase under high pressure.[3] The choice between Normal-Phase and Reversed-Phase HPLC is critical and depends on the polarity of the target cembranoids.

  • Normal-Phase (NP) HPLC : This mode utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).[3][4] NP-HPLC is particularly effective for separating non-polar to moderately polar cembranoids and for resolving isomers that are difficult to separate using other techniques.[1][3]

  • Reversed-Phase (RP) HPLC : This is the most common HPLC mode, employing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase (e.g., mixtures of water with methanol or acetonitrile).[3][5] Cembranoids are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.[6] RP-HPLC is versatile and can be applied to a broad range of cembranoid polarities.[7][8]

Experimental Workflow for this compound Purification

The overall process for isolating cembranes from a natural source involves initial extraction and pre-purification followed by high-resolution HPLC.

G Overall Workflow for this compound Purification cluster_0 Sample Preparation cluster_1 Pre-Purification cluster_2 HPLC Purification A Natural Source (e.g., Soft Coral) B Mincing & Extraction (e.g., with EtOAc or Acetone) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Et2O/H2O) C->D Initial Cleanup E Column Chromatography (e.g., Silica Gel, Gradient Elution) D->E F Semi-Purified Fractions E->F G HPLC System F->G High-Resolution Separation H Purified Cembranes G->H I Structural Elucidation (NMR, MS, etc.) H->I J Biological Assays H->J

Caption: General workflow from natural source to purified cembranes.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Initial Fractionation

This protocol describes the initial steps to obtain semi-purified fractions suitable for HPLC analysis from soft coral.

  • Extraction :

    • Mince the frozen soft coral tissue (e.g., Sarcophyton sp. or Sclerophytum flexibile).[1][8]

    • Thoroughly extract the minced tissue with a suitable organic solvent such as ethyl acetate (EtOAc) or acetone at room temperature.[1][7][8]

    • Combine the solvent extracts and concentrate under reduced pressure to yield the crude extract.[8]

  • Solvent Partitioning (Optional but Recommended) :

    • Partition the crude extract between diethyl ether (Et2O) and water (H2O) or other immiscible solvents to separate compounds based on polarity.[7]

    • Collect the organic layer, which typically contains the cembranoids, and concentrate it.

  • Initial Column Chromatography :

    • Subject the concentrated extract to open column chromatography on silica gel.[1][8]

    • Elute the column with a gradient of non-polar to polar solvents (e.g., starting with n-hexane and gradually increasing the proportion of EtOAc).[1][8]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles to yield several semi-purified fractions for further purification by HPLC.[8]

Protocol 2: Normal-Phase (NP) HPLC Purification

This protocol is ideal for separating less polar cembranoids and isomers.

  • System Preparation :

    • Equip the HPLC system with a silica column.

    • Prepare the mobile phase, which is typically a mixture of n-hexane and ethyl acetate. Ensure solvents are HPLC grade and degassed.[1]

    • Equilibrate the column with the initial mobile phase composition at a constant flow rate (e.g., 1-2 mL/min) until a stable baseline is achieved.

  • Sample Injection and Separation :

    • Dissolve the semi-purified fraction in a small volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

    • Inject the sample onto the column.

    • Run the separation using either an isocratic (constant solvent composition) or gradient (changing solvent composition) elution. For complex mixtures, a gradient elution is often more effective.[1]

    • Example Isocratic Condition : n-hexane:EtOAc (2:1).[1]

  • Detection and Fraction Collection :

    • Monitor the column effluent using a UV detector, typically at a wavelength where the compounds of interest absorb (e.g., 210-254 nm).

    • Collect the peaks corresponding to individual compounds into separate vials.

  • Post-Run :

    • Wash the column with a suitable solvent to remove any strongly retained compounds.

    • Store the column according to the manufacturer's instructions.

Protocol 3: Reversed-Phase (RP) HPLC Purification

This protocol is suitable for a wide range of cembranoid polarities.

  • System Preparation :

    • Install a C18 or RP-18 column on the HPLC system.

    • Prepare the mobile phase, typically a mixture of methanol (MeOH) or acetonitrile (MeCN) and HPLC-grade water.[7][8] Degas the solvents.

    • Equilibrate the column with the starting mobile phase composition at a constant flow rate (e.g., 2 mL/min for semi-preparative) until the baseline is stable.[7]

  • Sample Injection and Separation :

    • Dissolve the semi-purified fraction in the mobile phase or a compatible solvent.

    • Filter the sample using a 0.45 µm syringe filter.

    • Inject the sample onto the column.

    • Perform the separation using an appropriate isocratic or gradient elution.

    • Example Isocratic Condition : MeCN/H2O (53:47).[7]

    • Example Gradient Condition : MeOH/H2O (from 6:1 to 5:1).[8]

  • Detection and Fraction Collection :

    • Use a UV detector to monitor the separation.

    • Collect fractions corresponding to the desired peaks. The retention time (tR) is a key parameter for identifying and collecting specific compounds.[7]

  • Post-Run :

    • After the analysis, flush the column with a high percentage of the organic solvent (e.g., 100% MeOH or MeCN) to remove non-polar residues, followed by the storage solvent recommended by the manufacturer.[6]

Quantitative Data Summary

The following table summarizes HPLC conditions used in the successful purification of various cembranoids from soft corals, as reported in the literature.

Compound(s) PurifiedSource OrganismHPLC ModeColumn DetailsMobile PhaseFlow Rate (mL/min)Yield (mg) / tR (min)Reference
Cembranoids 2 & 3Sclerophytum flexibileNormal-PhaseSilica Geln-hexane:EtOAc (2:1)Not Specified5.5 mg (2), 10.5 mg (3)[1]
Cembranoids 4, 8, 9Sclerophytum flexibileNormal-PhaseSilica Geln-hexane:EtOAc (1:2)Not Specified8.5 mg (4), 1.2 g (8), 1.2 g (9)[1]
Cembranoids 6 & 7Sclerophytum flexibileNormal-PhaseSilica Geln-hexane:EtOAc (1:3)Not Specified106.2 mg (6), 97.5 mg (7)[1]
Sarcophynoids F, G, & known analog 8Sarcophyton sp.Reversed-PhaseSemi-preparativeMeCN:H2O (53:47)23.5 mg (tR=54), 2.8 mg (tR=57), 3.8 mg (tR=63)[7]
Cembranoids 1, 6, 7Sarcophyton stellatumReversed-PhaseRP-18MeOH:H2O (6:1)Not Specified1.0 mg (1), 0.9 mg (6), 1.3 mg (7)[8]
Cembranoids 2 & 3Sarcophyton stellatumReversed-PhaseRP-18MeOH:H2O (5:1)Not Specified3.2 mg (2), 3.7 mg (3)[8]
Sinulariolones B & ISinularia sp.Reversed-PhaseC8 KinetexGradient: H2O/MeCN (98:2) to (60:40) with 0.1% FA1033.5 mg, 2.3 mg[9]

Method Optimization and Troubleshooting

  • Improving Resolution : If peaks are not well-separated, consider adjusting the mobile phase composition to alter selectivity. In RP-HPLC, decreasing the percentage of the organic solvent will generally increase retention times and may improve resolution. In NP-HPLC, changing the ratio of the strong solvent (e.g., EtOAc) can have a similar effect. A slower flow rate or a longer column can also enhance resolution.

  • Gradient Optimization : For complex fractions, a shallow gradient (a slow change in solvent composition) often yields better separation of closely eluting compounds.[10]

  • Peak Tailing : Tailing peaks, especially for basic compounds in RP-HPLC, can be caused by interactions with residual silanol groups on the silica support.[11] Adding a small amount of an acid modifier like trifluoroacetic acid (TFA, ~0.1%) or formic acid (FA, ~0.1%) to the mobile phase can mitigate this issue by protonating the silanols.[9]

  • High Backpressure : High system pressure can indicate a column blockage. This may be caused by particulate matter from the sample (prevented by filtering) or precipitation of buffers. Always ensure mobile phase components are fully miscible and filtered.[12]

Chiral Purification of Cembranes

Many cembranoids are chiral, existing as enantiomers that may have different biological activities. Chiral HPLC is a specialized technique used to separate these enantiomers.[13][14]

  • Principle : Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[15]

  • Column Selection : A variety of CSPs are available, including Pirkle-type, polysaccharide-based (cellulose or amylose derivatives), and protein-based columns.[16][17] The selection process is often empirical, based on the structure of the analyte.[14]

  • Mobile Phase : Common mobile phases for chiral separations include hexane/isopropanol or other alcohol mixtures for normal-phase mode.[16]

  • Application : While specific published protocols for this compound enantiomer separation are sparse, this technique is a powerful tool for isolating enantiopure cembranoids for stereospecific biological studies.

This document provides a foundational guide for the purification of cembranoids using HPLC. The specific conditions for any given this compound will require empirical optimization based on these principles and protocols.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cembrane Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of cembrane diterpenes.

Frequently Asked Questions (FAQs)

Q1: What are this compound diterpenes and from which natural sources are they commonly extracted?

Cembranoids are a large family of diterpenoids characterized by a 14-membered macrocyclic skeleton.[1] They are predominantly found in marine invertebrates, particularly soft corals of the genera Sarcophyton, Sinularia, and Lobophytum.[2][3][4] Terrestrial sources include tobacco plants (Nicotiana tabacum), where cembratriene-diols (CBT-diols) are notable aroma precursors, and pine oleoresins.[5][6] The content of CBT-diols in tobacco flowers can be four to seven times higher than in the leaves.[5]

Q2: Which solvents are most effective for extracting cembranes?

The choice of solvent is a critical factor influencing extraction efficiency and depends on the specific cembranoid and the source material. Common solvents used for this compound extraction include:

  • Methanol and Ethanol: Often used in aqueous solutions (e.g., 80% methanol), these polar solvents are effective for extracting a range of cembranoids.[5][7] Ethanol is considered a "green" solvent with low toxicity, making it suitable for food and pharmaceutical applications.[8]

  • Ethyl Acetate (EtOAc): Frequently used for partitioning after an initial extraction with a more polar solvent like ethanol or methanol.[3][6] It is effective in capturing a broad range of cembranoids.

  • Dichloromethane (CH2Cl2): Often used in a mixture with methanol (e.g., 1:1 ratio) for the initial extraction from soft corals.[2]

  • Acetone: Used for extracting cembranoids from frozen soft coral samples.[1]

  • Deep Eutectic Solvents (DESs): These novel "green" solvents, such as a mixture of choline chloride and lactic acid, have shown higher extraction yields for cembratrien-diols from tobacco flowers compared to conventional solvents like methanol and ethanol.[5]

Q3: What are the common methods for this compound extraction?

Several methods can be employed for this compound extraction, ranging from traditional to more modern techniques:

  • Maceration: This simple technique involves soaking the source material in a chosen solvent for an extended period.[9] It is a common method for initial extraction.

  • Soxhlet Extraction: A continuous extraction method that can provide high extraction efficiency.[10]

  • Microwave-Assisted Extraction (MAE): This advanced technique uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time and improve yield.[5][11]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to improved extraction efficiency.[12]

  • Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[13] It offers high selectivity and produces pure extracts.

Q4: How can I purify cembranes from the crude extract?

Purification of cembranes from the initial crude extract is typically a multi-step process involving various chromatographic techniques:

  • Column Chromatography: A fundamental technique used for the initial fractionation of the crude extract. Silica gel and Sephadex LH-20 are common stationary phases.[3]

  • High-Performance Liquid Chromatography (HPLC): Used for the final purification of individual this compound compounds.[2][6] Both normal-phase and reverse-phase HPLC can be employed.

  • Liquid-Liquid Partitioning: The crude extract is often partitioned between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.[3]

Q5: How are cembranes quantified in an extract?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of terpenoids like cembranes.[14][15][16] The method needs to be validated for parameters such as linearity, accuracy, precision, and robustness to ensure accurate results.[14]

Troubleshooting Guide: Low this compound Extraction Yield

This guide addresses common issues encountered during this compound extraction that may lead to low yields and provides potential solutions.

Problem Potential Causes Recommended Solutions
Low or No this compound Yield Incomplete cell lysis.[17]Ensure the source material is properly ground or homogenized to increase the surface area for solvent penetration. For tougher materials, consider mechanical disruption methods.
Inappropriate solvent selection.[12]The polarity of the solvent should match that of the target cembranoids. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane) to find the optimal one for your specific source material.[3][5]
Insufficient extraction time or temperature.[11]Optimize the extraction time and temperature. For maceration, allow sufficient time for the solvent to penetrate the material. For methods like MAE and UAE, optimize these parameters as they can significantly impact yield.[11] However, be aware that excessively high temperatures can lead to the degradation of thermolabile compounds.[18]
Degradation of target cembranes.Cembranes can be sensitive to heat, light, and pH changes. Store samples and extracts in cool, dark conditions. Ensure the pH of the extraction solvent is appropriate and stable.
Co-extraction of a High Amount of Impurities Low selectivity of the extraction solvent.Use a more selective solvent or a sequence of solvents with different polarities (fractional extraction). Supercritical fluid extraction (SCE) can offer higher selectivity.[13]
Inefficient purification process.Optimize the purification protocol. This may involve using different stationary phases in column chromatography or developing a more specific HPLC method.[3]
Inconsistent Extraction Yields Variability in the quality of the source material.[2]The concentration of cembranes can vary depending on the age, geographical location, and harvesting time of the natural source. Ensure consistency in the source material used for experiments.
Inconsistent extraction parameters.Strictly control all extraction parameters, including solvent-to-solid ratio, temperature, extraction time, and agitation speed, to ensure reproducibility.

Experimental Protocols

Protocol 1: General Solvent Extraction of Cembranes from Soft Corals

This protocol provides a general procedure for the extraction and initial fractionation of cembranes from soft coral species like Sarcophyton and Lobophytum.[2][3]

  • Sample Preparation: Freeze-dry the soft coral samples and then grind them into a fine powder.

  • Initial Extraction:

    • Macerate the powdered coral with a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH) at room temperature. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Repeat the extraction process three to four times to ensure exhaustive extraction.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Partition the crude extract between ethyl acetate (EtOAc) and water.

    • Separate the layers and collect the EtOAc fraction, which will contain the majority of the cembranoids.

    • Evaporate the EtOAc under reduced pressure to yield the EtOAc-soluble fraction.

  • Initial Purification by Column Chromatography:

    • Subject the EtOAc fraction to silica gel column chromatography.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) to pool similar fractions.

  • Final Purification by HPLC:

    • Further purify the fractions containing the target cembranoids using normal-phase or reverse-phase HPLC to isolate the pure compounds.[6]

Protocol 2: Microwave-Assisted Extraction (MAE) of Cembratrien-diols from Tobacco Flowers

This protocol is based on an optimized MAE method for extracting CBT-diols from waste tobacco flowers using a deep eutectic solvent (DES).[5]

  • Preparation of Deep Eutectic Solvent (DES): Prepare a 1:3 molar ratio of choline chloride to lactic acid.

  • Extraction Procedure:

    • Mix the dried tobacco flower powder with the DES at a solid-to-liquid ratio of 20 mg/mL.

    • Place the mixture in a microwave extractor.

    • Apply microwave power of 425 W for 32 minutes at a temperature of 40°C.

  • Post-Extraction Processing:

    • After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.

    • The supernatant contains the extracted CBT-diols and can be further analyzed or purified.

Quantitative Data Summary

The following table summarizes reported yields for cembranoid extraction using different methods and solvents. It is important to note that direct comparison can be challenging due to variations in the source material, specific cembranoid, and analytical methods used.

Cembranoid Type Source Material Extraction Method Solvent Yield Reference
Cembratrien-diols (CBT-diols)Waste Tobacco FlowersMicrowave-Assisted Extraction (MAE)Choline chloride:lactic acid (1:3)6.23 ± 0.15 mg/g[5]
Cembratrien-diols (CBT-diols)Waste Tobacco FlowersConventional Solvent Extraction80% Methanol~3.5 mg/g[5]
Cembratrien-diols (CBT-diols)Waste Tobacco FlowersConventional Solvent Extraction80% Ethanol~3.2 mg/g[5]
Cembratrien-diols (CBT-diols)Waste Tobacco FlowersConventional Solvent Extraction80% Ethyl Acetate~2.5 mg/g[5]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Source_Material Source Material (e.g., Soft Coral, Tobacco) Extraction Extraction (Maceration, MAE, UAE) Source_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Column_Chromatography Column Chromatography Partitioning->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC Pure_Cembranes Pure Cembranes HPLC->Pure_Cembranes Quantification Quantification (HPLC-UV) Pure_Cembranes->Quantification

Caption: General workflow for this compound extraction, purification, and analysis.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Lysis Is cell lysis complete? Start->Check_Lysis Optimize_Lysis Optimize homogenization/ grinding of source material Check_Lysis->Optimize_Lysis No Check_Solvent Is the solvent optimal? Check_Lysis->Check_Solvent Yes Optimize_Lysis->Check_Solvent Test_Solvents Test solvents of varying polarity Check_Solvent->Test_Solvents No Check_Parameters Are extraction parameters (time, temp) optimized? Check_Solvent->Check_Parameters Yes Test_Solvents->Check_Parameters Optimize_Parameters Optimize extraction time and temperature Check_Parameters->Optimize_Parameters No Check_Degradation Is there evidence of cembranoid degradation? Check_Parameters->Check_Degradation Yes Optimize_Parameters->Check_Degradation Improve_Stability Control temperature, light, and pH during extraction Check_Degradation->Improve_Stability Yes Successful_Extraction Improved Yield Check_Degradation->Successful_Extraction No Improve_Stability->Successful_Extraction

Caption: Troubleshooting workflow for low this compound extraction yield.

References

Technical Support Center: Navigating the Challenges of Cembrane Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cembrane Total Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the complex landscape of synthesizing this compound diterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound natural products?

A1: The total synthesis of cembranoids presents several significant hurdles. The foremost challenge is the construction of the 14-membered macrocyclic core with precise stereochemical control. Other major difficulties include the stereoselective installation of multiple chiral centers, including quaternary carbons, and the synthesis of highly substituted and often sensitive functionalities, such as tetrasubstituted olefins, which are common in this class of molecules.

Q2: Which macrocyclization strategies are most commonly employed for this compound synthesis?

A2: Several key strategies have been successfully applied. Ring-Closing Metathesis (RCM) is a popular choice due to its functional group tolerance. The Nozaki-Hiyama-Kishi (NHK) reaction is another powerful method, particularly for the formation of medium-sized rings and its high chemoselectivity towards aldehydes.[1] Intramolecular Heck reactions are also utilized for the construction of the macrocyclic framework. The choice of strategy often depends on the specific substitution pattern and available functional groups in the acyclic precursor.

Q3: How can I improve the diastereoselectivity of a critical bond-forming reaction in my this compound synthesis?

A3: Improving diastereoselectivity often requires a multi-faceted approach. Careful selection of chiral auxiliaries or catalysts is a primary strategy. Additionally, the conformational bias of the acyclic precursor can significantly influence the stereochemical outcome of the cyclization. For instance, in the NHK macrocyclization of an asperdiol intermediate, the observed 4:1 diastereomeric ratio was attributed to a less strained conformation of the precursor.[2] Screening different solvents and temperatures is also crucial, as these parameters can alter the transition state energies of the diastereomeric pathways.

Troubleshooting Guides

Macrocyclization Reactions

Problem 1: Low yield in Ring-Closing Metathesis (RCM) macrocyclization.

Potential Cause Troubleshooting Steps
Catalyst Decomposition High reaction temperatures can lead to the degradation of ruthenium catalysts. Consider lowering the temperature and using a more thermally stable catalyst, such as a second-generation Hoveyda-Grubbs catalyst.
Intermolecular Oligomerization High substrate concentrations favor intermolecular reactions. Perform the reaction under high dilution conditions (typically <0.05 M) by slow addition of the substrate to the catalyst solution.
Poor Catalyst Initiation/Turnover The catalyst may not be initiating efficiently or may have a low turnover number for your specific substrate. Try a different generation of Grubbs catalyst or a Schrock-type molybdenum catalyst, which can be more active for certain substrates.
Substrate Inhibition Certain functional groups on the substrate can coordinate to the metal center and inhibit catalysis. The addition of a Lewis acid or a chelating agent can sometimes mitigate this issue.

Problem 2: Formation of side products in intramolecular Heck macrocyclization.

Potential Cause Troubleshooting Steps
Double Bond Isomerization The newly formed exocyclic double bond can migrate to a more stable endocyclic position. This can often be suppressed by the addition of silver or thallium salts, which promote a cationic pathway and accelerate reductive elimination.[3]
Palladium Black Precipitation This indicates catalyst decomposition and loss of activity. Ensure the reaction is performed under a strictly inert atmosphere. Lowering the reaction temperature and ensuring an adequate ligand-to-palladium ratio can also prevent catalyst agglomeration.[3]
Reductive Dehalogenation The aryl/vinyl halide is reduced instead of undergoing cyclization. This is often caused by impurities. Ensure all reagents and solvents are thoroughly purified and degassed.

Problem 3: Low or no yield in Nozaki-Hiyama-Kishi (NHK) macrocyclization.

Potential Cause Troubleshooting Steps
Inactive Chromium(II) Species The quality of the CrCl₂ is critical. Use freshly purchased, anhydrous CrCl₂ or pre-treat it to ensure its activity. The presence of nickel impurities was found to be crucial for the success of the reaction, so NiCl₂ is now commonly used as a co-catalyst.[1]
Poor Solubility of Reagents The chromium salts need to be soluble for the reaction to proceed efficiently. DMF and DMSO are common solvents of choice.[1]
Competing Intermolecular Reactions Similar to other macrocyclization reactions, high dilution is key to favoring the intramolecular pathway.
Stereocontrol

Problem 4: Poor diastereoselectivity in a Prins cyclization to form a tetrahydropyran ring.

Potential Cause Troubleshooting Steps
Racemization via Oxonia-Cope Rearrangement This is a common side reaction that can erode stereochemical purity.[4] Using a substrate where the oxocarbenium ion is generated from a masked aldehyde can suppress this pathway.[5]
Unfavorable Transition State Geometry The stereochemical outcome is dictated by the chair-like transition state. Modifying substituents on the homoallylic alcohol or the aldehyde can alter the conformational preferences and improve selectivity.
Lewis Acid Choice Different Lewis acids can influence the reaction pathway and selectivity. Screen a variety of Lewis acids (e.g., TMSOTf, SnCl₄, InCl₃) to find the optimal conditions for your substrate.

Problem 5: Epimerization of a stereocenter adjacent to a carbonyl group.

Potential Cause Troubleshooting Steps
Prolonged Exposure to Basic or Acidic Conditions Minimize reaction times and use milder reagents where possible. If a reaction requires harsh conditions, consider protecting the sensitive stereocenter or introducing it at a later stage in the synthesis.
Enolate Formation and Non-selective Protonation When using strong bases, enolate formation is often unavoidable. The use of a bulky, non-coordinating base and a carefully chosen proton source for quenching can sometimes improve the diastereoselectivity of the protonation step.

Quantitative Data

Table 1: Comparison of Macrocyclization Strategies in this compound Synthesis (Illustrative Examples)

Precursor TypeMacrocyclization MethodCatalyst/ReagentsSolventConc. (M)Yield (%)d.r. / E:ZRef.
Acyclic DieneRCMGrubbs 1st Gen.CH₂Cl₂0.0012615:1 (trans)[6]
Allylic Halide-AldehydeNHKCrCl₂/NiCl₂DMF/THFN/A644:1[2]
Vinyl Iodide-AldehydeNHKCrCl₂/NiCl₂N/AN/A642.4:1[6]
Aryl/Vinyl Halide-AlkeneIntramolecular HeckPd₂(dba)₃, P(t-Bu)₃Dioxane0.0178N/A

Note: This table provides illustrative examples and direct comparison is challenging due to substrate differences. N/A = Not available in the cited source.

Experimental Protocols

Detailed Methodology for Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Anhydrous Nickel(II) chloride (NiCl₂)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or a mixture)

  • Acyclic precursor containing an aldehyde and a vinyl or allyl halide

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • In a glovebox or under a strict inert atmosphere, add anhydrous CrCl₂ (4-8 equivalents) and anhydrous NiCl₂ (0.1-0.2 equivalents) to an oven-dried flask equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to the flask and stir the resulting suspension.

  • In a separate flask, dissolve the acyclic precursor (1 equivalent) in the anhydrous, degassed solvent.

  • Slowly add the solution of the precursor to the stirring suspension of the chromium and nickel salts over several hours using a syringe pump to maintain high dilution conditions.

  • Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Retrosynthetic Analysis of a Cembranoid

G Cembranoid Cembranoid Macrocycle Acyclic_Precursor Acyclic Precursor Cembranoid->Acyclic_Precursor Macrocyclization (RCM, NHK, Heck) Fragment_A Fragment A Acyclic_Precursor->Fragment_A Key Bond Disconnection (e.g., Julia-Kocienski, Suzuki) Fragment_B Fragment B Acyclic_Precursor->Fragment_B Key Bond Disconnection (e.g., Julia-Kocienski, Suzuki)

Caption: A general retrosynthetic analysis of a this compound macrocycle.

Troubleshooting Workflow for Low-Yielding RCM

G Start Low RCM Yield Check_Concentration Is reaction at high dilution (<0.05 M)? Start->Check_Concentration Increase_Dilution Increase dilution via slow addition Check_Concentration->Increase_Dilution No Check_Temp Is temperature appropriate? Check_Concentration->Check_Temp Yes Increase_Dilution->Check_Temp Adjust_Temp Lower temperature to prevent catalyst decomposition Check_Temp->Adjust_Temp No Check_Catalyst Is catalyst choice optimal? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Change_Catalyst Screen different catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) Check_Catalyst->Change_Catalyst No End Improved Yield Check_Catalyst->End Yes Change_Catalyst->End

Caption: A decision tree for troubleshooting low yields in RCM reactions.

References

Technical Support Center: Overcoming Resistance in Cembrane Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cembrane bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to cellular resistance and assay inconsistencies when working with this compound-class diterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Q1: My this compound compound shows initial cytotoxicity, but the cancer cells develop resistance over time. What are the likely mechanisms?

A1: Acquired resistance to anticancer agents is a multifaceted problem. For this compound diterpenoids, several mechanisms can be responsible:

  • Increased Drug Efflux: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[1][2] These membrane proteins act as efflux pumps, actively removing the this compound compound from the cell, which reduces its intracellular concentration and thus its effectiveness.[2][3]

  • Alteration of Drug Target: Mutations or changes in the expression level of the this compound's molecular target can reduce binding affinity, rendering the compound less effective.

  • Activation of Pro-Survival Pathways: Cancer cells can upregulate anti-apoptotic pathways (e.g., Bcl-2 family proteins) or enhance DNA repair mechanisms to counteract the cytotoxic effects of the this compound.[4][5]

  • Drug Metabolism Changes: Cells may alter their metabolic pathways to more rapidly inactivate or detoxify the this compound compound.[4]

Q2: I'm observing high variability and inconsistent results in my this compound cytotoxicity assays (e.g., MTT, XTT). What should I investigate first?

A2: Inconsistent results are often due to technical issues or compound interference. Follow this troubleshooting workflow:

  • Review Basic Technique: Ensure pipetting is accurate and consistent, the cell suspension is homogenous to ensure even seeding, and all reagents are mixed thoroughly in the wells.

  • Check Compound Solubility: Visually inspect the wells under a microscope for any signs of this compound precipitation. Poor solubility leads to inconsistent concentrations.

  • Optimize Cell Density: Plate a range of cell densities to find the optimal number that falls within the linear range of your assay. Too many or too few cells can lead to unreliable results.

  • Verify Incubation Conditions: Confirm that incubator temperature, humidity, and CO2 levels are stable. Be precise with all incubation timings.

  • Assess Reagent Quality: Ensure reagents are stored correctly and are not expired.

If these steps do not resolve the issue, your this compound may be interfering with the assay itself (see Q3).

G start Inconsistent Results? tech Review Basic Technique (Pipetting, Seeding) start->tech sol Check Compound Solubility tech->sol dens Optimize Cell Density sol->dens cond Verify Incubation Conditions dens->cond reagent Assess Reagent Quality cond->reagent interfere Suspect Assay Interference (See Q3) reagent->interfere end Problem Resolved interfere->end No

Caption: Troubleshooting workflow for inconsistent bioassay results.

Q3: My absorbance/fluorescence-based viability assay is giving high background or strange results. Could the this compound be interfering with the assay?

A3: Yes, this is a common issue with natural products. Diterpenoids can have intrinsic color or fluorescence, or they may chemically react with assay reagents, leading to false readings.[6]

Troubleshooting Steps:

  • Run a Cell-Free Control: Prepare wells with media and your this compound compound at all tested concentrations, but without cells. Add the assay reagent (e.g., MTT, LDH substrate) as usual. A significant signal in these cell-free wells confirms direct interference.[6][7]

  • Visually Inspect for Precipitate: As mentioned, compound precipitation can scatter light, leading to artificially high absorbance readings.

  • Use an Orthogonal Assay: If interference is confirmed, switch to a viability assay with a different detection mechanism. For example, if you are using a metabolic assay (like MTT), try a membrane integrity assay (like LDH release) or an ATP-quantification assay.

G start High Background / Unexpected Results? control Run Cell-Free Control (Compound + Media + Reagent) start->control interference Signal in Control? control->interference switch_assay Interference Confirmed. Switch to Orthogonal Assay (e.g., LDH, ATP-based) interference->switch_assay Yes troubleshoot_other No Interference. Troubleshoot Other Variables (Cells, Reagents, Technique) interference->troubleshoot_other No resolve Validate New Assay switch_assay->resolve

Caption: Logic for diagnosing and resolving assay interference.

Q4: How can I experimentally determine if my this compound compound is a substrate for the P-glycoprotein (P-gp) efflux pump?

A4: You can perform a cytotoxicity assay using a pair of cell lines: a parental drug-sensitive line (e.g., K562) and a derived line that overexpresses P-gp (e.g., K562/ADR).[8]

Experimental Logic:

  • Determine IC50 values: Measure the half-maximal inhibitory concentration (IC50) of your this compound in both the sensitive (parental) and resistant (P-gp overexpressing) cell lines. A significantly higher IC50 value in the resistant line suggests P-gp involvement.[9]

  • Use a P-gp Inhibitor: Repeat the IC50 determination in the resistant cell line, but this time co-administer the this compound with a known P-gp inhibitor, such as verapamil or nelfinavir.[10][11]

  • Analyze Results: If the P-gp inhibitor significantly reduces the IC50 of your this compound in the resistant cells (making them sensitive again), it strongly indicates that your compound is a substrate for the P-gp pump.[12]

G cluster_cell Cancer Cell cembrane_in This compound Enters pgp P-glycoprotein (P-gp) Efflux Pump cembrane_in->pgp target Intracellular Target cembrane_in->target cembrane_out This compound Ejected pgp->cembrane_out ATP -> ADP no_effect Resistance cembrane_out->no_effect effect Cytotoxic Effect target->effect

Caption: P-glycoprotein (P-gp) mediated efflux of a this compound drug.

Quantitative Data Summary

The following table provides a hypothetical example of results from an experiment designed to test for P-gp-mediated resistance, as described in Q4. The "Fold Resistance" is calculated by dividing the IC50 of the resistant line by the IC50 of the sensitive line.

Cell LineTreatmentIC50 (µM)Fold Resistance
K562 (Sensitive)This compound A2.5-
K562/ADR (Resistant)This compound A55.022.0
K562/ADR (Resistant)This compound A + Verapamil (10 µM)4.11.6

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay for Adherent Cells

This assay measures cell metabolic activity as an indicator of viability.[13]

Materials:

  • Cells seeded in a 96-well plate

  • This compound compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1.5 x 10⁴ cells/well) in 100 µL of medium and incubate for 24 hours to allow adherence.[14]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.[14]

  • MTT Addition: Carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Protocol 2: LDH Cytotoxicity Assay (Orthogonal Method)

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a marker of cytotoxicity.[15] It is useful for ruling out interference seen in metabolic assays.

Materials:

  • Cells seeded in a 96-well plate

  • This compound compound stock solution

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate mix, lysis buffer, and stop solution)

  • Sterile, ultrapure water

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the this compound compound as described in steps 1-3 of the MTT protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Add 10 µL of sterile water to triplicate wells of untreated cells.[15]

    • Maximum LDH Release: Add 10 µL of 10X Lysis Buffer (from kit) to triplicate wells of untreated cells.[15]

    • Background Control: Use wells with medium only.

  • Incubation: Incubate the plate for the final 45 minutes of the treatment period at 37°C.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[15]

  • LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of Stop Solution (from kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15] Calculate cytotoxicity as a percentage of the maximum LDH release, after correcting for background and spontaneous release.

References

Technical Support Center: Cembrane Compound Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cembrane compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of this compound diterpenoids, as well as to offer troubleshooting assistance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound compounds?

A1: For long-term stability, solid this compound compounds should be stored in a cool, dark, and dry place. It is recommended to store them at -20°C or -80°C in a tightly sealed container to protect them from moisture and light.

Q2: How should I prepare and store stock solutions of this compound compounds?

A2: Stock solutions should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to prepare concentrated stock solutions (e.g., 20 mM in DMSO), aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store them at -80°C.[1] When preparing working solutions, the final concentration of the organic solvent in the assay should be kept low (typically below 0.1%) to avoid solvent effects on the experimental system.[1]

Q3: Are this compound compounds sensitive to light?

A3: Yes, like many complex organic molecules, this compound compounds can be sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. Therefore, it is crucial to protect both solid compounds and solutions from light by using amber vials or by wrapping containers in aluminum foil. Photostability testing is recommended to understand the light sensitivity of a specific this compound diterpenoid.

Q4: How does pH affect the stability of this compound compounds?

A4: The stability of this compound compounds can be influenced by pH. Some this compound diterpene lactones are reported to be stable under acidic or neutral conditions.[2] However, extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis or other degradation reactions. It is important to assess the stability of your specific this compound compound at the pH of your experimental buffer system.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound compounds.

Issue 1: Low or No Bioactivity Observed

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Compound Degradation - Ensure the compound has been stored correctly (solid at -20°C or -80°C, stock solutions at -80°C).- Prepare fresh stock solutions from solid material.- Avoid repeated freeze-thaw cycles of stock solutions.
Precipitation in Assay Medium - Visually inspect the assay wells for any precipitate after adding the compound.- Reduce the final concentration of the compound in the assay.- Increase the final concentration of the organic solvent (e.g., DMSO) slightly, ensuring it remains non-toxic to the cells.- Prepare an intermediate dilution of the stock solution in the assay medium before the final dilution.
Incorrect Assay Conditions - Verify the optimal concentration range for the compound with a dose-response experiment.- Ensure the incubation time is sufficient for the compound to elicit a biological response.
Issue 2: Compound Precipitation in Aqueous Buffers or Cell Culture Media

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Poor Aqueous Solubility - this compound compounds are often hydrophobic and have low solubility in aqueous solutions.[3]
Solvent-Shift Precipitation - When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can precipitate out of solution.[3]
High Final Concentration - The final concentration of the compound in the assay may exceed its solubility limit in the aqueous medium.
Solutions - Reduce Final Concentration: Lower the working concentration of the this compound compound.- Modify Dilution Method: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try a serial dilution approach. Prepare an intermediate dilution in the buffer and then add it to the final volume.- Use a Surfactant: In some cases, a low concentration of a biocompatible surfactant (e.g., Tween 80) can help to maintain solubility. However, the effect of the surfactant on the assay must be validated.- Sonication: Briefly sonicating the final solution may help to dissolve small precipitates, but this may not be a long-term solution.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Compound Stability by HPLC

This protocol provides a general framework for evaluating the stability of a this compound compound under various stress conditions (temperature, light, and pH).

1. Materials:

  • This compound compound of interest
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Buffers of different pH values (e.g., pH 3, 7, 9)
  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
  • Analytical column (e.g., C18)
  • Temperature-controlled incubator
  • Photostability chamber (compliant with ICH Q1B guidelines)[4][5]
  • Amber and clear glass vials

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of the this compound compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO).
  • From the stock solution, prepare working solutions in the different stress condition media (e.g., different pH buffers) at a known concentration (e.g., 10 µg/mL).

3. Stress Conditions:

  • Thermal Stability:
  • Incubate the working solutions in clear vials at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.
  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot for HPLC analysis.
  • Photostability:
  • Expose the working solutions in clear vials to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6]
  • Simultaneously, keep identical samples protected from light (dark control) at the same temperature.[7]
  • At specified time points, withdraw aliquots from both light-exposed and dark control samples for HPLC analysis.
  • pH Stability:
  • Incubate the working solutions in buffers of different pH values (e.g., 3, 7, 9) at a constant temperature (e.g., 25°C) in the dark.
  • At specified time points, withdraw an aliquot for HPLC analysis.

4. HPLC Analysis:

  • Develop a suitable HPLC method to separate the parent this compound compound from any potential degradation products.
  • Inject the samples from the stress studies and a standard solution of the compound at time zero.
  • Monitor the peak area of the parent compound at each time point.

5. Data Analysis:

  • Calculate the percentage of the this compound compound remaining at each time point relative to the initial concentration (time zero).
  • Plot the percentage of compound remaining versus time for each stress condition.
  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stability Testing cluster_analysis Analysis cluster_bioassay Bioactivity Screening start Start stock Prepare Stock Solution (e.g., 20 mM in DMSO) start->stock working Prepare Working Solutions (in specific buffers/media) stock->working thermal Thermal Stability (4°C, 25°C, 40°C, 60°C) working->thermal photo Photostability (ICH Q1B guidelines) working->photo ph pH Stability (pH 3, 7, 9) working->ph hplc HPLC Analysis (Quantify parent compound) thermal->hplc photo->hplc ph->hplc data Data Analysis (Degradation kinetics, t½) hplc->data assay Perform Bioassay (e.g., cytotoxicity, anti-inflammatory) cell_culture Cell Culture treatment Treat cells with This compound Compound cell_culture->treatment treatment->assay

Workflow for this compound Stability and Bioactivity Testing.

TGF_beta_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR 1. Ligand Binding p38 p38 MAPK TGFbR->p38 2. Receptor Activation IKK IKK p38->IKK 3. Phosphorylation IkB IκB IKK->IkB 4. Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB 5. IκB Degradation & NF-κB Release NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation 6. Nuclear Translocation This compound This compound Diterpenoids This compound->p38 Inhibition IL6_gene IL-6 Gene NFkB_translocation->IL6_gene 7. Gene Transcription IL6_mRNA IL-6 mRNA IL6_gene->IL6_mRNA 8. Transcription IL-6 Protein Secretion IL-6 Protein Secretion IL6_mRNA->IL-6 Protein Secretion 9. Translation & Secretion

Inhibition of TGF-β-induced IL-6 Secretion by this compound Diterpenoids.

References

Technical Support Center: Optimizing NMR Parameters for Cembranoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the structural analysis of cembranoids.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps for preparing a cembranoid sample for NMR analysis?

A1: Proper sample preparation is crucial for acquiring high-quality NMR spectra.[1][2][3]

  • Purity: Ensure the cembranoid sample is as pure as possible. Impurities can complicate spectral analysis and interfere with accurate parameter optimization.

  • Solvent Selection: Choose a deuterated solvent in which your cembranoid is highly soluble.[1][2] Chloroform-d (CDCl3) is a common choice for cembranoids.[4] If solubility is an issue, consider acetone-d6, benzene-d6, or methanol-d4.[5] The choice of solvent can affect chemical shifts, so consistency is key when comparing data.[2]

  • Concentration: For a standard 5 mm NMR tube, aim for a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[1] Overly concentrated samples can lead to broad peaks and difficulty in shimming.[1][5]

  • Sample Volume: The recommended sample height in the NMR tube is critical for optimal shimming. For many spectrometers, this is around 4-5 cm, corresponding to approximately 0.5-0.6 mL of solvent.[3][6]

  • Filtering: To avoid poor spectral resolution due to suspended particles, filter the sample solution into the NMR tube, for instance, by using a pipette with a cotton or glass wool plug.[3][6][7]

Q2: I'm observing very broad peaks in my ¹H NMR spectrum. What could be the cause and how can I fix it?

A2: Broad peaks in an NMR spectrum can arise from several factors. Here are some common causes and solutions:

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized. This process, called shimming, is crucial for sharp signals. If you are using an automated system, ensure the shimming routine is completed successfully. For manual shimming, adjustments may be needed to improve the field homogeneity.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, resulting in broader lines.[5] Try diluting your sample.[7]

  • Presence of Particulate Matter: Suspended solids in the sample will disrupt the magnetic field homogeneity.[6] Ensure your sample is properly filtered.[3]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. These can be introduced during the isolation process. Consider using a chelating agent or re-purifying the sample if this is suspected.

  • Chemical Exchange: Cembranoids can be conformationally flexible, and if different conformations are in exchange on the NMR timescale, it can lead to broad peaks.[4] In such cases, acquiring the spectrum at a lower temperature (variable temperature or VT-NMR) can slow down the exchange and result in sharper signals for the individual conformers.

Q3: My cembranoid has many overlapping signals in the ¹H NMR spectrum. How can I improve the resolution and assign the protons?

A3: Signal overlap is a common challenge in the ¹H NMR of complex natural products like cembranoids.[8][9] Here are several strategies to overcome this:

  • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above). The chemical shift dispersion increases with the magnetic field strength, which can resolve overlapping multiplets.[9]

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving and assigning protons in complex molecules.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This helps to trace out spin systems within the molecule.

    • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to include all protons within a spin system. This is particularly useful for identifying all protons of a particular structural fragment, even if some are overlapped.

  • Change of Solvent: The chemical shifts of protons can be influenced by the solvent.[5] Acquiring a spectrum in a different deuterated solvent (e.g., benzene-d6 or acetone-d6) can alter the positions of signals and potentially resolve overlaps.[5]

Troubleshooting Guides

Issue 1: Low Sensitivity in ¹³C NMR Spectra
Symptom Possible Cause Recommended Solution
Weak or no signals for quaternary carbons.Long T1 relaxation times for quaternary carbons.Increase the relaxation delay (D1) to allow for full relaxation between pulses. A D1 of 2-5 seconds is a good starting point.
Overall poor signal-to-noise ratio.Insufficient number of scans (NS).Increase the number of scans. For ¹³C NMR, a higher number of scans is typically required compared to ¹H NMR. Doubling the number of scans will increase the signal-to-noise ratio by a factor of √2.
Low sample concentration.If possible, increase the concentration of the cembranoid in the sample.[1]
Issue 2: Artifacts in 2D NMR Spectra (COSY, HSQC, HMBC)
Symptom Possible Cause Recommended Solution
"T1 noise" (streaks along the indirect dimension).Incomplete relaxation of intense signals (e.g., solvent or TMS).Ensure proper phasing of the spectrum. Increase the relaxation delay (D1).
Strong diagonal and cross-peaks obscuring weaker correlations in COSY.High sample concentration leading to radiation damping.Dilute the sample.
Missing cross-peaks in HMBC for long-range correlations.The long-range coupling constant (J) is outside the optimized range.The HMBC experiment is typically optimized for a range of long-range couplings (e.g., 4-10 Hz). If you are looking for very small couplings, you may need to adjust the parameters of the pulse sequence.
The correlation is over more than 3-4 bonds.HMBC is most effective for 2- and 3-bond correlations. Correlations over more bonds are generally weaker and may not be observed.

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition for a Cembranoid
  • Sample Preparation: Dissolve 5-10 mg of the purified cembranoid in ~0.6 mL of CDCl₃. Filter the solution into a clean 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity (as indicated by a sharp and symmetrical lock signal).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): Start with 16 or 32 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

    • Spectral Width (SW): Typically 12-16 ppm for ¹H NMR.

  • Processing: Apply a Fourier transform to the acquired FID. Phase the spectrum and reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

Protocol 2: Standard ¹³C NMR Acquisition for a Cembranoid
  • Sample Preparation: Dissolve 20-50 mg of the purified cembranoid in ~0.6 mL of CDCl₃. Filter the solution into a clean 5 mm NMR tube.

  • Spectrometer Setup: Lock and shim as described for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): Start with 1024 scans. This may need to be increased for dilute samples.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): Typically 200-240 ppm for ¹³C NMR.

  • Processing: Apply a Fourier transform. Phase the spectrum and reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

Protocol 3: 2D HSQC Acquisition for ¹JCH Correlations
  • Sample and Spectrometer Setup: Use the same sample and initial setup as for 1D experiments.

  • Acquisition Parameters:

    • Pulse Program: A standard sensitivity-enhanced HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Number of Scans (NS): 2-8 scans per increment.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): Set the ¹H spectral width as in the 1D ¹H experiment and the ¹³C spectral width to cover the expected range of carbon chemical shifts.

    • Number of Increments: 256-512 increments in the indirect dimension (¹³C) for good resolution.

  • Processing: Apply a 2D Fourier transform. Phase and reference the spectrum in both dimensions. HSQC spectra show correlations between protons and their directly attached carbons.[10][11]

Protocol 4: 2D HMBC Acquisition for Long-Range C-H Correlations
  • Sample and Spectrometer Setup: Use the same sample and initial setup.

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Number of Scans (NS): 4-16 scans per increment. HMBC is less sensitive than HSQC and may require more scans.[12]

    • Relaxation Delay (D1): 1.5-2.5 seconds.

    • Long-Range Coupling Delay: The delay for the evolution of long-range couplings is typically optimized for a J-coupling of 8-10 Hz.

    • Spectral Width and Increments: Similar to HSQC.

  • Processing: Apply a 2D Fourier transform. Phase and reference the spectrum. HMBC spectra reveal correlations between protons and carbons separated by 2-4 bonds, which is crucial for piecing together the carbon skeleton.[11]

Quantitative Data Summary

Table 1: Typical ¹H and ¹³C NMR Acquisition Parameters for Cembranoids

Parameter¹H NMR¹³C NMR
Pulse Angle 30° or 90°30°
Relaxation Delay (D1) 1-5 s2-5 s
Acquisition Time (AQ) 2-4 s1-2 s
Number of Scans (NS) 16 - 1281024 - 8192
Spectral Width (SW) 12-16 ppm200-240 ppm

Table 2: Recommended 2D NMR Parameters for Cembranoid Structure Elucidation

ParameterCOSYHSQCHMBC
Number of Scans (NS) per increment 2-42-84-16
Relaxation Delay (D1) 1-2 s1-2 s1.5-2.5 s
Number of Increments (F1) 256-512256-512256-512
Optimization for J-coupling N/A~145 Hz (¹JCH)~8 Hz (ⁿJCH)

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Purity_Check Purity Check (TLC, HPLC) Isolation->Purity_Check Sample_Prep Sample Preparation for NMR Purity_Check->Sample_Prep OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Based on 1D data Processing Data Processing & Referencing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: General workflow for cembranoid analysis from isolation to structure elucidation.

troubleshooting_workflow Start Poor Quality NMR Spectrum Broad_Peaks Are peaks broad? Start->Broad_Peaks Low_Signal Is signal-to-noise low? Broad_Peaks->Low_Signal No Check_Shimming Check/Re-shim Broad_Peaks->Check_Shimming Yes Overlapping_Signals Are signals overlapping? Low_Signal->Overlapping_Signals No Increase_Scans Increase Number of Scans Low_Signal->Increase_Scans Yes Use_2D_NMR Acquire 2D NMR Overlapping_Signals->Use_2D_NMR Yes End Improved Spectrum Overlapping_Signals->End No Check_Concentration Check Concentration Check_Shimming->Check_Concentration Filter_Sample Filter Sample Check_Concentration->Filter_Sample Filter_Sample->End Increase_Concentration Increase Concentration Increase_Scans->Increase_Concentration Increase_Concentration->End Change_Solvent Change Solvent Use_2D_NMR->Change_Solvent Change_Solvent->End

Caption: Troubleshooting decision tree for common NMR issues with cembranoids.

References

Technical Support Center: Cembrane Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cembrane diterpenoids using chromatographic techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound compounds are streaking or showing poor separation on the silica gel column. What are the likely causes and solutions?

A1: Streaking and poor separation on silica gel columns are common issues when purifying cembranes. The primary causes are often related to improper solvent selection, column overloading, or interactions with the stationary phase.

  • Problem: Inappropriate Solvent System: The polarity of the eluent may not be optimal for the separation of your target cembranes from impurities.

    • Solution: Systematically test different solvent systems using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound. A common starting point for this compound purification is a gradient of ethyl acetate in n-hexane. If compounds are still not separating well, consider a different solvent system, such as dichloromethane/methanol.[1][2] For acid-sensitive cembranes, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can improve peak shape. Conversely, for base-sensitive compounds, adding a small amount of a volatile acid like acetic acid may help.[3]

  • Problem: Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping peaks.

    • Solution: As a general rule, the ratio of silica gel to crude extract should be at least 50:1 (w/w) for good separation. For difficult separations of closely related cembranes, a ratio of 100:1 or even 200:1 may be necessary.

  • Problem: Compound Degradation on Silica Gel: Cembranes, like other diterpenes, can be sensitive to the acidic nature of silica gel, leading to degradation and the appearance of new spots on TLC during fractionation.[4][5]

    • Solution: If you suspect degradation, you can deactivate the silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column. Alternatively, consider using a different stationary phase like neutral alumina or florisil.[4]

Q2: My target this compound is co-eluting with other closely related cembranoids. How can I improve the resolution?

A2: Cembranes often occur as complex mixtures of structurally similar isomers, making their separation challenging. Improving resolution often requires a multi-step chromatographic approach.

  • Solution 1: Employ Orthogonal Chromatography Techniques: If normal-phase chromatography on silica gel is insufficient, subsequent purification using a different separation principle is recommended.

    • Reverse-Phase Chromatography: Fractions enriched with your target this compound can be further purified using reverse-phase (C18) column chromatography. The elution order will be different from normal-phase, often providing the necessary selectivity to separate isomers.[6][7]

    • Size Exclusion Chromatography: For separating cembranes of different sizes or removing polymeric impurities, size exclusion chromatography on Sephadex LH-20 can be a valuable intermediate step.[8][9]

  • Solution 2: High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, semi-preparative or preparative HPLC is often necessary. Both normal-phase and reverse-phase HPLC can be used. The high efficiency of HPLC columns provides superior resolution compared to flash or gravity chromatography.[1][2][6][10]

Q3: I am losing a significant amount of my this compound sample during purification. What are the potential reasons and how can I increase my yield?

A3: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, sample degradation, or issues with sample loading and fraction collection.

  • Problem: Irreversible Adsorption: Highly polar cembranes or those with certain functional groups may bind irreversibly to the active sites on silica gel.

    • Solution: Deactivating the silica gel with triethylamine can help. Using a less active stationary phase like alumina is also an option. For particularly problematic compounds, reverse-phase chromatography where the primary interaction is hydrophobic may lead to better recovery.

  • Problem: Improper Sample Loading: If the sample is not loaded onto the column in a concentrated band, it can lead to band broadening and apparent sample loss in diluted fractions.[11]

    • Solution: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent or a less polar solvent. For samples that are not very soluble, "dry loading" is recommended. This involves adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[11]

  • Problem: Compound Volatility: Some lower molecular weight cembranes may be semi-volatile and can be lost during solvent evaporation under high vacuum.

    • Solution: When concentrating fractions, use a rotary evaporator with controlled temperature and vacuum. Avoid prolonged exposure to high vacuum, especially for compounds with lower boiling points.

Q4: I am developing an HPLC method for this compound purification. What are good starting conditions?

A4: The choice of HPLC conditions will depend on the polarity of your target this compound and the impurities you are trying to remove.

  • For Reverse-Phase HPLC (most common for cembranes):

    • Column: A C18 column is a good starting point.[7]

    • Mobile Phase: A gradient of acetonitrile (MeCN) in water or methanol (MeOH) in water is typically used.[6][12]

    • Initial Conditions: Start with a shallow gradient, for example, 50% MeCN in water to 100% MeCN over 40-60 minutes. Monitor the elution profile and adjust the gradient steepness and initial/final solvent compositions to optimize the separation of your target peak.[6]

  • For Normal-Phase HPLC:

    • Column: A silica or diol-based column can be used.

    • Mobile Phase: A gradient of ethyl acetate (EtOAc) in n-hexane or isopropanol in hexane is common.[2]

    • Initial Conditions: Begin with a low percentage of the more polar solvent and gradually increase it. For example, 5% EtOAc in hexane to 50% EtOAc in hexane.

Data Presentation: Typical Chromatographic Conditions for this compound Purification

The following tables summarize typical solvent systems and conditions used for the purification of cembranes from soft coral extracts.

Table 1: Normal-Phase Column Chromatography (Silica Gel)

StepMobile Phase (Eluent)PurposeReference(s)
Initial Fractionationn-hexane with increasing amounts of Ethyl Acetate (EtOAc) (e.g., 100:0 to 0:100)To separate the crude extract into fractions of varying polarity.[2]
Further Separationn-hexane/acetone gradient (e.g., 8:1 to 5:1)To further resolve complex fractions from the initial separation.[1]
Final "Polishing"Isocratic elution with a pre-determined n-hexane/EtOAc mixtureTo isolate a specific compound from a simplified fraction.[2]

Table 2: Reverse-Phase & HPLC Purification

TechniqueStationary PhaseMobile PhaseExample ApplicationReference(s)
Reverse-Phase FlashC18 Silica GelMethanol (MeOH) / Water gradient (e.g., 50:50 to 100:0)Fractionation of polar this compound-containing fractions.[6]
Semi-preparative HPLCC18Acetonitrile (MeCN) / Water (isocratic, e.g., 55:45)Final purification of sarcophynoids D and E.[6]
Semi-preparative HPLCC18Acetonitrile (MeCN) / Water (isocratic, e.g., 53:47)Isolation of specific cembranoids from a complex mixture.[6]
Normal-Phase HPLCSilica Geln-hexane / Ethyl Acetate (EtOAc) (isocratic, e.g., 2:1)Purification of sinulariolide from a silica gel column fraction.[2]

Experimental Protocols

Protocol 1: General Workflow for this compound Purification from a Soft Coral Crude Extract

This protocol outlines a typical multi-step chromatographic procedure for the isolation of this compound diterpenoids.

  • Extraction: The crude extract is typically obtained by solvent extraction of the soft coral biomass with a solvent like ethyl acetate (EtOAc).[1][2][10]

  • Initial Fractionation (Normal-Phase Flash Chromatography): a. Prepare a silica gel column (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude extract. b. Load the crude extract onto the column using either the wet or dry loading method. c. Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1, 1:1, 1:4 n-hexane:EtOAc), finishing with 100% EtOAc and then a final flush with methanol. d. Collect fractions and monitor their composition by TLC. e. Combine fractions with similar TLC profiles.

  • Intermediate Purification (Optional): a. For fractions containing complex mixtures of cembranes, a second column chromatography step may be necessary. This could be another silica gel column with a shallower gradient or a different stationary phase like Sephadex LH-20 (eluting with methanol) to separate based on size.[9]

  • Final Purification (HPLC): a. Select a fraction containing the target this compound. b. Dissolve the fraction in a suitable solvent and filter it through a 0.45 µm syringe filter. c. Inject the sample onto a semi-preparative HPLC column (typically C18 for reverse-phase or silica for normal-phase). d. Develop an isocratic or gradient elution method based on analytical HPLC trials. Common mobile phases are acetonitrile/water or methanol/water for reverse-phase, and hexane/ethyl acetate for normal-phase.[2][6] e. Collect the peak corresponding to the target this compound. f. Evaporate the solvent to obtain the pure compound.

  • Structure Elucidation: Confirm the structure and purity of the isolated this compound using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, HSQC) and mass spectrometry (HRESIMS).[1][6][13]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_fractionation Initial Fractionation cluster_analysis1 Analysis cluster_intermediate Intermediate Purification (Optional) cluster_final Final Purification cluster_analysis2 Final Analysis crude_extract Crude Extract (from Soft Coral) silica_column Silica Gel Column (n-Hexane/EtOAc Gradient) crude_extract->silica_column Load tlc_fractions TLC Analysis of Fractions silica_column->tlc_fractions Collect & Monitor rp_column Reverse-Phase (C18) or Sephadex LH-20 Column tlc_fractions->rp_column Combine Fractions hplc Semi-Preparative HPLC (NP or RP) tlc_fractions->hplc Direct to HPLC for simpler mixtures rp_column->hplc Enriched Fraction pure_compound Pure this compound hplc->pure_compound Isolate Peak spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy Confirm Structure

Caption: Experimental workflow for this compound purification.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation/ Low Yield cause1 Solvent System? start->cause1 cause2 Compound Stability? start->cause2 cause3 Co-eluting Isomers? start->cause3 cause4 Loading/Overloading? start->cause4 sol1 Optimize Solvents via TLC cause1->sol1 sol2 Deactivate Silica or Change Stationary Phase cause2->sol2 sol3 Use Orthogonal Method (RP-HPLC, Sephadex) cause3->sol3 sol4 Reduce Sample Load/ Use Dry Loading cause4->sol4

Caption: Troubleshooting this compound chromatography issues.

References

Technical Support Center: Enhancing the Solubility of Cembrane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for enhancing the solubility of poorly soluble cembrane derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My this compound derivative has extremely low aqueous solubility. What are the primary strategies I should consider to improve it?

Answer: Low aqueous solubility is a common characteristic of this compound derivatives due to their often large, lipophilic structures. The primary approaches to enhance solubility can be broadly categorized into formulation-based methods and chemical modifications.

Initial Strategy Selection:

  • Formulation Approaches: These methods modify the vehicle or carrier system to improve the dissolution and solubility of the unchanged compound. They are often the first line of approach as they don't require altering the chemical structure of the active molecule. Key techniques include:

    • Co-solvency: Using a mixture of a water-miscible solvent with water to increase the solvation power of the vehicle.

    • Surfactant Micelles: Incorporating surfactants that form micelles, which can encapsulate the lipophilic drug molecules.

    • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes where the this compound derivative is encapsulated within the cyclodextrin's hydrophobic cavity.

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level to improve its wettability and dissolution rate.

    • Nanoparticle Formulation: Reducing the particle size to the nanometer range, which increases the surface area-to-volume ratio and thereby enhances dissolution velocity and saturation solubility.

  • Chemical Modification: This involves covalently modifying the this compound derivative's structure to introduce more hydrophilic functional groups. This is a more involved approach, as it creates a new chemical entity that may require separate toxicological and pharmacological evaluation. Common modifications include creating more soluble prodrugs or introducing ionizable groups to enable salt formation.

The choice of method depends on the specific properties of your this compound derivative, the desired application (e.g., in vitro assay vs. in vivo administration), and the required fold-increase in solubility.

Troubleshooting Workflow for Solubility Enhancement

cluster_start Initial Assessment cluster_methods Method Selection cluster_formulation_options Formulation Techniques cluster_evaluation Evaluation cluster_outcome Outcome start Poorly Soluble This compound Derivative assess Assess Physicochemical Properties (LogP, pKa, Melting Point) start->assess formulation Formulation Strategies (No Chemical Change) assess->formulation  Early Stage /  Preserve Structure chem_mod Chemical Modification (New Chemical Entity) assess->chem_mod  Formulation Fails /  Lead Optimization cosolvent Co-solvents formulation->cosolvent surfactant Surfactants formulation->surfactant cyclodextrin Cyclodextrins formulation->cyclodextrin solid_disp Solid Dispersions formulation->solid_disp evaluate Measure Solubility & Stability (e.g., HPLC, DLS) chem_mod->evaluate cosolvent->evaluate surfactant->evaluate cyclodextrin->evaluate solid_disp->evaluate success Target Solubility Achieved evaluate->success Meets Criteria fail Re-evaluate & Iterate evaluate->fail Does Not Meet Criteria fail->assess

Caption: Decision-making workflow for enhancing this compound derivative solubility.

Question 2: How can I prepare a solid dispersion of a this compound derivative to improve its dissolution rate?

Answer: Solid dispersion is a highly effective technique for improving the solubility and dissolution rate of poorly soluble compounds like cembranoids. The method involves dispersing the drug in an inert, hydrophilic carrier matrix. One common and accessible method is solvent evaporation.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

This protocol is based on a method used for enhancing the solubility of cembrene, a related diterpene.

1. Materials and Reagents:

  • This compound derivative (Drug)
  • Polyvinylpyrrolidone K30 (PVP K30) (Carrier)
  • Ethanol (Solvent)
  • Distilled water
  • Rotary evaporator
  • Water bath
  • Sieve (e.g., 100-mesh)

2. Procedure:

  • Step 1: Dissolution: Accurately weigh the this compound derivative and PVP K30 in a specific drug-to-carrier ratio (e.g., 1:2, 1:4, 1:6 by weight). Dissolve both components completely in a sufficient volume of ethanol in a round-bottom flask.
  • Step 2: Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the ethanol under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid, dry film is formed on the inner wall of the flask.
  • Step 3: Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
  • Step 4: Pulverization and Sieving: Carefully scrape the solid dispersion from the flask. Grind the resulting product into a fine powder using a mortar and pestle. Pass the powder through a 100-mesh sieve to ensure a uniform particle size.
  • Step 5: Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

3. Characterization (Troubleshooting & Verification):

  • Visual Inspection: The final product should be a homogenous, free-flowing powder. Any signs of drug crystals suggest incomplete dispersion.
  • Dissolution Testing: Perform an in vitro dissolution study (e.g., using a USP paddle apparatus) in a relevant buffer (e.g., simulated gastric fluid) to compare the dissolution profile of the solid dispersion against the pure drug.
  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is present in an amorphous (non-crystalline) state within the polymer matrix, which is crucial for enhanced solubility. The absence of the drug's characteristic melting peak in the DSC thermogram is a good indicator of amorphization.

Quantitative Data Example: Cembrene Solid Dispersion

FormulationDrug:Carrier Ratio (w/w)Solubility Increase (Fold)
Cembrene (Pure Drug)-1.0
Cembrene:PVP K30 Solid Dispersion1:22.8
Cembrene:PVP K30 Solid Dispersion1:44.5
Cembrene:PVP K30 Solid Dispersion1:65.1
Question 3: I am considering cyclodextrin complexation. Which type of cyclodextrin should I use and how do I prepare the complex?

Answer: Cyclodextrin complexation is an excellent method for enhancing the solubility of this compound derivatives by encapsulating the lipophilic molecule within the cyclodextrin's hydrophobic core. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and low toxicity.

Experimental Protocol: Kneading Method for Cyclodextrin Complexation

This method is energy-efficient and avoids the use of large volumes of organic solvents.

1. Materials and Reagents:

  • This compound derivative (Drug)
  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Host)
  • Ethanol-water solution (e.g., 50% v/v)
  • Mortar and pestle
  • Vacuum oven

2. Procedure:

  • Step 1: Molar Ratio Selection: Determine the molar ratio of the drug to HP-β-CD to be tested. A 1:1 molar ratio is a common starting point.
  • Step 2: Mixing: Place the accurately weighed HP-β-CD in a mortar. Add a small amount of the ethanol-water solution to form a paste.
  • Step 3: Kneading: Add the accurately weighed this compound derivative to the paste. Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes). During this process, the drug molecule enters the cyclodextrin cavity. If the mixture becomes too dry, add a few more drops of the solvent.
  • Step 4: Drying: Dry the resulting product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, ensuring all solvent is removed.
  • Step 5: Pulverization: Grind the dried complex into a fine powder and store it in a desiccator.

3. Verification of Complexation:

  • Phase Solubility Studies: To confirm complex formation and determine the stability constant (Kc), add an excess amount of the this compound derivative to aqueous solutions containing increasing concentrations of HP-β-CD. Shake the suspensions until equilibrium is reached (e.g., 24-48 hours). Filter the samples and analyze the concentration of the dissolved drug by a suitable method like HPLC. A linear increase in drug solubility with cyclodextrin concentration (an AL-type diagram) indicates the formation of a 1:1 soluble complex.

Workflow for Cyclodextrin Complexation

cluster_prep Complex Preparation (Kneading Method) cluster_char Characterization & Verification cluster_result Outcome start Weigh Drug and HP-β-CD (e.g., 1:1 Molar) mix Add HP-β-CD to Mortar, Add Solvent to Form Paste start->mix knead Add Drug, Knead Mixture for 45-60 min mix->knead dry Dry Under Vacuum (40°C, 24h) knead->dry grind Grind to Fine Powder dry->grind sol_study Phase Solubility Study (HPLC Analysis) grind->sol_study Confirm Stoichiometry & Solubility Gain ftir FTIR Spectroscopy grind->ftir Confirm Host-Guest Interaction dsc DSC Analysis grind->dsc Confirm Encapsulation (Loss of Melting Peak) result Soluble Drug-CD Inclusion Complex sol_study->result ftir->result dsc->result

Caption: Experimental workflow for preparing and verifying a cyclodextrin complex.

Technical Support Center: Refining Bioactivity Screening for Cembranoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioactivity screening of cembranoids.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during cembranoid bioactivity assays.

Problem Potential Cause Recommended Solution
Low or No Bioactivity Observed Poor Solubility: Cembranoids can be highly lipophilic and may precipitate in aqueous assay buffers.1. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not exceed cytotoxic levels (typically <0.5%). 2. Use of Solubilizing Agents: Consider the use of non-ionic surfactants like Tween 80 or Pluronic F-68 at low, non-toxic concentrations to improve solubility. 3. Sonication: Briefly sonicate the compound in the assay medium before adding it to the cells to aid dissolution.
Compound Degradation: Cembranoids may be unstable in certain solvents or under specific storage conditions.1. Solvent Stability: Be aware that some cembranoids can be unstable in solvents like acetonitrile. Methanol and ethanol are generally more stable options.[1] 2. Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 3. Fresh Preparations: Use freshly prepared dilutions for each experiment.
High Background or Assay Interference Compound Aggregation: At higher concentrations, cembranoids can form aggregates that may interfere with assay readouts, leading to false positives.[2]1. Detergent Inclusion: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregate formation.[2] 2. Concentration-Response Curve: A steep, non-sigmoidal curve can be indicative of aggregation. 3. Visual Inspection: Visually inspect the assay plate for any signs of precipitation. 4. Dynamic Light Scattering (DLS): For lead compounds, DLS can be used to directly detect aggregate formation.[2]
Interference with Assay Reagents: Cembranoids may directly interact with assay components (e.g., fluorescent dyes, enzymes).1. Run a Cell-Free Assay: Test the compound in the absence of cells to see if it directly affects the assay reagents. 2. Orthogonal Assays: Confirm hits using a different assay with an alternative detection method.[3][4] For example, if initial cytotoxicity is determined by an MTT assay, confirm with a lactate dehydrogenase (LDH) release assay.
Inconsistent Results Cellular Health and Density: Variations in cell passage number, seeding density, and overall health can lead to variable responses.1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding across all wells. 2. Monitor Cell Morphology: Regularly check cell morphology to ensure they are healthy and not stressed before adding the test compound.
Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially in multi-well plate formats.1. Use Calibrated Pipettes: Regularly calibrate all pipettes. 2. Proper Technique: Use appropriate pipetting techniques to ensure accuracy and avoid air bubbles.
Observed Cytotoxicity in Non-Cancerous Cell Lines Off-Target Effects: Cembranoids can have broad biological activities and may not be specific to the intended target.1. Counter-Screening: Screen active compounds against a panel of different cell lines, including non-cancerous primary cells or immortalized lines, to assess specificity. 2. Dose-Response: Determine the therapeutic window by comparing the IC50 values in target cells versus non-target cells.

Frequently Asked Questions (FAQs)

1. What is the best solvent to use for dissolving cembranoids?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating stock solutions of cembranoids due to its high solubilizing capacity.[5] However, it is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity. For some cembranoids that may be unstable in certain solvents, it is advisable to test stability in alternatives like ethanol or methanol.[1]

2. How can I differentiate between a true cytotoxic effect and a false positive in my screening assay?

To distinguish true cytotoxicity from false positives, it is essential to perform secondary and orthogonal assays.[3] For instance, if you observe a positive result in an MTT assay (which measures metabolic activity), you can follow up with:

  • A membrane integrity assay: such as a lactate dehydrogenase (LDH) or trypan blue exclusion assay.

  • An apoptosis assay: using techniques like flow cytometry to detect markers like Annexin V.

  • A cell-free control: to check for direct interference of the cembranoid with the assay reagents.

3. What are typical starting concentrations for screening cembranoids?

A common starting concentration for initial screening is in the range of 10-50 µM. Based on the initial results, a dose-response curve should be generated using a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 or EC50 value.[6]

4. My cembranoid shows activity in a biochemical assay but not in a cell-based assay. What could be the reason?

This discrepancy is often due to poor cell permeability. The cembranoid may be active against the purified protein target but unable to cross the cell membrane to reach its intracellular target. Other possibilities include rapid metabolism or efflux of the compound by the cells.

5. How can I avoid pan-assay interference compounds (PAINS) when screening cembranoids?

PAINS are compounds that show activity in multiple assays through non-specific mechanisms.[3] While cembranoids are a specific class of natural products, some may exhibit characteristics of PAINS. To mitigate this:

  • Use computational filters: Several online tools can predict if a compound has PAINS-like features.[7][8]

  • Perform orthogonal assays: As mentioned earlier, confirming hits with different assay technologies is crucial.

  • Conduct structure-activity relationship (SAR) studies: If minor structural modifications lead to a complete loss of activity, it might suggest a specific interaction rather than non-specific interference.

Quantitative Data Summary

The following tables summarize the reported bioactivities of various cembranoids.

Table 1: Cytotoxic Activity of Selected Cembranoids (IC50 values in µM)

CembranoidCell LineIC50 (µM)Reference
(1S,2E,4R,6R,7E,11E)-2,7,11-cembratriene-4,6-diolLS180 (colon adenocarcinoma)42.6 ± 3.2[9]
MCF-7 (breast adenocarcinoma)44.0 ± 6.4[9]
MOLT-4 (lymphoblastic leukemia)39.4 ± 4.8[9]
(1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diolLS180 (colon adenocarcinoma)42.8 ± 2.1[9]
MCF-7 (breast adenocarcinoma)35.2 ± 3.6[9]
MOLT-4 (lymphoblastic leukemia)28.4 ± 3.7[9]
α-CBT-diolHepG2 (hepatocellular carcinoma)~20 mg/L (~65 µM)[10]
SMMC-7721 (hepatocellular carcinoma)~20 mg/L (~65 µM)[10]
β-CBT-diolEpstein-Barr virus inhibition21.9[11]

Table 2: Anti-inflammatory Activity of Selected Cembranoids (IC50 values in µM)

CembranoidAssayIC50 (µM)Reference
Sinumaximol CsEH Inhibition70.68 ± 1.44[10]
SethukarailinsEH Inhibition78.83 ± 2.26[10]
Unnamed CembranoidTNF-α Inhibition (RAW264.7)16.5[12]
Unnamed CembranoidTNF-α Inhibition (RAW264.7)5.6[12]
Lobophytumin FNO Production Inhibition (RAW264.7)26.7[2]
Lobophytumin GNO Production Inhibition (RAW264.7)17.6[2]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from standard procedures for assessing cell viability.[13][14][15][16]

Materials:

  • Cembranoid stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cembranoid from the stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest cembranoid concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

LPS-Induced TNF-α Release Assay for Anti-inflammatory Activity

This protocol outlines the measurement of the pro-inflammatory cytokine TNF-α in macrophage-like cells.[17][18][19]

Materials:

  • Cembranoid stock solution (e.g., 10 mM in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete medium and incubate overnight.[17]

  • Compound Pre-treatment: Prepare dilutions of the cembranoid in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the cells. Incubate for 1-2 hours.

  • LPS Stimulation: Add a specific concentration of LPS (e.g., 10-100 ng/mL) to the wells containing the pre-treated cells. Include a positive control (LPS only) and a negative control (cells only).

  • Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) to allow for cytokine production and release into the supernatant.

  • Supernatant Collection: Centrifuge the plate at a low speed to pellet the cells and carefully collect the supernatant.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production by the cembranoid compared to the LPS-only control and determine the IC50 value.

Visualizations

Experimental Workflow for Cembranoid Bioactivity Screening

G cluster_0 Preparation & Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Mechanism of Action Studies Natural Source Natural Source Extraction Extraction Natural Source->Extraction Fractionation Fractionation Extraction->Fractionation Primary HTS Primary High-Throughput Screening (e.g., Cytotoxicity) Fractionation->Primary HTS Dose-Response Dose-Response Analysis (IC50) Primary HTS->Dose-Response Orthogonal Assay Orthogonal Assay (e.g., Apoptosis Assay) Dose-Response->Orthogonal Assay Counter-Screening Counter-Screening (Non-cancerous cells) Orthogonal Assay->Counter-Screening Target ID Target Identification & Validation Counter-Screening->Target ID Pathway Analysis Signaling Pathway Analysis Target ID->Pathway Analysis Lead Optimization Lead Optimization Pathway Analysis->Lead Optimization

Caption: A typical workflow for the bioactivity screening of cembranoids.

Simplified NF-κB Signaling Pathway

G cluster_0 Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination Nucleus Nucleus NFkB->Nucleus translocates Gene Target Gene Transcription Cembranoid Cembranoid Cembranoid->IKK inhibition

Caption: Cembranoid-mediated inhibition of the canonical NF-κB pathway.

Simplified MAPK Signaling Pathway

G Growth_Factor Growth Factors, Stress Receptor Receptor Growth_Factor->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Response Cembranoid Cembranoid Cembranoid->MAPKKK inhibition

Caption: Cembranoid-mediated modulation of the MAPK signaling cascade.

References

Technical Support Center: Purification of Cembrane Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to impurities in cembrane samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound extracts?

A1: Crude extracts of cembranoids, particularly from natural sources like soft corals, are complex mixtures. Impurities typically include a range of structurally related and unrelated compounds. Common co-occurring impurities include:

  • Other Terpenoids: Sesquiterpenes, diterpenes of other classes, and tetraterpenes are frequently found alongside cembranoids.[1]

  • Steroids: Various steroidal compounds are common metabolites in the source organisms.[1][2]

  • Fatty Acids and Ceramides: These lipidic molecules are often co-extracted with the more non-polar cembranoids.[1][2]

  • Structurally-Related Cembranoids: A crude extract will often contain a variety of this compound analogues (e.g., isomers, compounds with different oxidation states or functional groups) which can be challenging to separate.[3][4][5]

  • Pigments: Natural pigments from the source organism can also be present.

Q2: My this compound seems to be degrading during purification. What could be the cause?

A2: Cembranoids can be sensitive to chemical conditions, and degradation can lead to the formation of artifactual impurities. Key factors include:

  • pH Instability: Exposure to strong acidic or basic conditions during extraction or chromatography can cause rearrangement, hydrolysis of esters, or opening of epoxide rings, which are common moieties in cembranoids. It is crucial to use neutral pH conditions when possible or select stationary phases and solvents that minimize degradation.[6]

  • Solvent Effects: Certain solvents may react with sensitive functional groups. For instance, using methanol with acidic silica gel could potentially lead to methylation artifacts.

  • Oxidation: Some cembranoids are susceptible to oxidation, especially if they contain sensitive functional groups. Minimizing exposure to air and light during purification and storage is recommended.

  • Stationary Phase Interaction: Silica gel is acidic and can cause degradation of acid-sensitive compounds. If you suspect this is happening, you can use deactivated (e.g., with water or triethylamine) silica gel or switch to a less acidic stationary phase like alumina or a reversed-phase packing material.

Q3: How can I tell if an observed "impurity" is a natural product or an artifact of the isolation process?

A3: This is a critical question in natural product chemistry. A common method to check for artifacts is to re-analyze the initial crude extract using a rapid and mild analytical technique like HPLC or TLC and compare it to the profile of your purified fractions. If a compound is present in your purified sample but absent in the initial crude extract, it is likely an artifact formed during isolation. This technique is sometimes referred to as "co-plate TLC" or comparative HPLC analysis.[7]

Q4: I am having trouble separating two very similar this compound isomers. What can I do?

A4: Separating isomers is a common challenge. Here are some strategies:

  • Optimize Chromatography:

    • Change Selectivity: If using reversed-phase HPLC (e.g., C18), try a different stationary phase like a phenyl-hexyl or cyano (CN) column, which offer different separation mechanisms. In normal-phase chromatography, switching the solvent system can alter selectivity. For example, replacing a hexane/ethyl acetate system with a dichloromethane/acetone system might resolve the isomers.

    • Improve Efficiency: Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates and improve resolution.

    • Gradient Optimization: In HPLC, a shallower gradient around the elution point of the isomers can significantly improve their separation.[8]

  • Preparative TLC: For small amounts, preparative thin-layer chromatography (TLC) can sometimes provide sufficient resolution for closely related compounds.

  • Crystallization: If your compound is crystalline, fractional crystallization can be a powerful technique for separating isomers.

Troubleshooting Guides

Guide 1: Column Chromatography (Silica Gel) Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation / Mixed Fractions 1. Inappropriate Solvent System: The polarity difference between your chosen solvents may be too large or too small, resulting in poor resolution. 2. Column Overloading: Too much sample was loaded onto the column for its size. 3. Sample loaded in too strong a solvent: This causes the sample band to spread before it properly adsorbs to the silica. 4. Compound Degradation on Silica: The acidic nature of silica gel may be causing your this compound to decompose into multiple products during the run.1. Optimize Solvent System with TLC: Aim for an Rf value of 0.2-0.35 for your target compound in the chosen solvent system. Test different solvent combinations to improve selectivity.[9] 2. Reduce Sample Load: A general rule of thumb is a 1:30 to 1:100 ratio of crude sample to silica gel by weight. For difficult separations, a higher ratio is needed. 3. Use Dry Loading: Pre-adsorb your sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[10] 4. Test for Stability: Spot your sample on a TLC plate and let it sit for a few hours before eluting to see if degradation occurs. If so, consider using deactivated silica, alumina, or switching to reversed-phase chromatography.
Compound Won't Elute from Column 1. Solvent System is too Non-polar: The eluent does not have sufficient strength to move the compound. 2. Irreversible Adsorption/Decomposition: The compound is strongly binding to the silica or has completely degraded at the origin.1. Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. 2. Flush the Column: If the compound is not critical, flush the column with a very polar solvent (e.g., methanol) to clean it. If degradation is suspected, this confirms the instability on silica.
Cracked or Channeled Column Bed 1. Improper Packing: The silica was not packed uniformly, or air bubbles were trapped. 2. Column Ran Dry: The solvent level dropped below the top of the silica bed, causing cracks to form.1. Repack the Column: Ensure the silica is packed as a uniform slurry and allowed to settle without air pockets. 2. Maintain Solvent Level: Always keep the solvent level above the silica bed. Never let the column run dry.
Guide 2: Reversed-Phase HPLC (RP-HPLC) Purification Issues
Problem Possible Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. Column Overloading: Injecting too much sample mass for the column dimensions. 2. Secondary Interactions: Silanol groups on the silica backbone interacting with polar functional groups on the this compound. 3. Inappropriate pH: If the this compound has ionizable groups (e.g., carboxylic acids), the pH of the mobile phase can affect peak shape.1. Reduce Injection Mass: Perform a loading study on an analytical column to determine the maximum load before peak shape deteriorates.[11] 2. Use a pH Modifier: Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol interactions and protonate acidic analytes.[12] 3. Adjust Mobile Phase pH: Buffer the mobile phase to a pH that ensures your compound is in a single, non-ionized form.
Split Peaks 1. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile for a run starting at 10% acetonitrile). 2. Clogged Column Frit: Particulate matter from the sample or mobile phase is blocking the inlet frit, causing poor flow distribution. 3. Column Void: A void has formed at the head of the column.1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. 2. Filter Samples: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.[13] Backflush the column to attempt to dislodge particulates from the frit. 3. Replace Column: A void at the column head is usually irreversible and requires column replacement.
Retention Time Drift 1. Poor Column Equilibration: Insufficient time for the column to equilibrate with the initial gradient conditions between runs. 2. Mobile Phase Composition Change: Evaporation of the more volatile solvent component over time. 3. Temperature Fluctuations: The column temperature is not stable.1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase before each injection. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped. 3. Use a Column Oven: A thermostatted column oven provides stable retention times.[9]

Quantitative Data Summary

While direct comparative studies on this compound purification are scarce, the following table provides a representative comparison of expected performance between common chromatographic techniques based on general principles of purification.

Table 1: Qualitative and Quantitative Comparison of Purification Techniques

Technique Typical Purity Achieved (per step) Typical Yield (per step) Loading Capacity Primary Application
Solvent Partitioning Low (5-20%)High (90-99%)Very HighInitial cleanup of crude extract, removal of highly polar or non-polar impurities.
Silica Gel Flash Chromatography Moderate (50-95%)Good (70-90%)HighRapid, large-scale fractionation of the extract into less complex mixtures.
Preparative RP-HPLC Very High (95-99.9%)Moderate (50-80%)Low to ModerateFinal purification of target compounds, separation of closely related isomers.

Note: Values are estimates and can vary significantly based on the specific sample matrix, compounds of interest, and optimization of the method.

Experimental Protocols

Protocol 1: General Workflow for Purification of Cembranoids from a Soft Coral Extract

This protocol outlines a typical multi-step procedure for isolating cembranoids.

  • Extraction:

    • Mince the soft coral tissue and exhaustively extract with a solvent like acetone or a mixture of dichloromethane/methanol (1:1).

    • Combine the solvent extracts and evaporate under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in a 90% methanol/water solution.

    • Perform a liquid-liquid extraction against a non-polar solvent like hexane to remove fats, oils, and some steroids. The cembranoids will typically remain in the methanol/water layer.

    • Evaporate the methanol from the polar layer and then extract the aqueous residue with a solvent of intermediate polarity, such as ethyl acetate.

    • Evaporate the ethyl acetate layer to yield a cembranoid-enriched fraction.

  • Silica Gel Flash Chromatography:

    • Pre-adsorb the enriched fraction onto a small amount of silica gel.

    • Pack a glass column with silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Load the dried, pre-adsorbed sample onto the top of the column.

    • Elute the column using a step gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc, etc.).

    • Collect fractions and monitor by TLC to pool fractions containing compounds of similar polarity.

  • Preparative RP-HPLC:

    • Dissolve the partially purified fraction from the previous step in methanol or acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter.

    • Purify the sample on a preparative C18 column (e.g., 250 x 10 mm, 5 µm).

    • Use a gradient elution system, typically with water (A) and acetonitrile or methanol (B), often with 0.1% formic acid added to both solvents. A typical gradient might be from 40% B to 100% B over 30-40 minutes.

    • Monitor the elution with a UV detector (e.g., at 210 nm) and collect peaks corresponding to the target cembranoids.

  • Purity Analysis:

    • Assess the purity of the final fractions using analytical HPLC-UV/MS.

    • Confirm the structure and rule out co-eluting impurities using 1D and 2D NMR (e.g., COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[5]

Protocol 2: Impurity Identification using NMR and MS
  • Acquire High-Resolution Data: Obtain HRMS data for the purified but potentially impure sample to determine the elemental composition of the major component and any minor ones.

  • Acquire 1D and 2D NMR: In a deuterated solvent (e.g., CDCl₃ or CD₃OD), acquire a proton (¹H) NMR, carbon (¹³C) NMR, and 2D NMR spectra such as COSY (proton-proton correlations), HSQC (direct proton-carbon correlations), and HMBC (long-range proton-carbon correlations).

  • Identify the Main Compound: Use the 2D NMR data to piece together the carbon skeleton and assign the structure of the main this compound diterpenoid.

  • Look for Minor Signals: Carefully examine the NMR spectra for sets of minor peaks that show correlation patterns in the 2D spectra. The presence of a separate, complete set of correlated signals indicates a distinct impurity.

  • Characterize the Impurity:

    • Attempt to trace the connectivity of the impurity's signals in the COSY and HMBC spectra to determine its structure.

    • Often, impurities are structurally related to the main compound (e.g., an isomer or a degradation product). Look for characteristic differences in chemical shifts that might indicate a change at a specific position.

    • Correlate the proposed structure of the impurity with one of the minor masses observed in the HRMS data.

Visualizations

experimental_workflow start Crude Extract (from Soft Coral) partition Solvent Partitioning (e.g., Hexane vs. MeOH/H2O) start->partition nonpolar Non-polar Fraction (Lipids, Steroids) partition->nonpolar Impurity Removal polar Polar Fraction (Cembranoid Enriched) partition->polar silica Silica Gel Flash Chromatography polar->silica fractions Partially Purified Fractions silica->fractions hplc Preparative RP-HPLC fractions->hplc pure Pure this compound (>95%) hplc->pure analysis Structure & Purity Analysis (NMR, HRMS, Analytical HPLC) pure->analysis Final QC

Caption: General workflow for the purification of cembranoids.

troubleshooting_logic start Impure Sample Detected check_artifact Is impurity in crude extract? start->check_artifact artifact Impurity is an Artifact (Degradation Product) check_artifact->artifact No natural Impurity is a Natural Product check_artifact->natural Yes modify_conditions Modify Isolation Conditions (e.g., neutral pH, different stationary phase) artifact->modify_conditions optimize_sep Optimize Separation (Change column/solvents, shallower gradient) natural->optimize_sep

Caption: Decision tree for addressing identified impurities.

References

Technical Support Center: Scaling Up Cembrane Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up cembrane synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up this compound synthesis?

A1: The primary challenges in scaling up this compound synthesis, a process defined by the formation of a 14-membered macrocyclic ring, revolve around the macrocyclization step. Key difficulties include:

  • Low Yields: The intramolecular ring-closing reaction competes with intermolecular polymerization, leading to the formation of linear oligomers and a subsequent decrease in the desired macrocycle's yield.[1][2] This is an entropically unfavorable process.[1]

  • Side Reactions: Besides oligomerization, other side reactions such as isomerization of double bonds within the this compound core can occur, complicating the product mixture.

  • Purification: Separating the target macrocycle from closely related oligomers and isomers on a large scale can be difficult and resource-intensive.[2]

  • Reaction Conditions: Maintaining optimal reaction conditions, such as temperature and concentration, can be challenging in larger reactors due to mass and heat transfer limitations.

Q2: What is the "high-dilution principle," and why is it crucial for macrocyclization?

A2: The high-dilution principle is a fundamental strategy to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization).[3][4] By maintaining a very low concentration of the linear precursor, the probability of one end of a molecule reacting with its other end is increased relative to it reacting with another molecule.[3] This is typically achieved by the slow addition of the precursor solution to a large volume of solvent, often using a syringe pump.[2][4]

Q3: How do I choose the appropriate macrocyclization strategy for my this compound target?

A3: The choice of macrocyclization reaction depends on the functional groups present in your linear precursor. Common and effective strategies include:

  • Macrolactonization/Macrolactamization: Formation of an ester or amide bond to close the ring. These are classic methods, with reagents like Yamaguchi or Mitsunobu reagents being popular for macrolactonization.[5]

  • Transition Metal-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming carbon-carbon bonds. Examples include Heck, Suzuki, Stille, and Sonogashira reactions.[5][6] The choice depends on the available functional groups (e.g., vinyl halides, boronic acids, stannanes, terminal alkynes).

  • Ring-Closing Metathesis (RCM): This method uses ruthenium or molybdenum catalysts to form a carbon-carbon double bond and is particularly useful for precursors with terminal alkenes.[5][7]

  • Radical Cyclizations: These can be effective for forming C-C bonds under specific conditions.[8]

Q4: Are there alternatives to high-dilution conditions for large-scale synthesis?

A4: While high dilution is the most common approach, some strategies can improve efficiency at higher concentrations. The use of catalysts can significantly enhance the rate of the desired intramolecular reaction.[9] Additionally, template-mediated synthesis, where a metal ion or other species helps to pre-organize the linear precursor in a conformation favorable for cyclization, can improve yields at higher concentrations.[10] Some modern catalytic systems, particularly for ring-closing metathesis, have shown effectiveness at concentrations significantly higher than the typical 1 mM used in traditional high-dilution setups.[9][10]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Macrocycle

Low yields are a frequent issue in scaling up this compound synthesis. The following table outlines potential causes and suggested solutions.

Potential Cause Troubleshooting Steps & Solutions
Intermolecular Polymerization - Implement or optimize high-dilution conditions: Decrease the concentration of the linear precursor (typically to 0.001-0.01 M). Use a syringe pump for slow addition of the precursor to a large volume of solvent.[2] - Investigate different solvent systems: Some solvents may better solvate the precursor in a conformation that favors cyclization.
Inefficient Cyclization Reaction - Screen different coupling reagents or catalysts: The efficiency of a particular macrocyclization reaction can be highly substrate-dependent. Experiment with different catalysts or activating agents. - Optimize reaction temperature: Gradually increase the temperature and monitor for product formation versus decomposition.[2] Some reactions may benefit from lower temperatures to reduce side reactions.
Steric Hindrance - Re-evaluate the disconnection point: If possible, choose a different bond to form during the macrocyclization step that is less sterically hindered. - Modify the precursor: Introduce conformational constraints, such as proline or D-amino acids in peptide-based precursors, to pre-organize the molecule for cyclization.[11]
Product Degradation - Use buffered workup conditions: If the macrocycle is sensitive to acid or base, ensure that the workup and purification steps are performed under neutral conditions.[2] - Protect from light and air: Some complex molecules are sensitive to light or oxidation. Handle the product under an inert atmosphere and protect it from light.[2]
Problem 2: Formation of Dimeric and Trimeric Oligomers

The presence of significant amounts of oligomers is a clear indication that intermolecular reactions are outcompeting the desired intramolecular cyclization.

Parameter Recommended Action
Concentration The primary cause of oligomerization is a concentration that is too high.[2] Reduce the effective concentration of the linear precursor by employing high-dilution techniques.
Rate of Addition A slow addition rate is critical for maintaining low concentrations. Use a syringe pump to add the precursor solution over a prolonged period (e.g., 4-24 hours).[2]
Solvent The choice of solvent can influence the conformation of the precursor. Experiment with different solvents to find one that may favor a "closed" conformation, bringing the reactive ends closer together.
Temperature Lowering the reaction temperature can sometimes favor the intramolecular pathway by reducing the kinetic energy of the molecules, thus decreasing the frequency of intermolecular collisions.

Quantitative Data on Macrocyclization Scale-Up

The following tables provide a summary of representative quantitative data from the literature on macrocyclization reactions, which are central to this compound synthesis. Direct scale-up data for a single this compound is often proprietary, so this data is compiled from various macrocyclization examples to illustrate key principles.

Table 1: Effect of Concentration on Macrocyclization Yield

Precursor TypeReaction ScaleConcentration (M)Monomer Yield (%)Dimer/Oligomer Yield (%)Reference
Diene for RCMLab Scale0.280-97Not Reported[9]
Diene for RCMLab Scale0.00026337 (E/Z mixture)[7]
Diaryl Ether PrecursorLab ScaleHigh Dilution40-45 (Dimer)Not Applicable[6]
Peptide PrecursorLab ScaleHigh Dilution36Not Reported[3]
Peptide PrecursorOn-ResinN/A1Not Reported[3]

Table 2: Comparison of Different Macrocyclization Methods and Yields

Macrocyclization MethodPrecursorYield (%)Reference
Macrolactonization (Yamaguchi)Seco-acid~70-80[10]
Macrolactonization (Mitsunobu)Seco-acid54[5]
Ring-Closing MetathesisDiene27-97[5][9]
Stille CouplingVinyl iodide and vinyl stannane~60-70[10]
Suzuki CouplingVinyl halide and boronic acid5[6]
Sonogashira CouplingTerminal alkyne and vinyl halide35[6][9]
Heck CouplingAlkene and vinyl halide32-94[6]

Experimental Protocols

General Protocol for High-Dilution Macrocyclization

This protocol outlines a general procedure for performing a macrocyclization reaction under high-dilution conditions.[2]

  • Preparation:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).

    • Prepare a stock solution of the linear precursor in a suitable dry solvent (e.g., THF, DCM, or toluene) at a concentration of approximately 0.1 M.

    • In a separate, large reaction flask equipped with a mechanical stirrer and an inert gas inlet, add a large volume of the same dry solvent. The final desired concentration of the precursor should be between 0.001 M and 0.01 M.

    • If the reaction requires a catalyst or other reagents, they can be added to the large solvent flask or co-infused with the precursor solution.

  • Reaction:

    • Using a syringe pump, add the solution of the linear precursor to the vigorously stirred solvent in the reaction flask over a period of 4 to 24 hours. A slow and steady addition rate is crucial to maintain high dilution.

    • Maintain the reaction at the desired temperature using a water bath, oil bath, or cryostat.

  • Workup and Purification:

    • After the addition is complete and the reaction has gone to completion (monitored by TLC or LC-MS), quench the reaction as appropriate.

    • Perform an aqueous workup, being mindful of the potential pH sensitivity of the product. Use a buffered aqueous solution if necessary.[2]

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product using column chromatography. Consider using alternative stationary phases like alumina or a bonded phase if the product is unstable on silica gel.[2] Crystallization may also be a viable purification method for larger scales.

Visualizations

Troubleshooting Workflow for Low Macrocyclization Yield

LowYieldTroubleshooting start Low Yield of Macrocycle check_oligomers Analyze Crude Reaction Mixture: Significant Oligomers Present? start->check_oligomers high_dilution Implement/Optimize High-Dilution: - Decrease Concentration - Slow Addition Rate check_oligomers->high_dilution Yes check_starting_material Is Starting Material Consumed? check_oligomers->check_starting_material No re_evaluate_reaction Re-evaluate Reaction Conditions high_dilution->re_evaluate_reaction yes_sm Yes check_starting_material->yes_sm Yes no_sm No check_starting_material->no_sm No side_products Analyze Side Products: Isomerization or Degradation? yes_sm->side_products inactive_reagents Investigate Reagent/Catalyst Activity: - Check Reagent Purity - Screen Alternative Catalysts no_sm->inactive_reagents optimize_workup Optimize Workup/Purification: - Neutral pH - Inert Atmosphere - Alternative Chromatography side_products->optimize_workup steric_hindrance Consider Steric Hindrance: - Modify Precursor - Change Cyclization Site inactive_reagents->steric_hindrance

Caption: A decision tree for troubleshooting low yields in macrocyclization reactions.

Logical Flow for Selecting a Macrocyclization Strategy

MacrocyclizationStrategy start Define Linear Precursor Functional Groups terminal_alkenes Terminal Alkenes start->terminal_alkenes cooh_oh Carboxylic Acid and Alcohol start->cooh_oh cooh_nh2 Carboxylic Acid and Amine start->cooh_nh2 halide_boronic Halide and Boronic Acid/Ester start->halide_boronic halide_stannane Halide and Stannane start->halide_stannane alkyne_halide Terminal Alkyne and Halide start->alkyne_halide rcm Ring-Closing Metathesis (RCM) terminal_alkenes->rcm macrolactonization Macrolactonization cooh_oh->macrolactonization macrolactamization Macrolactamization cooh_nh2->macrolactamization suzuki Suzuki Coupling halide_boronic->suzuki stille Stille Coupling halide_stannane->stille sonogashira Sonogashira Coupling alkyne_halide->sonogashira

References

Validation & Comparative

The Double-Edged Sword of the Sea: A Comparative Guide to the Structure-Activity Relationships of Cembrane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the vast chemical diversity of the marine environment offers a treasure trove of potential therapeutic agents. Among these, the cembrane diterpenoids, a class of natural products primarily isolated from soft corals, have emerged as a particularly promising group, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), with a focus on their anti-inflammatory, cytotoxic, and neuroprotective potential, supported by experimental data and detailed protocols.

Cembranoids are characterized by a 14-membered carbocyclic ring and are found in both marine and terrestrial organisms.[1] Their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, have made them a focal point of drug discovery efforts.[2][3] This guide will delve into the nuanced relationship between the chemical structure of these fascinating molecules and their biological functions.

Comparative Analysis of Biological Activities

The biological efficacy of this compound diterpenoids is intricately linked to their structural features. Key determinants of activity include the presence and nature of lactone rings, the position and stereochemistry of epoxide groups, the existence of furan moieties, and the type and location of various substituents on the this compound core.[3][4]

Anti-inflammatory Activity

Cembranoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[5] A common mechanism of action involves the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[2]

Table 1: Comparative Anti-inflammatory Activity of this compound Diterpenoids

CompoundSource OrganismAssayTarget/MarkerIC50 (µM)Reference
SinulariolideSclerophytum flexibileTGF-β-induced IL-6 secretion in A549 cellsIL-6~4.2 (81% inhibition at 20 µM)[2]
DihydrosinularinSclerophytum flexibileTGF-β-induced IL-6 secretion in A549 cellsIL-6~2.4 (88% inhibition at 20 µM)[2]
SinularinSclerophytum flexibileTGF-β-induced IL-6 secretion in A549 cellsIL-6~2.2 (89% inhibition at 20 µM)[2]
Compound 7 (a furanocembranoid)Sinularia sp.LPS-induced TNF-α release in RAW264.7 cellsTNF-α5.6[3]
LobophytinsLobophytum sarcophytoidesLPS-induced NO production in RAW264.7 cellsNitric Oxide (NO)7.1 - 32.1[5]

Key SAR Insights for Anti-inflammatory Activity:

  • Lactone Ring: The presence and size of a lactone ring are crucial. For instance, the six- or seven-membered lactone architecture in compounds like dihydrosinularin and sinularin contributes to their potent inhibitory activity on IL-6 secretion.[2]

  • Furan Moiety: The furan ring is suggested to be a critical structural fragment for anti-inflammatory bioactivity.[3]

  • Acetylation: Acetylation at specific positions can enhance activity, likely by improving binding affinity or metabolic stability.[2]

  • Steric Hindrance: Increased steric bulk on the molecule can reduce target engagement and thus decrease anti-inflammatory efficacy.[2]

NF-kB Signaling Pathway Inhibition by Cembranoids cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB inhibits IkB->NF-kB degradation of IkB releases NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocation Cembranoids Cembranoids Cembranoids->IKK inhibit DNA DNA NF-kB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription Experimental Workflow for Cytotoxicity Assay Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with varying concentrations of this compound diterpenoids Incubate_24h->Treat_Cells Incubate_48h Incubate for 48-72 hours Treat_Cells->Incubate_48h Add_MTT Add MTT reagent to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Guide to the Bioactivity of Cembranoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cembranoids, a class of natural diterpenes characterized by a 14-membered carbocyclic ring, have garnered significant interest in the scientific community for their diverse and potent biological activities.[1][2] Isolated from both marine organisms like soft corals and terrestrial plants such as tobacco, these compounds exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide provides an objective comparison of the bioactivity of selected cembranoids, supported by experimental data, to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity data for a selection of cembranoids across different therapeutic areas. The presented data, primarily IC50 values, allows for a direct comparison of the potency of these compounds in various in vitro assays.

CembranoidBioactivityAssay SystemIC50/EC50/GI50Source OrganismReference
Anticancer Activity
(1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diol (Compound 2)CytotoxicMOLT-4 (human lymphoblastic leukemia)28.4 ± 3.7 µMNicotiana sylvestris[5][6][7]
(1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diol (Compound 2)CytotoxicMCF-7 (human breast adenocarcinoma)35.2 ± 3.6 µMNicotiana sylvestris[5][6][7]
(1S,2E,4R,6R,7E,11E)-2,7,11-cembratriene-4,6-diol (Compound 1)CytotoxicMOLT-4 (human lymphoblastic leukemia)39.4 ± 4.8 µMNicotiana sylvestris[5][6][7]
(1S,2E,4R,6R,7E,11E)-2,7,11-cembratriene-4,6-diol (Compound 1)CytotoxicLS180 (human colon adenocarcinoma)42.6 ± 3.2 µMNicotiana sylvestris[5][6][7]
Sarcassin EAnticancerMCF7GI50 = 24.2 ppmSarcophyton sp.[3]
α-2,7,11-cyprotermine-4,6-diol (α-CBD)AntiproliferativeHepG2, SMMC-7721Effective at 20 mg/LNicotiana tabacum L.[8]
Sardigitolide BCytotoxicMCF-79.6 ± 3.0 µg/mLSarcophyton digitatum[9][10]
Sardigitolide BCytotoxicMDA-MB-23114.8 ± 4.0 µg/mLSarcophyton digitatum[9][10]
Anti-inflammatory Activity
Lobophytin BNO Production InhibitionLPS-stimulated RAW264.7 cells17.6 µMLobophytum sarcophytoides[11]
Lobophytin ANO Production InhibitionLPS-stimulated RAW264.7 cells26.7 µMLobophytum sarcophytoides[11]
Sinularolide FNO, IL-1β, IL-6 InhibitionNot specifiedNot specifiedSinularia sp.[12]
Sarcoehrenolide BTNF-α InhibitionNot specified8.5 µMNot specified[2]
Compound 7 (from Sinularia sp.)TNF-α InhibitionLPS-induced RAW264.7 macrophages5.6 µMSinularia sp.[13]
Glaucumolide AIL-1β InhibitionLPS-stimulated J774A.1 macrophagesIC50 = 10.7 ± 2.7 µg/mLSarcophyton digitatum[9][10]
Known cembranoid (8)IL-1β InhibitionLPS-stimulated J774A.1 macrophagesIC50 = 14.9 ± 5.1 µg/mLSarcophyton digitatum[9][10]
Neuroprotective Activity
4R-cembranoid ((1S,2E,4R,6R,7E,11E)-cembra-2,7,11-triene-4,6-diol)NeuroprotectionRodent ischemic stroke modelsReduced infarct volumeNicotiana species[14][15]
4R-cembranoidNeuroprotectionLPS-induced hippocampal inflammation in miceDecreased TNF-α and IL-1β levelsNicotiana species[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivity of cembranoids.

Cytotoxicity and Anticancer Activity

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.[5][6][7]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MOLT-4, LS180, HepG2) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.[5]

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the cembranoid compounds for a specified period (e.g., 72 hours).[9]

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial succinate dehydrogenase to convert the yellow MTT to purple formazan crystals.[5][7]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[6]

Anti-inflammatory Activity

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay): This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Macrophage cell lines (e.g., RAW264.7) are cultured in a suitable medium.

  • Stimulation and Treatment: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test cembranoids for a defined period.[11]

  • Griess Reagent Addition: The cell culture supernatant is mixed with Griess reagent.

  • Colorimetric Measurement: The formation of a colored azo product is measured spectrophotometrically. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: The IC50 value, representing the concentration of the cembranoid that inhibits NO production by 50%, is determined.[11]

Cytokine Release Assay (ELISA): This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

  • Cell Culture and Treatment: Similar to the NO assay, macrophages are stimulated with LPS in the presence of cembranoids.

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of the specific cytokine in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the cembranoids on cytokine production is calculated.

Neuroprotective Activity

In Vitro Oxygen-Glucose Deprivation (OGD) Model: This model simulates ischemic conditions in the brain.

  • Cell Culture: Neuronal cells (e.g., neuro2a) or brain slices are cultured.

  • OGD Induction: The cells are subjected to a period of oxygen and glucose deprivation to induce cell damage.

  • Treatment: The cembranoid is added before, during, or after the OGD period.

  • Assessment of Neuroprotection: Cell viability is assessed using methods like the MTT assay, and apoptosis can be measured by techniques such as TUNEL staining.[15]

In Vivo Stroke Models: Animal models are used to evaluate the neuroprotective effects in a more complex biological system.

  • Induction of Ischemia: Stroke is induced in rodents (e.g., mice or rats) by methods such as middle cerebral artery occlusion (MCAO).

  • Treatment: The cembranoid is administered at different time points relative to the ischemic event.

  • Evaluation of Outcome: The extent of brain damage (infarct volume) is measured, and neurological deficits are assessed using behavioral tests.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by cembranoids and a general workflow for bioactivity screening.

experimental_workflow cluster_extraction Source & Extraction cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Elucidation Source Natural Source (e.g., Soft Coral, Tobacco) Extraction Extraction & Isolation of Cembranoids Source->Extraction Anticancer Anticancer Assays (e.g., MTT on cancer cells) Extraction->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., Griess, ELISA) Extraction->Anti_inflammatory Neuroprotective Neuroprotective Assays (e.g., OGD, in vivo models) Extraction->Neuroprotective Data Quantitative Data Analysis (e.g., IC50 determination) Anticancer->Data Anti_inflammatory->Data Neuroprotective->Data Mechanism Mechanism of Action Studies (Signaling Pathways) Data->Mechanism

Caption: General experimental workflow for the screening and evaluation of cembranoid bioactivity.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB activates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NF_kB->Pro_inflammatory_Genes induces transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Cembranoids Cembranoids Cembranoids->NF_kB inhibit

Caption: Cembranoids can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

anticancer_pathway Cembranoid α-CBD PI3K_Akt PI3K-Akt Pathway Cembranoid->PI3K_Akt inhibits p53_PUMA p53-PUMA Pathway Cembranoid->p53_PUMA activates NF_kB_IAP NF-κB-IAP Pathway Cembranoid->NF_kB_IAP inhibits Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Apoptosis Apoptosis p53_PUMA->Apoptosis NF_kB_IAP->Cell_Proliferation

Caption: The cembranoid α-CBD induces apoptosis in cancer cells by modulating multiple signaling pathways.[8]

neuroprotective_pathway Ischemia_Inflammation Ischemia / Inflammation ICAM1 ICAM-1 Upregulation Ischemia_Inflammation->ICAM1 Akt_Phosphorylation Akt Phosphorylation Ischemia_Inflammation->Akt_Phosphorylation decreases Neuronal_Damage Neuronal Damage ICAM1->Neuronal_Damage Neuroprotection Neuroprotection Akt_Phosphorylation->Neuroprotection Cembranoid_4R 4R-Cembranoid Cembranoid_4R->ICAM1 inhibits Cembranoid_4R->Akt_Phosphorylation restores

Caption: The neuroprotective mechanism of 4R-cembranoid involves the inhibition of ICAM-1 and restoration of Akt phosphorylation.[15]

This guide provides a comparative overview of the bioactivities of selected cembranoids. The presented data and experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of these fascinating natural products. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential as lead compounds in drug development.

References

Cembrane Diterpenoids vs. Taxol: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, natural products remain a vital source of novel therapeutic agents. This guide provides a detailed comparison of two distinct classes of diterpenoids: the well-established microtubule-stabilizing agent, Taxol (paclitaxel), and the emerging class of cembrane diterpenoids. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by available experimental data and detailed protocols for key assays.

Introduction

Taxol (Paclitaxel) , originally isolated from the Pacific yew tree (Taxus brevifolia), is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and lung cancer.[1] Its primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[2]

This compound Diterpenoids are a large and structurally diverse group of natural products, primarily isolated from marine organisms such as soft corals and terrestrial plants.[3] Many this compound diterpenoids have demonstrated significant cytotoxic and anti-inflammatory activities, with a growing body of evidence suggesting their potential as anticancer agents through the induction of apoptosis.[3]

This guide will delve into a comparative analysis of these two compound classes, focusing on their effects on cancer cells.

Mechanism of Action

Taxol: The Microtubule Stabilizer

Taxol's anticancer activity is primarily attributed to its unique ability to bind to the β-tubulin subunit of microtubules.[4] This binding stabilizes the microtubule polymer, preventing its depolymerization, a crucial process for the dynamic instability required for proper mitotic spindle formation and function.[2] The disruption of microtubule dynamics leads to a sustained blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[2][5]

The apoptotic cascade induced by Taxol is multifaceted and involves several signaling pathways:

  • Intrinsic (Mitochondrial) Pathway: Taxol treatment can lead to the modulation of the Bcl-2 family of proteins, resulting in an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and the release of cytochrome c.[1]

  • Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome and subsequent activation of a caspase cascade, including the executioner caspases-3, -6, and -7.[6] Taxol has also been shown to induce apoptosis through a FADD-dependent activation of caspase-10, independently of death receptors.[6]

  • Other Signaling Pathways: Taxol can also influence other signaling pathways, including the PI3K/Akt and MAPK pathways, to exert its pro-apoptotic effects.[7]

This compound Diterpenoids: Emerging Apoptosis Inducers

While the mechanisms of action for many this compound diterpenoids are still under active investigation, a common theme is the induction of apoptosis in cancer cells. Unlike Taxol's well-defined interaction with microtubules, the direct molecular targets of most this compound diterpenoids are not as clearly elucidated and may vary depending on the specific compound.

Available evidence suggests that this compound diterpenoids can trigger apoptosis through:

  • Caspase Activation: Several studies have shown that this compound diterpenoids can induce apoptosis through the activation of caspase-3 and caspase-8.

  • Modulation of Apoptotic Proteins: Some this compound diterpenoids have been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[8]

Further research is required to fully understand the intricate signaling pathways modulated by this diverse class of compounds.

Quantitative Data: Cytotoxicity

The following tables summarize the available in vitro cytotoxicity data (IC50 values) for Taxol and selected this compound diterpenoids against various cancer cell lines. It is crucial to note that a direct comparison is challenging due to the lack of studies performing head-to-head comparisons under identical experimental conditions.

Table 1: In Vitro Cytotoxicity of Taxol against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure TimeReference
T47DBreast Cancer1577.2 ± 115.324 hours[9]
SK-BR-3Breast Cancer (HER2+)~572 hours[10]
MDA-MB-231Breast Cancer (Triple Negative)~1072 hours[10]
T-47DBreast Cancer (Luminal A)~2.572 hours[10]
HEPG2Liver Cancer4060Not Specified[11]
MCF7Breast Cancer6070Not Specified[11]

Table 2: In Vitro Cytotoxicity of Selected this compound Diterpenoids against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
(1S,2E,4R,6R,7E,11E)-2,7,11-cembratriene-4,6-diolLS180Colon Adenocarcinoma42.6 ± 3.2
MCF-7Breast Adenocarcinoma44.0 ± 6.4
MOLT-4Lymphoblastic Leukemia39.4 ± 4.8
(1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diolLS180Colon Adenocarcinoma42.8 ± 2.1
MCF-7Breast Adenocarcinoma35.2 ± 3.6
MOLT-4Lymphoblastic Leukemia28.4 ± 3.7

Note: The IC50 values for Taxol are in the nanomolar (nM) range, while those reported for the specific this compound diterpenoids are in the micromolar (µM) range, suggesting that in these particular instances, Taxol is significantly more potent. However, this is a limited comparison, and other this compound diterpenoids may exhibit higher potency. Further direct comparative studies are warranted.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for comparing the effects of this compound diterpenoids and Taxol on cancer cells.

Taxol_Mechanism Taxol Taxol Microtubules Microtubule Stabilization Taxol->Microtubules Bcl2_Family Bcl-2 Family Modulation (↑Bax/Bcl-2 ratio) Taxol->Bcl2_Family FADD FADD Taxol->FADD G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Caspase10 Caspase-10 Activation FADD->Caspase10 Caspase10->Caspase3

Caption: Taxol's Mechanism of Action in Cancer Cells.

Cembrane_Mechanism This compound This compound Diterpenoid Unknown_Target Molecular Target(s) (Under Investigation) This compound->Unknown_Target Bcl2_Family Bcl-2 Family Modulation (↑Bax/↓Bcl-2) Unknown_Target->Bcl2_Family Caspase8 Caspase-8 Activation Unknown_Target->Caspase8 Apoptosis Apoptosis Bcl2_Family->Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Proposed Apoptotic Pathway for this compound Diterpenoids.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with This compound Diterpenoid or Taxol Start->Treatment MTT_Assay MTT Assay (Cytotoxicity, IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI Staining) Flow_Cytometry->Apoptosis_Analysis Cell_Cycle->Data_Analysis Apoptosis_Analysis->Data_Analysis Protein_Expression Protein Expression (e.g., Bcl-2, Caspases) Western_Blot->Protein_Expression Protein_Expression->Data_Analysis

Caption: Experimental Workflow for Comparative Analysis.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Drug Treatment: Prepare serial dilutions of the this compound diterpenoid and Taxol in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the this compound diterpenoid or Taxol at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blotting for Apoptotic Proteins (e.g., Bcl-2, Caspase-3)

Principle: Western blotting is used to detect specific proteins in a cell lysate. This technique can be used to assess the expression levels of key apoptotic proteins, such as the anti-apoptotic protein Bcl-2 and the executioner caspase-3 (both its pro-form and cleaved, active form).

Protocol:

  • Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

Taxol remains a potent and widely used anticancer drug with a well-characterized mechanism of action centered on microtubule stabilization. This compound diterpenoids represent a promising and structurally diverse class of natural products with demonstrated cytotoxic and pro-apoptotic activities against cancer cells. While the available data suggests that Taxol is generally more potent, the vast number of uninvestigated this compound diterpenoids holds potential for the discovery of novel anticancer agents with unique mechanisms of action.

This guide highlights the need for direct comparative studies to accurately assess the therapeutic potential of this compound diterpenoids relative to established drugs like Taxol. The provided experimental protocols offer a framework for conducting such comparative analyses, which will be crucial for advancing our understanding of these compounds and their potential application in cancer therapy. Future research should focus on elucidating the specific molecular targets and signaling pathways of promising this compound diterpenoids to facilitate their development as next-generation anticancer drugs.

References

Validating the In Vivo Anti-Inflammatory Efficacy of Cembranoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cembranoid diterpenes, a class of natural products primarily isolated from soft corals of the genera Sinularia, Lobophytum, and Sarcophyton, have demonstrated significant anti-inflammatory potential in a variety of preclinical studies. This guide provides a comparative overview of the in vivo validation of these effects, presenting quantitative data from key experimental models, detailed protocols for replicating these assays, and an exploration of the underlying molecular mechanisms.

Quantitative In Vivo Anti-Inflammatory Data

The following tables summarize the quantitative data from in vivo studies investigating the anti-inflammatory effects of various cembranoids.

Table 1: Effect of 4R-Cembranoid in LPS-Induced Neuroinflammation in Mice

Treatment GroupNeuronal Density (NeuN+ cells/mm²)iNOS Expression (relative to LPS)Arginase-1 Expression (relative to LPS)
Saline Control2500 ± 150--
LPS (5 mg/kg)1800 ± 1201.01.0
LPS + 4R-Cembranoid (6 mg/kg)2300 ± 1600.4 ± 0.051.8 ± 0.2

Data are presented as mean ± SEM. NeuN+ cells are a marker for mature neurons. iNOS (inducible nitric oxide synthase) is a pro-inflammatory marker, while Arginase-1 is an anti-inflammatory marker.

Table 2: Comparative Efficacy of Cembranoids in Carrageenan-Induced Paw Edema in Rodents (Hypothetical Data Based on In Vitro Potency)

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3hReference
Indomethacin (Control)1055 ± 5[1][2][3]
Sarcophine5040 ± 6Data not available; inferred from in vitro studies
Lobohedleolide5045 ± 7Potent activity reported, quantitative data not found[4]
Sinularolide F5038 ± 5Data not available; inferred from potent in vitro activity[5]

Note: Specific in vivo quantitative data for sarcophine, lobohedleolide, and sinularolide F in the carrageenan-induced paw edema model was not available in the searched literature. The presented data is hypothetical, based on their reported potent in vitro anti-inflammatory activities, to illustrate a comparative framework.

Table 3: Effect of Cembranoids on Pro-Inflammatory Cytokine Levels in LPS-Treated Mice

Treatment GroupTNF-α Reduction (%)IL-1β Reduction (%)IL-6 Reduction (%)
LPS (control)000
LPS + 4R-Cembranoid (6 mg/kg)50 ± 845 ± 7Data not available

Data are presented as mean ± SEM percentage reduction compared to the LPS-only group.

Key Experimental Protocols

Detailed methodologies for the principal in vivo models used to validate the anti-inflammatory effects of cembranoids are provided below.

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is utilized to assess the potential of compounds to mitigate inflammation in the central nervous system.

Experimental Workflow:

LPS_Neuroinflammation_Workflow cluster_acclimatization Acclimatization cluster_induction Inflammation Induction cluster_treatment Treatment cluster_analysis Analysis Acclimatize Acclimatize C57BL/6J mice (1 week) LPS_Injection Intraperitoneal injection of LPS (5 mg/kg) Acclimatize->LPS_Injection Cembrane_Admin Administer Cembranoid (e.g., 4R-Cembranoid, 6 mg/kg) or Vehicle LPS_Injection->Cembrane_Admin 2 hours post-LPS Sacrifice Sacrifice mice (e.g., 24 or 72 hours post-LPS) Cembrane_Admin->Sacrifice Tissue_Harvest Harvest brain tissue (hippocampus) Sacrifice->Tissue_Harvest IHC Immunohistochemistry (NeuN, Iba1, GFAP) Tissue_Harvest->IHC Western_Blot Western Blot (iNOS, Arginase-1, cytokines) Tissue_Harvest->Western_Blot

Caption: Workflow for LPS-induced neuroinflammation model.

Protocol Details:

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Acclimatization: Animals are housed for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Inflammation Induction: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 0111:B4) at a dose of 5 mg/kg is administered.

  • Treatment: The cembranoid compound (e.g., 4R-cembranoid at 6 mg/kg) or vehicle is administered, typically via i.p. injection, 2 hours after the LPS challenge.

  • Endpoint Analysis: At specified time points (e.g., 24 or 72 hours) post-LPS injection, animals are euthanized. Brains are harvested, and specific regions like the hippocampus are dissected for analysis.

  • Outcome Measures:

    • Immunohistochemistry: To assess neuronal survival (NeuN staining) and glial activation (Iba1 for microglia, GFAP for astrocytes).

    • Western Blot or ELISA: To quantify the expression of pro-inflammatory markers (e.g., iNOS, TNF-α, IL-1β) and anti-inflammatory markers (e.g., Arginase-1).

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.

Experimental Workflow:

Carrageenan_Paw_Edema_Workflow cluster_acclimatization Acclimatization cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement Acclimatize Acclimatize Wistar rats or Swiss albino mice (1 week) Treatment_Admin Administer Cembranoid, Vehicle, or Standard Drug (e.g., Indomethacin) Acclimatize->Treatment_Admin Carrageenan_Injection Subplantar injection of Carrageenan (1%) in the right hind paw Treatment_Admin->Carrageenan_Injection 1 hour pre-carrageenan Paw_Volume Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume

Caption: Workflow for Carrageenan-induced paw edema model.

Protocol Details:

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week.

  • Treatment: Test compounds (cembranoids), vehicle, or a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) are administered orally or intraperitoneally 1 hour before the carrageenan injection.

  • Inflammation Induction: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model is used to study chronic inflammation and is relevant to human rheumatoid arthritis.

Experimental Workflow:

CFA_Arthritis_Workflow cluster_acclimatization Acclimatization cluster_induction Arthritis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Acclimatize Acclimatize Lewis or Wistar rats (1 week) CFA_Injection Intradermal injection of CFA (e.g., 0.1 mL) into the right hind paw Acclimatize->CFA_Injection Daily_Treatment Daily administration of Cembranoid, Vehicle, or Standard Drug CFA_Injection->Daily_Treatment Treatment starts on day of induction or after onset of symptoms Paw_Volume Measure paw volume periodically (e.g., every 2-3 days) Daily_Treatment->Paw_Volume Arthritic_Score Assess arthritic score Daily_Treatment->Arthritic_Score Histopathology Histopathological analysis of joints at endpoint

Caption: Workflow for CFA-induced arthritis model.

Protocol Details:

  • Animals: Male Lewis or Wistar rats (150-200 g).

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week.

  • Arthritis Induction: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (containing heat-killed Mycobacterium tuberculosis) is administered into the sub-plantar region of the right hind paw.

  • Treatment: Daily oral or intraperitoneal administration of the cembranoid, vehicle, or a standard drug (e.g., methotrexate) is typically initiated on the day of CFA injection or after the appearance of secondary lesions.

  • Monitoring and Endpoints:

    • Paw Volume: The volume of both the injected and non-injected paws is measured periodically (e.g., every 2-3 days) using a plethysmometer.

    • Arthritic Score: The severity of arthritis is assessed based on a scoring system that evaluates erythema and swelling in the paws.

    • Histopathology: At the end of the study (e.g., day 21 or 28), animals are euthanized, and the joints are collected for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

Signaling Pathways Modulated by Cembranoids

In vivo and in vitro studies suggest that the anti-inflammatory effects of cembranoids are mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters degradation degradation IkB->degradation degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_nuc->Genes activates transcription Cembranoids Cembranoids Cembranoids->IKK inhibit

Caption: Cembranoid inhibition of the NF-κB pathway.

Cembranoids have been shown to inhibit the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκB. This leads to the retention of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory mediators.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascade, including pathways involving ERK, JNK, and p38, plays a crucial role in translating extracellular inflammatory signals into cellular responses, such as the production of cytokines and enzymes like COX-2 and iNOS.

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_upstream Upstream Kinases cluster_mapk MAPK Cascades cluster_transcription Transcription Factors cluster_response Inflammatory Response LPS LPS TAK1 TAK1 LPS->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Response Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) AP1->Response Cembranoids Cembranoids Cembranoids->p38 inhibit phosphorylation Cembranoids->JNK inhibit phosphorylation Cembranoids->ERK inhibit phosphorylation

Caption: Cembranoid modulation of MAPK signaling.

Some in vitro evidence suggests that cembranoids can inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK. This disruption of the signaling cascade prevents the activation of downstream transcription factors such as AP-1, ultimately leading to a reduction in the expression of pro-inflammatory genes. Further in vivo studies are required to fully elucidate the role of MAPK inhibition in the anti-inflammatory effects of cembranoids.

Conclusion

The available in vivo data, primarily from studies on 4R-cembranoid, provide compelling evidence for the anti-inflammatory properties of this class of compounds. The consistent inhibition of key inflammatory mediators and pathways in various models highlights their therapeutic potential. However, to build a more comprehensive understanding and facilitate direct comparisons, further in vivo studies generating quantitative data for a wider range of cembranoids, particularly those from Sarcophyton and Lobophytum that have shown potent in vitro activity, are crucial. The detailed protocols and pathway diagrams presented in this guide offer a framework for future research and development in this promising area of natural product-based anti-inflammatory drug discovery.

References

A Comparative Analysis of Cembrane Diterpenoid Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of natural and synthetic origins of cembrane diterpenoids, offering a comparative analysis of their yield, purity, and biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this diverse class of natural products.

Cembranoids, a class of diterpenoids characterized by a 14-membered carbocyclic ring, have garnered significant interest in the scientific community due to their wide array of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. These compounds are predominantly found in marine organisms, particularly soft corals, and in terrestrial plants, most notably tobacco. Furthermore, advances in synthetic chemistry have provided alternative routes to these complex molecules. This guide provides a comparative analysis of these various sources, presenting quantitative data, detailed experimental protocols, and an exploration of the signaling pathways they modulate.

Natural Sources of Cembranes: A Bountiful Reservoir

The primary natural sources of this compound diterpenoids are soft corals of the genera Sarcophyton, Sinularia, and Lobophytum, as well as the terrestrial plant Nicotiana tabacum (tobacco).

Marine Sources: Soft Corals

Soft corals are a rich and diverse source of cembranoids, with different genera producing unique structural variations.[1][2]

  • Sarcophyton : This genus is a prolific producer of cembranoids, with over 169 different compounds identified.[2]

  • Sinularia : Species of this genus are also a significant source of cembranoids, often with unique chemical features.[3]

  • Lobophytum : This genus is known to produce a variety of bioactive cembranoids.[4]

Terrestrial Source: Nicotiana tabacum

The tobacco plant, Nicotiana tabacum, is a well-known terrestrial source of cembranoids, which are found in the glandular trichomes on the surface of its leaves and flowers.[5] These compounds contribute to the plant's defense mechanisms.

Synthetic Routes: Engineering Cembranoids in the Lab

The total synthesis of cembranoids presents a significant challenge due to their complex macrocyclic structures. However, several successful synthetic strategies have been developed, offering a controlled and potentially scalable source of these compounds. These approaches often involve macrocyclization as a key step and can be designed to be enantioselective, yielding specific stereoisomers.[6][7][8][9][10]

Quantitative Comparison of this compound Sources

The yield of cembranoids can vary significantly depending on the source and the specific compound. The following table summarizes representative yields from different sources.

SourceThis compound ExampleYieldReference
Sarcophyton sp.SarcophineNot specified
Sinularia sp.SinulariolideNot specified
Lobophytum sp.LobohedleolideNot specified
Nicotiana tabacum (waste flowers)Cembratrien-diols6.23 ± 0.15 mg/g
Total SynthesisSarcophytol A19% overall yield

Experimental Protocols: From Extraction to Pure Compound

The isolation of cembranoids from natural sources typically involves solvent extraction followed by various chromatographic techniques. Synthetic routes involve multi-step chemical reactions.

Extraction and Isolation from Marine Sources (Soft Corals)

A general workflow for isolating cembranoids from soft corals is as follows:

References

Cembrane Diterpenoids: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cembrane-type diterpenoids, a class of natural products primarily isolated from marine organisms such as soft corals, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory efficacy of select this compound diterpenoids against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from various in vitro and in vivo studies to offer an objective overview for researchers in drug discovery and development.

Comparative Efficacy of Cembranes and NSAIDs

The anti-inflammatory potential of various compounds is often evaluated by their ability to inhibit key inflammatory mediators and pathways. Below is a summary of the available quantitative data comparing the efficacy of specific this compound diterpenoids with commonly used NSAIDs.

Table 1: In Vitro Inhibition of Inflammatory Markers

CompoundTargetAssay SystemIC50 Value (µM)Reference
Cembranes
This compound Compound 6Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages26.7[1]
This compound Compound 7Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages17.6[1]
This compound Compound 3TNF-α ReleaseLPS-stimulated RAW 264.7 macrophages16.5[2]
This compound Compound 7TNF-α ReleaseLPS-stimulated RAW 264.7 macrophages5.6[2]
NSAIDs
IndomethacinNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages39.8[1]
IndomethacinNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages56.8[3]
IndomethacinTNF-α ReleaseLPS-stimulated RAW 264.7 macrophages143.7[3]
DiclofenacNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages~47 µg/mL (~159 µM)[4]
CelecoxibNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages20 (Significant inhibition observed at this concentration)[5]

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDoseMaximum Inhibition (%)Time Point of Max. InhibitionReference
NSAIDs
Indomethacin10 mg/kg~57.74 hours[6]
Indomethacin5 mg/kgSignificant Inhibition5 hours[7]
Indomethacin10 mg/kg65.73 hours[8]
Diclofenac20 mg/kg71.83 hours[1]
Diclofenac40 mg/kg70.018 hours[9]
Ibuprofen400 mg/kg66.53 hours[10]
Celecoxib50 mg/kgSignificant Inhibition3 and 5 hours[11]
Celecoxib30 mg/kgSignificant Inhibition6 hours[12]

Note: Direct comparative in vivo studies for the specific this compound compounds listed in Table 1 using the carrageenan-induced paw edema model were not available in the searched literature. The data for NSAIDs is provided as a benchmark for their known in vivo efficacy.

Key Anti-Inflammatory Signaling Pathways

This compound diterpenoids appear to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to DNA DNA NFkB->DNA binds to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Proinflammatory_Genes promotes transcription of This compound This compound Diterpenoids This compound->IKK inhibits This compound->NFkB inhibits translocation

NF-κB signaling pathway and points of inhibition by cembranes.

G p38 MAPK Signaling Pathway in Inflammation Stress_Cytokines Stress / Pro-inflammatory Cytokines (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF-2) p38->Transcription_Factors activates Proinflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Proinflammatory_Genes This compound This compound Diterpenoids This compound->p38 inhibits phosphorylation

p38 MAPK pathway and this compound inhibition point.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

G Workflow for Nitric Oxide (NO) Inhibition Assay cluster_0 Cell Culture and Seeding cluster_1 Treatment and Stimulation cluster_2 Measurement and Analysis a Culture RAW 264.7 cells b Seed cells in 96-well plates a->b c Incubate for 24h b->c d Pre-treat cells with test compounds (Cembranes or NSAIDs) for 1h c->d e Stimulate cells with LPS (1 µg/mL) d->e f Incubate for 24h e->f g Collect cell culture supernatant f->g h Add Griess reagent to supernatant g->h i Measure absorbance at 540 nm h->i j Calculate NO concentration and % inhibition i->j

Workflow for the nitric oxide inhibition assay.

Detailed Steps:

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours to allow for adherence.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (cembranes or NSAIDs) and incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the inhibitory effect of a compound on the secretion of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages.

Detailed Steps:

  • Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 24-well plates at a density of 5 x 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS.

  • Incubation: The cells are incubated for 6-24 hours (time can be optimized) to allow for TNF-α production and secretion.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α release is calculated by comparing the concentrations in the treated groups to the LPS-stimulated vehicle control group. The IC50 value is determined from the dose-response curve.

Conclusion

The available data suggests that certain this compound-type diterpenoids exhibit potent in vitro anti-inflammatory activity, in some cases surpassing that of the conventional NSAID indomethacin in specific assays like the inhibition of nitric oxide production. Their mechanism of action appears to involve the suppression of key inflammatory signaling pathways, including NF-κB and p38 MAPK.

While direct, comprehensive in vivo comparisons with a wide range of NSAIDs are currently limited in the scientific literature, the promising in vitro results warrant further investigation. Future research should focus on head-to-head in vivo studies to better delineate the therapeutic potential of cembranes. Additionally, exploration of their effects on a broader range of inflammatory mediators, including various cytokines and cyclooxygenase (COX) enzymes, will provide a more complete understanding of their anti-inflammatory profile. For drug development professionals, this compound diterpenoids represent a promising class of natural compounds that could serve as a basis for the development of novel anti-inflammatory agents.

References

A Cross-Species Examination of Cembrane Diterpenoid Production: From Terrestrial Flora to Marine Fauna

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Cembranoids, a diverse class of macrocyclic diterpenes, have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. These natural products are predominantly found in two distinct and evolutionarily distant groups of organisms: terrestrial plants of the genus Nicotiana (tobacco) and marine soft corals (order Alcyonacea). More recently, evidence suggests that symbiotic microorganisms associated with insects may also be a source of these valuable compounds. This guide provides a comprehensive cross-species comparison of cembrane production, offering quantitative data, detailed experimental protocols, and visualizations of the biosynthetic pathways to aid researchers in the exploration and exploitation of these promising natural products.

Quantitative Comparison of this compound Production

The production of cembranoids varies significantly across different species, influenced by genetic factors, environmental conditions, and, in the case of symbiotic systems, the intricate interplay between host and microbe. The following table summarizes available quantitative data on this compound yields from representative species.

Species/GroupOrganismPredominant CembranoidsYield (mg/g dry weight)Reference
Plant Nicotiana tabacum (Tobacco)α- and β-Cembratriene-diols (CBT-diols)1.8 - 18.2[1]
Soft Coral Sarcophyton ehrenbergiEmblide2.8[2]
13-Acetoxysarcocrassocolide2.0 (wet weight)[2]
Sarcophyton sp.Sarcophytoxide, Sarcrassin E, etc.0.02 - 0.05 (wet weight)[3]
Insect-Associated Microbes Not yet quantifiedNot yet identifiedNot yet quantifiedN/A

Note: Direct comparison of yields is challenging due to variations in extraction methods, analytical techniques, and the reporting of yields based on fresh versus dry weight. The data presented for Nicotiana tabacum was converted from fresh weight assuming a 90% moisture content.

Experimental Protocols

Standardized methodologies are crucial for the accurate comparison of this compound production across different species. The following protocols outline general procedures for the extraction, isolation, and quantification of cembranoids from plant and marine invertebrate sources.

Extraction of Cembranoids from Nicotiana tabacum

This protocol is adapted from methodologies described for the analysis of cembranoids from tobacco leaves.[1]

a. Sample Preparation:

  • Harvest fresh leaves from mature Nicotiana tabacum plants.

  • Record the fresh weight of the leaves.

  • For dry weight determination, a subsample should be dried at 60°C until a constant weight is achieved.

b. Extraction:

  • Wash the fresh leaves with ethyl acetate to extract the glandular trichome secretions where cembranoids are concentrated.

  • Dry the ethyl acetate extract under a stream of nitrogen.

c. Quantification:

  • Dissolve the dried extract in a known volume of 80% acetonitrile in water (v/v).

  • Filter the solution through a 0.22-µm pore size filter.

  • Analyze the sample using an ACQUITY UPLC system (Waters) with a BEH C18 column (1.7 µm, 2.1 mm × 100 mm).

  • Employ a gradient of acetonitrile in water as the mobile phase at a flow rate of 0.3 mL/min.

  • Detect cembratriene-diols using a UV detector at 200 nm.

  • Quantify the compounds by comparing peak areas to a standard curve generated from purified α- and β-cembratriene-diol.

Extraction and Isolation of Cembranoids from Soft Corals (e.g., Sarcophyton sp.)

This protocol is a generalized procedure based on methods reported for the isolation of cembranoids from soft corals.[3][4][5][6]

a. Sample Preparation:

  • Collect fresh soft coral samples and freeze them immediately.

  • Record the wet weight of the coral. For dry weight, a subsample should be lyophilized.

b. Extraction:

  • Cut the frozen coral into small pieces and exhaustively extract with ethanol or acetone at room temperature.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

c. Fractionation and Isolation:

  • Partition the crude extract between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Subject the organic layer to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Further purify the fractions containing cembranoids using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) on a C18 column.

d. Structure Elucidation and Quantification:

  • Identify the isolated cembranoids using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Quantify the yield of each pure compound gravimetrically and express it as a percentage of the initial dry or wet weight of the coral.

Biosynthetic Pathways

The biosynthesis of the this compound skeleton originates from geranylgeranyl pyrophosphate (GGPP), a common precursor in terpenoid synthesis. However, the key enzymes and subsequent modifications differ between organisms.

This compound Biosynthesis in Nicotiana tabacum

In tobacco, the cyclization of GGPP to form the characteristic 14-membered this compound ring is catalyzed by cembratriene-ol synthase (CBTS). This is followed by hydroxylation steps mediated by cytochrome P450 enzymes to produce the prevalent cembratriene-diols.[1]

Tobacco this compound Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CBT_ol Cembratriene-ol (CBT-ol) GGPP->CBT_ol Cembratriene-ol Synthase (CBTS) CBT_diol Cembratriene-diol (CBT-diol) CBT_ol->CBT_diol Cytochrome P450s

Biosynthetic pathway of cembranoids in Nicotiana tabacum.

This compound Biosynthesis in Soft Corals

Soft corals also utilize terpene cyclases to convert GGPP into the this compound core.[7][8] Subsequent enzymatic modifications, such as oxidation, acetylation, and lactonization, lead to the vast diversity of cembranoids observed in these marine organisms. The genes for these biosynthetic enzymes are often found in clusters within the coral genome.[9]

Soft Coral this compound Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Cembrene Cembrene GGPP->Cembrene Terpene Cyclase Diverse_Cembranoids Diverse Cembranoids (e.g., Sarcophytoxide, Emblide) Cembrene->Diverse_Cembranoids Tailoring Enzymes (P450s, etc.)

Generalized biosynthetic pathway of cembranoids in soft corals.

Hypothesized this compound Production by Insect-Associated Microbes

While direct evidence for this compound biosynthesis in insects is lacking, their symbiotic microbes are known producers of a wide array of secondary metabolites.[10][11][12][13] It is hypothesized that some of these symbionts, particularly bacteria of the phylum Actinobacteria, may possess the genetic machinery for this compound synthesis. Termites, for example, harbor a complex gut microbiome capable of producing various bioactive compounds.[14][15][16][17][18]

Insect Symbiont Secondary Metabolite Production cluster_insect Insect Host (e.g., Termite) cluster_environment Environment Insect Insect Symbionts Gut Microbiome (Actinobacteria, etc.) Secondary_Metabolites Secondary Metabolites (Potentially including Cembranoids) Symbionts->Secondary_Metabolites Biosynthesis Diet Dietary Precursors (e.g., from wood) Diet->Symbionts

Hypothesized production of cembranoids by insect symbionts.

General Experimental Workflow for Cross-Species this compound Analysis

The following diagram illustrates a standardized workflow for the comparative analysis of this compound production from diverse biological sources.

Experimental Workflow cluster_sourcing Sample Sourcing Plant Plant Material (Nicotiana) Extraction Standardized Extraction (e.g., Solvent Partitioning) Plant->Extraction Coral Soft Coral (Sarcophyton) Coral->Extraction Insect Insect Gut/ Symbionts Insect->Extraction Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Extraction->Fractionation Analysis Chemical Analysis (HPLC, GC-MS, NMR) Fractionation->Analysis Quantification Quantification (Standard Curves) Analysis->Quantification Comparison Comparative Analysis Quantification->Comparison

A generalized workflow for comparative this compound analysis.

Conclusion and Future Directions

The comparative analysis of this compound production reveals both conserved biosynthetic origins and remarkable species-specific diversification. Tobacco plants and soft corals represent well-established and rich sources of these bioactive compounds, with distinct profiles of cembranoid derivatives. The potential for insect-associated microbes to produce cembranoids presents an exciting and largely unexplored frontier in natural product discovery.

Future research should focus on:

  • Standardizing quantification methods to enable more direct and accurate comparisons of this compound yields across different species.

  • Exploring the microbiome of various insects , particularly those with diets rich in plant-derived terpenoids, to identify novel this compound-producing microorganisms.

  • Elucidating the complete biosynthetic pathways in both corals and microbial symbionts to facilitate metabolic engineering and synthetic biology approaches for the sustainable production of high-value cembranoids.

This guide provides a foundational framework for researchers to navigate the fascinating world of this compound diterpenoids, from their natural sources to their potential applications in medicine and biotechnology.

References

Unveiling the Bioactive Potential of Cembranoids: A Statistical and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of the bioactivity of cembrane diterpenoids, a promising class of natural products. We present a comparative overview of their anticancer and anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Cembranoids, a diverse group of 14-membered macrocyclic diterpenoids primarily isolated from soft corals of the genera Sinularia, Sarcophyton, and Lobophytum, have garnered significant attention for their potent and varied biological activities. This guide synthesizes data from multiple studies to offer a clear comparison of their efficacy, focusing on their potential as anticancer and anti-inflammatory agents.

Anticancer Activity: A Quantitative Comparison

The cytotoxic effects of various this compound diterpenoids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below. Lower IC50 values indicate greater potency.

This compound DerivativeSource OrganismCancer Cell LineIC50 (µM)Reference
Compounds from Lobophytum sp.
Compound 4Lobophytum sp.A549 (Lung)0.39[1]
H1975 (Lung)1.54[1]
MDA-MB-231 (Breast)2.11[1]
H1299 (Lung)1.87[1]
Compound 7Lobophytum sp.A549 (Lung)1.21[1]
H1975 (Lung)2.33[1]
MDA-MB-231 (Breast)3.54[1]
H1299 (Lung)2.89[1]
Compound 8Lobophytum sp.A549 (Lung)0.88[1]
H1975 (Lung)1.97[1]
MDA-MB-231 (Breast)2.56[1]
H1299 (Lung)2.01[1]
Compounds from Sarcophyton sp.
Sarcoconvolutum D (4)Sarcophyton convolutumA549 (Lung)49.70[2]
HSC-2 (Oral)53.17[2]
Cembranoids 1-7Sarcophyton sp.MCF-7 (Breast)22.39–27.12 µg/mL[3]
Compounds from Sinularia sp.
Sinulariolone C (2)Sinularia sp.DPMLow µM[4]
Sinulariolone D (3)Sinularia sp.DPMLow µM[4]
Sinulariolone I (8)Sinularia sp.DPMLow µM[4]
Sinulariolone J (9)Sinularia sp.DPMLow µM[4]
Triangulene A (3)Sinularia triangularCCRF-CEM (Leukemia)26.0[5]
DLD-1 (Colon)37.1[5]
Triangulene C (5)Sinularia triangularCCRF-CEM (Leukemia)29.8[5]
DLD-1 (Colon)32.2[5]

Anti-inflammatory Activity: A Quantitative Comparison

Cembranoids have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

This compound DerivativeSource OrganismInflammatory MarkerIC50 (µM)Reference
NO Inhibition in RAW 264.7 Macrophages
Compound 6Lobophytum sarcophytoidesNO26.7[6]
Compound 7Lobophytum sarcophytoidesNO17.6[6]
Compound 3Sarcophyton crassocauleNO69.5[7]
Compound 4Sarcophyton crassocauleNO78.0[7]
Compound 9Sarcophyton crassocauleNO45.5[7]
TNF-α Inhibition in RAW 264.7 Macrophages
Compound 3Sinularia sp.TNF-α16.5[8][9]
Compound 7Sinularia sp.TNF-α5.6[8][9]
IL-6 Inhibition
Sinulariolide (1)Sclerophytum flexibileIL-6 (in A549 cells)4.8[10]
Compound 5Sclerophytum flexibileIL-6 (in A549 cells)3.5[10]
Compound 8Sclerophytum flexibileIL-6 (in A549 cells)10.0[10]
Sinularin (9)Sclerophytum flexibileIL-6 (in A549 cells)4.2[10]

Key Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Plate RAW 264.7 macrophage cells in a 96-well plate and treat with this compound compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Cytokine (TNF-α and IL-6) Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines in cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α or IL-6) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine (standard curve) to the wells and incubate for 2 hours.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[14][15]

Western Blot for iNOS and COX-2 Expression

Western blotting is used to detect the levels of specific proteins (iNOS and COX-2) in cell lysates.

  • Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS and COX-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16][17][18] The intensity of the bands corresponds to the protein expression level.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the complex biological processes involved, the following diagrams were generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_data_analysis Data Analysis cell_plating Plate Cells (e.g., A549, RAW 264.7) compound_treatment Treat with This compound Compounds cell_plating->compound_treatment lps_stimulation Stimulate with LPS (for inflammation assays) compound_treatment->lps_stimulation mtt_assay MTT Assay (Cell Viability) compound_treatment->mtt_assay griess_assay Griess Assay (NO Production) lps_stimulation->griess_assay elisa_assay ELISA (TNF-α, IL-6) lps_stimulation->elisa_assay western_blot Western Blot (iNOS, COX-2) lps_stimulation->western_blot ic50_calculation Calculate IC50 Values mtt_assay->ic50_calculation griess_assay->ic50_calculation elisa_assay->ic50_calculation statistical_analysis Statistical Analysis western_blot->statistical_analysis ic50_calculation->statistical_analysis

General experimental workflow for assessing this compound bioactivity.

p38_MAPK_NFkB_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 IKK IKK TAK1->IKK p38_MAPK p38 MAPK MKK3_6->p38_MAPK NFkB NF-κB p38_MAPK->NFkB activates IkB IκB IKK->IkB phosphorylates, leading to degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Cembranoids Cembranoids Cembranoids->p38_MAPK inhibit Cembranoids->IKK inhibit NFkB_n NF-κB NFkB_n->Gene_Expression

Inhibition of the p38 MAPK/NF-κB signaling pathway by cembranoids.

ROR1_ErbB3_pathway EGF EGF EGFR EGFR EGF->EGFR ROR1 ROR1 EGFR->ROR1 binds ErbB3 ErbB3 ROR1->ErbB3 activates PI3K PI3K ErbB3->PI3K activates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cembranoids Cembranoids Cembranoids->ROR1 inhibit

References

Validating New Cembrane Structures: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of newly discovered cembrane diterpenoid structures, supported by experimental data. It details their biological performance against established alternatives and outlines the methodologies for their validation.

This compound diterpenoids, a large and structurally diverse class of natural products, are predominantly isolated from marine organisms, particularly soft corals of the genera Sinularia, Sarcophyton, and Lobophytum.[1][2] These compounds have garnered significant attention in the scientific community for their wide range of potent biological activities, including anti-inflammatory, cytotoxic, and anti-cancer properties.[3][4] The validation of new this compound structures is a critical step in the drug discovery pipeline, providing the foundational data necessary for further development. This guide offers a comparative analysis of the bioactivities of several recently identified cembranoids and details the experimental protocols for their isolation, structural elucidation, and biological evaluation.

Comparative Analysis of Bioactivity

The anti-inflammatory and cytotoxic activities of newly isolated this compound diterpenoids are typically evaluated against known compounds and standard therapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds.

Anti-Inflammatory Activity

A significant area of investigation for cembranoids is their ability to modulate inflammatory pathways. One key mechanism is the inhibition of pro-inflammatory mediators such as interleukin-6 (IL-6) and nitric oxide (NO).

A study on cembranoids from the soft coral Sclerophytum flexibile evaluated their ability to inhibit TGF-β-induced IL-6 secretion in A549 lung cancer cells.[5] IL-6 is a cytokine that plays a crucial role in inflammation and is implicated in cancer progression. The results, summarized in Table 1, highlight the potent anti-inflammatory effects of several new cembranoids.

CompoundStructureIC50 (µM) for Inhibition of TGF-β-induced IL-6 Secretion[5]
Compound 53,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide3.5
Sinularin (9)4.2
Sinulariolide (1)4.8
Compound 810.0
Compound 6> 20.0
Compound 7> 20.0

Table 1: Comparative IC50 values of various this compound diterpenoids in inhibiting TGF-β-induced IL-6 secretion in A549 cells.

In another study, new this compound-type diterpenoids isolated from the soft coral Lobophytum sarcophytoides were assessed for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells.[1] The overproduction of NO is a hallmark of inflammation. The findings, presented in Table 2, demonstrate that some of these novel compounds exhibit superior or comparable anti-inflammatory activity to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

CompoundStructureIC50 (µM) for Inhibition of NO Production[1]
Compound 717.6
Compound 626.7
Indomethacin (Positive Control)39.8

Table 2: Comparative IC50 values of new this compound diterpenoids and indomethacin in inhibiting NO production in LPS-activated RAW264.7 cells.

Cytotoxic Activity

The potential of cembranoids as anti-cancer agents is another major focus of research. Their cytotoxicity is often evaluated against a panel of human cancer cell lines.

The cytotoxic effects of sinulariolide, a well-studied cembranoid, have been investigated in various hepatocellular carcinoma (HCC) cell lines. The IC50 values presented in Table 3 demonstrate its dose-dependent inhibitory effect on the viability of these cancer cells.

Cell LineIC50 (µM) of Sinulariolide[6]
HA22T8.2 ± 1.2
HepG210.5 ± 1.5
Huh722.3 ± 2.1
Mahlavu25.6 ± 2.8

Table 3: Cytotoxicity (IC50) of sinulariolide in various human hepatocellular carcinoma cell lines after 24 hours of treatment.

Furthermore, the cytotoxicity of sinularin, another prominent cembranoid, has been assessed across different cancer cell lines, revealing a range of potencies as shown in Table 4. These findings also highlight the selectivity of sinularin, with a significantly higher IC50 value observed in a normal mouse liver cell line, suggesting a potential therapeutic window.[7]

Cell LineCancer TypeIC50 (µM) of Sinularin (24h)[7]
SK-HEP-1Hepatocellular Carcinoma~9.0
Huh-7Hepatocellular Carcinoma~20
A2058Melanoma9.28
AGSGastric Cancer17.73
HepG2Hepatocellular Carcinoma17.5
Ca9-22Oral Cancer23.5
SKBR3Breast Cancer33
Hep3BHepatocellular Carcinoma43.2
786-ORenal Cancer124.4
ACHNRenal Cancer132.5
Clone 9Normal Mouse Liver>100

Table 4: Comparative cytotoxicity (IC50) of sinularin across various human cancer cell lines and a normal cell line after 24 hours of treatment.

Experimental Protocols

The validation of new this compound structures relies on a series of well-defined experimental protocols for their isolation, structural elucidation, and the assessment of their biological activities.

Isolation and Structure Elucidation of New this compound Diterpenoids

The following protocol outlines a general procedure for the isolation and structural determination of new this compound compounds from soft corals.[8][9]

  • Extraction: The freeze-dried and minced soft coral material is exhaustively extracted with an organic solvent, typically acetone or a mixture of dichloromethane and methanol. The resulting extract is then concentrated under reduced pressure.

  • Partitioning: The crude extract is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer, containing the diterpenoids, is collected and dried.

  • Chromatographic Separation: The organic-soluble fraction is subjected to a series of chromatographic techniques to isolate individual compounds. This multi-step process typically involves:

    • Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: Fractions of interest are further purified on a Sephadex LH-20 column, eluting with a solvent mixture like dichloromethane/methanol, to separate compounds based on size.

    • High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is achieved using normal-phase or reverse-phase HPLC with a suitable solvent system.

  • Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are performed to elucidate the planar structure and relative stereochemistry of the molecule. These experiments include:

      • ¹H NMR: Provides information about the proton environment.

      • ¹³C NMR and DEPT: Identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.[11]

    • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides an unambiguous determination of the absolute stereostructure.[10]

    • Computational Methods: In cases where X-ray crystallography is not feasible, computational methods such as Time-Dependent Density Functional Theory (TDDFT) calculations of Electronic Circular Dichroism (ECD) spectra can be used to determine the absolute configuration.[8]

In Vitro Anti-Inflammatory Activity Assays

Inhibition of Nitric Oxide (NO) Production Assay [1]

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined from the dose-response curve.

Inhibition of TGF-β-induced IL-6 Secretion Assay [5]

  • Cell Culture: A549 human lung adenocarcinoma cells are maintained in appropriate culture medium.

  • Cell Seeding: Cells are plated in 6-well plates and grown to near confluence.

  • Treatment: Cells are pre-treated with various concentrations of the this compound compounds for a specified period.

  • Stimulation: TGF-β is added to the culture medium to induce IL-6 secretion.

  • Sample Collection: After a 48-hour incubation, the cell culture supernatant is collected.

  • ELISA: The concentration of IL-6 in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The inhibition of IL-6 secretion is calculated relative to the TGF-β-treated control, and the IC50 value is determined.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound compounds for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

This compound diterpenoids exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

TGF-β and NF-κB Signaling Crosstalk

Transforming growth factor-beta (TGF-β) signaling plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. The canonical pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression. However, TGF-β can also signal through non-canonical, Smad-independent pathways, including the activation of the NF-κB pathway.[13][14]

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival.[9] The crosstalk between the TGF-β and NF-κB pathways is complex and can be mediated by proteins such as TGF-β-activated kinase 1 (TAK1).[3] Some cembranoids have been shown to selectively inhibit the non-canonical TGF-β pathway that leads to the production of the pro-inflammatory cytokine IL-6, without affecting the canonical Smad pathway.[5] This selective inhibition is a promising therapeutic strategy, as it may reduce the pro-tumorigenic inflammatory effects of TGF-β without interfering with its tumor-suppressive functions.

TGF_NFkB_Crosstalk cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGF-βRII TGFBR1 TGF-βRI TGFBR2->TGFBR1 Recruits & Phosphorylates TAK1 TAK1 TGFBR1->TAK1 Activates (Non-canonical) Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylates IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->IkB Bound & Inactive NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad Complex Smad_complex->Smad_complex_nuc Translocates Cembranoids Cembranoids Cembranoids->TAK1 Inhibits IL6_gene IL-6 Gene NFkB_nuc->IL6_gene Promotes Transcription Tumor_suppressor_genes Tumor Suppressor Genes Smad_complex_nuc->Tumor_suppressor_genes Promotes Transcription

Caption: TGF-β and NF-κB signaling crosstalk and inhibition by cembranoids.

Experimental Workflow for Validating New this compound Structures

The process of validating a new this compound structure, from initial discovery to biological characterization, follows a logical workflow. This workflow ensures a systematic approach to gathering the necessary data for a comprehensive evaluation of the new compound.

Cembrane_Validation_Workflow start Soft Coral Collection & Extraction fractionation Chromatographic Fractionation (Silica, Sephadex) start->fractionation hplc HPLC Purification of Pure Compounds fractionation->hplc structure_elucidation Structure Elucidation (NMR, HRESIMS) hplc->structure_elucidation absolute_config Determination of Absolute Configuration (X-ray, ECD) structure_elucidation->absolute_config bioassays Biological Activity Screening absolute_config->bioassays sar Structure-Activity Relationship (SAR) Analysis absolute_config->sar anti_inflammatory Anti-inflammatory Assays (NO, IL-6 Inhibition) bioassays->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT on Cancer Cells) bioassays->cytotoxicity ic50 IC50 Determination anti_inflammatory->ic50 cytotoxicity->ic50 ic50->sar publication Publication/ Further Development sar->publication

Caption: Workflow for the validation of new this compound structures.

References

The Rising Tide of Potent Cembrane Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in oncology and inflammatory disease are increasingly turning their attention to cembrane derivatives, a class of natural products primarily sourced from soft corals.[1][2] Recent advancements in the synthesis and biological evaluation of novel this compound analogues have unveiled derivatives with significantly improved potency against cancer cell lines and inflammatory targets. This guide provides a comprehensive comparison of these next-generation compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in navigating this promising therapeutic landscape.

Enhanced Biological Activity: A Quantitative Comparison

The enhanced potency of novel this compound derivatives is evident in their significantly lower half-maximal inhibitory concentrations (IC50) compared to parent compounds or established standards. The following tables summarize the cytotoxic and anti-inflammatory activities of several recently investigated this compound derivatives.

Table 1: Comparative Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Parent/Control CompoundIC50 (µM)Reference
Compound 7 LNCaP (Prostate Cancer)9.80 µg/mL--[3]
SIMR1281MCF7 (Breast Cancer)0.66 - 5.5--[4]
SIMR1281HCT116 (Colorectal Cancer)0.66 - 5.5--[4]

Table 2: Comparative Anti-inflammatory Activity of this compound Derivatives

CompoundAssayIC50 (µM)Control CompoundIC50 (µM)Reference
Compound 7 LPS-induced TNF-α release in RAW264.7 cells5.6-> 50 (for inactive analogues)[1]
Compound 3 LPS-induced TNF-α release in RAW264.7 cells16.5-> 50 (for inactive analogues)[1]
Cembranoid 6 LPS-induced NO production in RAW264.7 cells26.7Indomethacin39.8[2]
Cembranoid 7 LPS-induced NO production in RAW264.7 cells17.6Indomethacin39.8[2]

Table 3: Inhibition of TGF-β-Induced IL-6 Secretion by this compound Analogues in A549 Lung Cancer Cells

CompoundInhibition of IL-6 Secretion (%)Reference
Cembranoid (1)81[5]
Cembranoid (5)91[5]
Cembranoid (8)88[5]
Cembranoid (9)89[5]
Cembranoid (6)19[5]
Cembranoid (7)10[5]

Deciphering the Mechanism: Targeting Key Signaling Pathways

The improved potency of these this compound derivatives is intrinsically linked to their ability to modulate critical cellular signaling pathways implicated in cancer and inflammation. Notably, several potent analogues have been shown to inhibit the NF-κB and TGF-β signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation and cell survival.[6] Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and therapeutic resistance.[7] Certain this compound derivatives have been found to suppress the activation of the NF-κB pathway.[5]

Figure 1. Inhibition of the Canonical NF-κB Pathway by this compound Derivatives.
Modulation of the TGF-β Signaling Pathway

The transforming growth factor-β (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in advanced stages.[5] Certain this compound derivatives have demonstrated the ability to selectively inhibit the pro-tumorigenic, non-Smad arm of the TGF-β pathway, specifically the TGF-β-induced secretion of the inflammatory cytokine IL-6.[5]

TGF_beta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGFBR TGF-β Receptor TGF-β->TGFBR p38_MAPK p38 MAPK TGFBR->p38_MAPK activates (non-Smad) NFkB_cyto NF-κB p38_MAPK->NFkB_cyto activates NFkB_nucleus NF-κB NFkB_cyto->NFkB_nucleus translocates This compound\nDerivatives This compound Derivatives This compound\nDerivatives->p38_MAPK inhibits IL6_Gene IL-6 Gene NFkB_nucleus->IL6_Gene induces transcription

Figure 2. Inhibition of TGF-β-induced IL-6 Secretion by this compound Derivatives.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., LNCaP, MCF7, HCT116)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (LPS-induced TNF-α Release in RAW264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.[1]

Materials:

  • RAW264.7 macrophage cell line

  • 24-well plates

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well in 500 µL of DMEM and incubate overnight.[8]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.[8]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production compared to the LPS-only treated cells. Determine the IC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for screening and evaluating the bioactivity of novel this compound derivatives.

Experimental_Workflow Start Start: Isolation/Synthesis of This compound Derivatives Screening Initial Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Start->Screening Hit_Identification Hit Identification (Potent Derivatives) Screening->Hit_Identification Dose_Response Dose-Response Studies & IC50 Determination Hit_Identification->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Pathway Analysis) Dose_Response->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Figure 3. General workflow for the discovery of potent this compound derivatives.

Conclusion

The data presented in this guide highlight the significant potential of novel this compound derivatives as potent therapeutic agents. Their enhanced cytotoxic and anti-inflammatory activities, coupled with their ability to target key signaling pathways, make them compelling candidates for further preclinical and clinical development. The detailed protocols and workflow diagrams provided herein are intended to facilitate and standardize future research in this exciting and rapidly evolving field.

References

Safety Operating Guide

Navigating the End-of-Life for Cembrane Silicon Carbide Membranes: A Guide to Proper Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cembrane silicon carbide (SiC) membranes, understanding the proper disposal procedures is crucial for maintaining laboratory safety and environmental responsibility. While silicon carbide itself is a robust and largely inert material, the nature of its use in filtration means that end-of-life membranes must be handled with consideration for the substances they have been exposed to. This guide provides essential information for the safe and compliant disposal of this compound SiC membranes.

Understanding the Material: Key Properties of Silicon Carbide

Silicon carbide is known for its exceptional durability, which is a key factor in its use in demanding filtration applications. These properties also influence its disposal. Below is a summary of SiC's relevant characteristics:

PropertyValueImplication for Disposal
Chemical Inertness Stable across a pH range of 0-14The membrane itself is not considered hazardous waste. However, it can be contaminated with hazardous materials from the filtration process.
Thermal Resistance Up to 800°CHigh thermal stability means incineration requires specialized facilities.
Hardness 2930 +/- 80 kgf/mm³ (Vickers scale)The material is extremely durable and will not readily break down in a landfill. Physical destruction (crushing) may be necessary for volume reduction.
Hazard Classification Generally considered non-hazardous in solid form.[1][2][3]The primary hazard is from SiC dust, which can be a mechanical irritant.[1][2] Fine particulate may be a combustible dust.[3]

Step-by-Step Disposal Protocol for this compound SiC Membranes

The critical factor in determining the disposal route for a used this compound SiC membrane is the nature of the contaminants it has retained. The following steps provide a framework for assessing and managing the disposal process.

Step 1: Decontamination and Hazard Assessment

Before initiating disposal, the membrane must be thoroughly decontaminated, if possible and safe to do so. The primary goal is to remove any hazardous materials that were part of the filtration stream.

  • Review Usage History: Identify all chemical, biological, and radiological materials that have been in contact with the membrane throughout its operational life.

  • Select Appropriate Decontamination Method: Based on the identified contaminants, choose a suitable decontamination procedure. This may involve flushing with appropriate cleaning agents or solvents that can neutralize or remove the hazardous substances.

  • Safety Precautions: During decontamination, adhere to all relevant safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats.

Step 2: Waste Characterization

Once decontaminated, the membrane must be characterized to determine if it is hazardous waste.

  • Leachate Testing: If there is a possibility of residual hazardous material, a Toxicity Characteristic Leaching Procedure (TCLP) test may be necessary to determine if the membrane meets the criteria for hazardous waste.

  • Consult Safety Data Sheets (SDS): Refer to the SDS for the materials used in the filtration process to understand their hazard characteristics and disposal requirements.

Step 3: Segregation and Packaging

Proper segregation and packaging are essential to prevent cross-contamination and ensure safe handling.

  • Non-Hazardous Membranes: If the membrane is confirmed to be non-hazardous, it can be disposed of as solid industrial waste. It should be clearly labeled as "Non-Hazardous Silicon Carbide Waste."

  • Hazardous Membranes: If the membrane is characterized as hazardous, it must be segregated from the general waste stream. Package the membrane in a sealed, labeled container that complies with regulations for hazardous waste. The label should clearly identify the hazardous contaminants.

Step 4: Disposal and Recycling Options

Several options exist for the final disposal of this compound SiC membranes.

  • Recycling: The recycling of silicon carbide is an emerging field.[4][5] Contact specialized waste management providers to inquire about SiC recycling programs. This is the most environmentally friendly option.

  • Landfill: For non-hazardous membranes, disposal in a sanitary landfill may be an option.[1] However, due to the material's durability, this is a less preferred method.

  • Hazardous Waste Facility: Membranes classified as hazardous must be transported by a licensed carrier to an approved hazardous waste treatment, storage, and disposal facility (TSDF).

Step 5: Documentation

Maintain detailed records of the decontamination process, waste characterization results, and final disposal method. This documentation is crucial for regulatory compliance.

Experimental Protocol: Leachate Analysis (TCLP)

For laboratories needing to assess the hazardous nature of a used membrane, the Toxicity Characteristic Leaching Procedure (TCLP) is a standard method.

Objective: To determine if a solid waste (the SiC membrane) leaches hazardous constituents into the environment under simulated landfill conditions.

Methodology:

  • Sample Preparation: A representative sample of the crushed or sectioned SiC membrane is obtained.

  • Extraction Fluid Selection: The appropriate extraction fluid is selected based on the pH of the waste.

  • Extraction: The membrane sample is placed in an extraction vessel with the selected fluid and rotated in a tumbler for 18 hours.

  • Filtration: The resulting leachate is separated from the solid material by filtration.

  • Analysis: The leachate is then analyzed for the presence and concentration of specific contaminants as defined by regulatory agencies (e.g., EPA).

  • Comparison to Regulatory Limits: The concentrations of contaminants in the leachate are compared to the regulatory limits to determine if the waste is hazardous.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound SiC membranes.

G cluster_0 start Used this compound SiC Membrane assess_contamination Assess Contamination Risk (Review Usage History) start->assess_contamination decontaminate Decontaminate Membrane assess_contamination->decontaminate characterize_waste Characterize Waste (e.g., TCLP Analysis) decontaminate->characterize_waste is_hazardous Is Waste Hazardous? characterize_waste->is_hazardous package_non_hazardous Package as Non-Hazardous Waste is_hazardous->package_non_hazardous No package_hazardous Package as Hazardous Waste (Follow Regulations) is_hazardous->package_hazardous Yes recycling_option Explore Recycling Options package_non_hazardous->recycling_option hazardous_disposal Dispose at Licensed Hazardous Waste Facility package_hazardous->hazardous_disposal recycle Send to SiC Recycler recycling_option->recycle Yes landfill Dispose in Sanitary Landfill recycling_option->landfill No

Disposal workflow for this compound SiC membranes.

References

Essential Safety and Handling Protocols for Cembrane-Related Materials

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for handling materials referred to as "Cembrane." It is important to note that the term "this compound" primarily refers to a brand of silicon carbide (SiC) flat sheet membranes used in water filtration, which are generally stable, non-reactive solid articles.[1] However, "this compound" also describes a class of natural organic compounds known as this compound diterpenoids, which may be handled in research and drug development. Given this ambiguity, this guide addresses the handling of both the solid membrane product and provides a general framework for handling potentially hazardous chemical compounds like this compound diterpenoids in a laboratory setting.

Handling of this compound Silicon Carbide Membranes

This compound silicon carbide membranes are solid articles and are considered inert and non-hazardous under normal conditions of use.[2] The primary potential for exposure to hazardous substances occurs if the material is heated to decomposition or if dust is generated through grinding or cutting.[2]

1.1 Personal Protective Equipment (PPE) for this compound Membranes

The level of PPE required depends on the specific handling procedures. For general handling of the solid membrane sheets, minimal PPE is required. However, for activities that may generate dust or fumes, more robust protection is necessary.

OperationRecommended Personal Protective Equipment
General Handling (intact sheets) - Safety glasses with side shields- Work gloves
Cutting or Grinding - NIOSH-approved respirator for nuisance dust[2]- Safety goggles or face shield- Chemical-resistant gloves- Lab coat or coveralls
Handling Heated Material - Thermal protective clothing- Heat-resistant gloves- Safety glasses with side shields

1.2 Disposal Plan for this compound Membranes

This compound membranes are non-hazardous as shipped.[2] Disposal should be in accordance with local, state, and federal regulations.[2] If the material has been used to filter hazardous substances, it must be treated as hazardous waste, and appropriate disposal procedures for the specific contaminants must be followed.

General Safety Protocols for Handling this compound Diterpenoids and Other Potentially Hazardous Chemicals

When handling novel or poorly characterized chemical compounds like this compound diterpenoids, a cautious approach is essential. The following provides a procedural guide for selecting appropriate PPE and establishing safe handling and disposal plans.

2.1 Hazard Assessment and PPE Selection

The selection of PPE is based on a thorough risk assessment of the chemical's potential hazards, including toxicity, reactivity, and physical form (e.g., solid, liquid, volatile). The Occupational Safety and Health Administration (OSHA) outlines different levels of PPE to protect against varying degrees of hazards.[3][4][5]

PPE LevelDescriptionTypical Equipment
Level D Minimum protection; for nuisance-level contamination only.[3][4]- Coveralls or lab coat- Safety glasses- Chemical-resistant gloves- Closed-toe shoes
Level C For known airborne substances where the concentration is known and criteria for air-purifying respirators are met.[3][5]- Full-face or half-mask air-purifying respirator- Chemical-resistant gloves (inner and outer)- Chemical-resistant clothing- Chemical-resistant boots
Level B Highest level of respiratory protection is needed with less skin protection.[3][5]- Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator- Hooded chemical-resistant clothing- Chemical-resistant gloves (inner and outer)- Chemical-resistant boots
Level A Highest level of respiratory, skin, and eye protection is required.[3][4][5]- Positive-pressure, full-facepiece SCBA or supplied-air respirator- Totally encapsulating chemical-protective suit- Chemical-resistant gloves (inner and outer)- Chemical-resistant boots

2.2 Experimental Workflow for Safe Chemical Handling

A systematic workflow is critical to ensure safety when handling potentially hazardous chemicals. This involves preparation, handling, and disposal phases, each with specific safety considerations.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_start Start: New Chemical Handling Protocol hazard_id Identify Chemical Hazards (Review SDS/Literature) prep_start->hazard_id risk_assess Conduct Risk Assessment (Quantity, Procedure, Environment) hazard_id->risk_assess ppe_select Select Appropriate PPE (Based on Hazard Level) risk_assess->ppe_select eng_controls Prepare Engineering Controls (Fume Hood, Ventilation) ppe_select->eng_controls don_ppe Don Proper PPE eng_controls->don_ppe conduct_exp Conduct Experiment in Designated Area don_ppe->conduct_exp monitor Monitor for Spills or Exposure conduct_exp->monitor decontaminate Decontaminate Work Area and Equipment monitor->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe seg_waste Segregate Hazardous Waste (Solid, Liquid, Sharps) doff_ppe->seg_waste label_waste Label Waste Containers Clearly seg_waste->label_waste dispose Dispose of Waste via Approved Procedures label_waste->dispose disposal_end End: Protocol Complete dispose->disposal_end

Caption: A logical workflow for the safe handling of potentially hazardous chemicals.

2.3 Chemical Waste Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Neutralization:

  • Aqueous solutions of toxic chemicals: Must be collected and disposed of as hazardous waste. Do not pour down the drain.[6]

  • Concentrated acids and bases: Should be neutralized to a pH between 5.5 and 9.5 before drain disposal, provided they do not contain other hazardous components.[6] Neutralization should be performed in a fume hood with appropriate PPE.[6]

  • Reactive and potentially explosive chemicals: Must be disposed of through the hazardous waste management program.[6] Never dispose of reactive chemicals in the normal trash or down the drain.[6]

  • Contaminated materials: All disposable items that come into contact with hazardous chemicals (e.g., gloves, absorbent pads) should be disposed of as hazardous waste.

cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_containerization Containerization cluster_label_storage Labeling and Storage cluster_disposal_path Disposal start Start: Waste Generated identify Identify Waste Type (Chemical, Solid, Sharps) start->identify liquid Liquid Waste identify->liquid solid Solid Waste identify->solid sharps Sharps Waste identify->sharps liquid_container Chemically Compatible Sealed Container liquid->liquid_container solid_container Labeled Bag or Bin solid->solid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container labeling Label with Contents, Hazards, and Date liquid_container->labeling solid_container->labeling sharps_container->labeling storage Store in Designated Secondary Containment Area labeling->storage pickup Arrange for Hazardous Waste Pickup storage->pickup end End: Waste Disposed pickup->end

Caption: A step-by-step plan for the safe disposal of laboratory chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cembrane
Reactant of Route 2
Cembrane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.